(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431204 | |
| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222555-06-8 | |
| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 222555-06-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester chemical properties
An In-depth Technical Guide to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Abstract
This technical guide provides a comprehensive examination of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, a chiral synthetic intermediate of considerable value in medicinal chemistry and pharmaceutical research. This document delineates the compound's core chemical and physical properties, explores its synthesis and chemical reactivity, and details its primary applications, particularly its role as a critical building block for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists used in the development of therapeutics for type 2 diabetes. We will delve into the mechanistic rationale behind its use, provide detailed protocols for its handling and characterization, and ground all claims in authoritative references to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.
Introduction: A Key Chiral Building Block
This compound, hereafter referred to as the "target compound," is a high-purity synthetic intermediate whose molecular architecture is pivotal for modern drug discovery. Its structure incorporates three key features that define its utility:
-
A Stereospecific Center: The (S)-enantiomer provides a precise three-dimensional orientation essential for high-affinity binding to specific biological targets.[1]
-
A Phenolic Hydroxyl Group: This functional group serves as a versatile handle for synthetic modification and can participate in crucial hydrogen bonding interactions with biological receptors.[1]
-
An Ethoxypropionic Acid Ester Moiety: The ester can act as a prodrug feature, undergoing hydrolysis in biological systems to release an active carboxylic acid, while the ethoxy group influences the compound's steric and electronic profile.[1]
These characteristics make the target compound an indispensable precursor in the synthesis of novel therapeutics, most notably for metabolic disorders. Its primary application lies in the development of PPARγ agonists, which are instrumental in enhancing insulin sensitivity and regulating glucose and lipid metabolism.[1] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application. The following tables summarize the key identifiers and computed properties for the target compound.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | PubChem[2] |
| CAS Number | 222555-06-8 | PubChem[2], ChemicalBook[3] |
| Molecular Formula | C₁₃H₁₈O₄ | PubChem[2], Santa Cruz Biotechnology[4] |
| Canonical SMILES | CCOC(=O)OCC | PubChem[2] |
| InChI | InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | PubChem[2] |
| InChIKey | NEJJCKFYYBEQRQ-LBPRGKRZSA-N | PubChem[2] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 238.28 g/mol | PubChem[2], ChemicalBook[3] |
| Appearance | White to yellow solid | ChemicalBook[3] |
| Boiling Point (Predicted) | 367.3 ± 27.0 °C at 760 mmHg | ChemicalBook[3], Amole Biotechnology[5] |
| Density (Predicted) | 1.116 ± 0.06 g/cm³ | ChemicalBook[3], Amole Biotechnology[5] |
| pKa (Predicted) | 9.75 ± 0.15 | ChemicalBook[3] |
| XLogP3-AA | 2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of the target compound requires a stereocontrolled approach to establish the chiral center at the C-2 position. A common and logical strategy involves the Williamson ether synthesis on a chiral hydroxy ester precursor. This approach is favored because the starting material, ethyl (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoate, is commercially available or can be readily derived from the natural amino acid L-tyrosine.
Proposed Synthetic Workflow
The diagram below outlines a plausible and efficient two-step synthetic route. The causality behind this workflow is rooted in protecting the more acidic phenolic hydroxyl group before performing the etherification on the secondary alcohol. However, for the target compound, direct etherification of the α-hydroxy group is the key step.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.
-
Preparation of Starting Material: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoate (1.0 eq).
-
Anhydrous Conditions: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The use of an anhydrous aprotic solvent is critical to prevent quenching of the strong base.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq), a strong base, portion-wise. The choice of NaH is deliberate; its reaction with the alcohol generates non-nucleophilic H₂ gas, which safely exits the system, driving the reaction forward. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Etherification: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide nucleophilically attacks the electrophilic carbon of the ethyl iodide. The stereochemistry at the chiral center is retained.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the pure target compound.
Spectroscopic and Analytical Characterization
Structural confirmation is a non-negotiable step in synthesis. The following techniques are standard for characterizing the target compound.
Caption: Chemical Structure of the Target Compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the presence of all protons and their chemical environments. Key expected signals include:
-
Aromatic protons of the para-substituted phenyl ring.
-
The characteristic signal for the phenolic -OH proton.
-
Multiplets for the -CH₂- group of the propionate backbone.
-
The chiral proton signal (-CH-O-).
-
Quartets and triplets corresponding to the two ethyl groups (from the ester and the ether).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides a count of unique carbon atoms. Expected signals would correspond to the carbonyl carbon of the ester, aromatic carbons, the chiral carbon, and the aliphatic carbons of the ethyl and ethoxy groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This technique identifies functional groups. Key expected absorbances include:
-
A broad O-H stretch for the phenolic group.
-
A strong C=O stretch for the ester carbonyl group.
-
C-O stretches for the ether and ester linkages.
-
C-H stretches for aromatic and aliphatic groups.
-
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₈O₄.[2][4]
Chemical Reactivity and Mechanism of Action
The target compound's utility stems from its defined reactivity and its role as a precursor in pharmacologically active molecules.
Key Chemical Reactions
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid.[1] This is often a key step in converting the intermediate into a final active pharmaceutical ingredient (API).
-
Phenol Alkylation/Acylation: The nucleophilic phenolic hydroxyl group can be further functionalized. This is the primary site for adding larger molecular fragments to build more complex drug candidates.
-
Oxidation: The phenol group is susceptible to oxidation, which can be a consideration for stability and storage.[1]
Mechanism of Action: A Precursor to PPARγ Agonists
The primary pharmacological interest in this compound is its use in synthesizing PPARγ agonists.[1] PPARγ is a nuclear receptor that plays a central role in adipogenesis and the regulation of glucose and lipid homeostasis.
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An In-depth Technical Guide to the Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
This guide provides a comprehensive overview of the synthetic pathway for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, a key chiral intermediate in the development of various pharmaceuticals, notably for metabolic disorders such as type 2 diabetes.[1][2][3] The synthesis leverages fundamental organic reactions to construct the target molecule with high chemical and enantiomeric purity.
Introduction: Strategic Importance
This compound serves as a crucial building block in medicinal chemistry.[4][5] Its stereospecific structure is essential for selective interaction with biological targets, making its efficient and enantiomerically pure synthesis a topic of significant interest for researchers and drug development professionals.[1][2] This document will detail a validated synthetic approach, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core structure can be deconstructed into key fragments, highlighting the primary bond formations required. The ethoxy group at the C2 position can be introduced via a Williamson ether synthesis on a corresponding hydroxy ester precursor. The stereochemistry at this C2 position is paramount and is typically established through the use of a chiral starting material.
Our forward synthesis strategy, therefore, commences from a readily available chiral precursor, (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid, and proceeds through two main transformations:
-
Fischer Esterification: Protection of the carboxylic acid as an ethyl ester.
-
Williamson Ether Synthesis: Introduction of the ethoxy group at the C2 hydroxyl position.
This strategy is efficient and allows for good control over the stereochemistry of the final product.
Visualizing the Synthetic Pathway
The overall transformation from the starting material to the final product is depicted below.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
The following protocols are based on established and scalable procedures, ensuring high yield and purity.[6]
Part 1: Fischer Esterification of (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
This initial step protects the carboxylic acid moiety as its ethyl ester, preventing unwanted side reactions in the subsequent etherification step.
Protocol:
-
To a solution of (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (1.0 eq.) in ethanol (EtOH), add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) (e.g., 0.1-0.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step if purity is deemed sufficient.
Part 2: Williamson Ether Synthesis for Ethoxy Group Introduction
The Williamson ether synthesis is a classic and reliable method for forming ethers.[7][8][9][10] It proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[10][11]
Mechanism Visualization:
Caption: Mechanism of the Williamson Ether Synthesis.
Protocol:
-
Dissolve the (S)-Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate (1.0 eq.) from the previous step in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq.), portion-wise to the solution to form the alkoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 eq.), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Data Summary
The following table summarizes typical results for this synthetic sequence.
| Step | Product | Typical Yield (%) | Purity (%) | Enantiomeric Excess (e.e.) (%) |
| Fischer Esterification | (S)-Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | >95 | >98 | >99 |
| Williamson Ether Synthesis | This compound | ~93[6] | >99[6] | >97.8[6] |
Conclusion
The described two-step synthesis provides a reliable and efficient route to this compound. The methodology employs well-understood, scalable reactions and starts from a commercially available chiral precursor, ensuring high enantiomeric purity in the final product. This guide serves as a foundational document for researchers and professionals in the field of drug development, enabling the consistent and high-quality production of this vital intermediate.
References
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. National Center for Biotechnology Information. [Link]
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Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. [Link]
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Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
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(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. [Link]
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The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Williamson Ether Synthesis. KPU Pressbooks. [Link]
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Williamson Ether Synthesis reaction. BYJU'S. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. PubChem. [Link]
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed. [Link]
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An In-Depth Technical Guide to (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS: 222555-06-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, identified by CAS number 222555-06-8, is a chiral ester of significant interest in medicinal chemistry and pharmaceutical development. It serves not as an end-product therapeutic agent itself, but as a crucial, high-value chiral building block for the synthesis of more complex, pharmacologically active molecules. Its structure, featuring a specific stereocenter, a hydroxylated phenyl ring, and an ethoxy group, makes it an ideal starting point or intermediate for targeted drug design. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its purification, its primary applications in drug discovery—most notably as a core scaffold for novel dual PPARα/γ agonists—and essential safety and handling information.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research and development setting.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 222555-06-8[1][2][3][4][5][6] |
| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate[3][6] |
| Molecular Formula | C₁₃H₁₈O₄[1][2][3][4] |
| Molecular Weight | 238.28 g/mol [1][3] |
| Synonyms | (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, (S)-ethyl 3-(4-hydroxyphenyl)-2-ethoxypropionate[2][3] |
Physicochemical Data
The following properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Physical Form | Colorless to White to Yellow Solid or Semi-solid or liquid | |
| Density | 1.116 g/cm³ | [1][2] |
| Boiling Point | 367.3 °C at 760 mmHg | [1][2] |
| Flash Point | 134.9 °C | [1][2] |
| Refractive Index | 1.515 | [1][2] |
| Polar Surface Area | 55.76 Ų | [1][2][3] |
| LogP | 1.90 | [1][2] |
| Storage | Sealed in dry, 2-8 °C |
Synthesis and Purification
While various synthetic routes exist, the purification of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate to high chemical and enantiomeric purity is paramount for its use in pharmaceutical applications. The following protocol is adapted from established patent literature, demonstrating a robust method for crystallization.[7]
Laboratory Protocol: Purification via Crystallization
This procedure describes the crystallization of the target compound from an ethyl acetate solution, a method proven to yield high purity and enantiomeric excess.
Causality Note: The use of a weak base like sodium bicarbonate (NaHCO₃) is critical. It neutralizes any acidic impurities without hydrolyzing the desired ester product, which could occur with a stronger base. The subsequent cooling to 0-5°C significantly reduces the compound's solubility, maximizing crystal formation and yield.
Step-by-Step Methodology:
-
Solution Preparation: Begin with the crude (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate dissolved in ethyl acetate (EtOAc). Concentrate this solution under vacuum to a volume of approximately 1700-2000 ml.
-
Cooling: Cool the concentrated solution to 20°C.
-
Crystallization Induction: In a separate vessel, prepare a 7% (w/w) aqueous solution of NaHCO₃ (3500 ml).
-
Controlled Addition: Under vigorous stirring, slowly add the EtOAc solution containing the product to the NaHCO₃ solution over a period of 30-40 minutes. Crystallization should commence within a few minutes of addition.[7]
-
Maturation and Yield Maximization: Once the addition is complete, cool the resulting slurry to a temperature of 0-5°C. Maintain stirring at this temperature for at least one hour to ensure complete crystallization.[7]
-
Isolation: Filter the crystals from the slurry using a Buchner funnel or a similar filtration apparatus.
-
Drying: Dry the isolated crystals under vacuum to remove residual solvents.
Expected Outcome: This protocol is reported to yield a product with a chemical purity exceeding 99% and an enantiomeric excess (e.e.) greater than 97.8%.[7]
Workflow Visualization: Purification Process
The following diagram illustrates the key stages of the purification protocol.
Caption: Purification workflow for high-purity product.
Core Application in Drug Discovery
The primary value of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate lies in its role as a key intermediate for synthesizing dual Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
Scaffold for Dual PPARα/γ Agonists
Metabolic syndrome is a complex condition characterized by dyslipidemia, insulin resistance, and obesity, significantly increasing the risk of type 2 diabetes mellitus (T2DM).[8][9] PPARs are nuclear receptors that play a central role in regulating lipid and glucose metabolism.
-
PPARα activation primarily lowers triglycerides.
-
PPARγ activation improves insulin sensitivity.
A dual agonist that targets both subtypes presents a promising therapeutic strategy for comprehensively treating metabolic syndrome.[9]
Scientific studies have successfully utilized (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate as the core pharmacophore for building novel dual PPARα/γ agonists.[8] In this context, the compound's phenolic hydroxyl group serves as a reactive handle to conjugate other molecules, such as monoterpenoids, creating a library of new chemical entities.[8][9] These new derivatives have been evaluated for their ability to activate both PPARα and PPARγ, with in-vivo studies in mouse models of T2DM demonstrating significant hypoglycemic and hypolipidemic effects.[8][9]
Visualization: Mechanism of Action for Derivatives
The diagram below provides a simplified overview of the therapeutic target for molecules derived from (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.
Caption: Target pathway for derivative compounds.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure personnel safety. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is classified with GHS07 hazards.
GHS Hazard Summary
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark)[6] |
| Signal Word | Warning [6] |
| Hazard Statements | H315: Causes skin irritation[3][6]H319: Causes serious eye irritation[3][6]H335: May cause respiratory irritation[3][6] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338[6] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry and cool place, as recommended between 2-8°C.
Conclusion
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS 222555-06-8) is a well-characterized chiral intermediate with established physicochemical properties and purification protocols. While its direct biological activity is limited, its true value is realized in its application as a foundational scaffold in drug discovery. Its demonstrated use in the synthesis of potent dual PPARα/γ agonists for the potential treatment of metabolic syndrome and T2DM underscores its importance to medicinal chemists and drug development professionals. Adherence to proper safety and handling protocols is mandatory for its use in any laboratory setting.
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Chemsrc. (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE. [Link]
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PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
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Pharmaffiliates. Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. [Link]
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Chemsrc. ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
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MySkinRecipes. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
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PubMed. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]
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- 6. 222555-06-8 | (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate - AiFChem [aifchem.com]
- 7. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Abstract
Introduction
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is a multi-functional organic molecule characterized by a chiral center, an aromatic ring with a phenolic hydroxyl group, an ether linkage, and an ester moiety. Its molecular formula is C₁₃H₁₈O₄, with a corresponding molecular weight of 238.28 g/mol . The stereochemistry at the C2 position, along with the diverse functional groups, makes spectroscopic analysis a critical tool for its unambiguous identification and for ensuring its stereochemical purity. This guide will provide a detailed roadmap for interpreting the key spectroscopic signatures of this molecule.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon skeleton and the electronic environment of each atom.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is useful for ensuring the observation of the phenolic -OH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 90° pulse angle is typically used.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (ester) | 1.20 - 1.30 | triplet | 3H | ~7.1 |
| -CH₃ (ethoxy) | 1.15 - 1.25 | triplet | 3H | ~7.0 |
| -CH₂- (ester) | 4.10 - 4.25 | quartet | 2H | ~7.1 |
| -CH₂- (ethoxy) | 3.40 - 3.60 | quartet | 2H | ~7.0 |
| Ar-CH₂- | 2.90 - 3.10 | doublet of doublets | 2H | ~14.0, ~6.0 & ~8.0 |
| -CH- (chiral) | 3.90 - 4.10 | triplet | 1H | ~7.0 |
| Ar-H (ortho to -OH) | 6.70 - 6.80 | doublet | 2H | ~8.5 |
| Ar-H (meta to -OH) | 7.00 - 7.10 | doublet | 2H | ~8.5 |
| Ar-OH | 5.00 - 6.00 (variable) | broad singlet | 1H | - |
Interpretation of the ¹H NMR Spectrum:
-
Ethyl Ester Group: The ethyl ester will give rise to a characteristic triplet for the methyl protons and a quartet for the methylene protons, with a coupling constant of approximately 7.1 Hz. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift.
-
Ethoxy Group: Similarly, the ethoxy group will present a triplet and a quartet. The methylene protons of the ethoxy group are expected to be slightly more shielded than those of the ethyl ester due to the electronic environment.
-
Aromatic Protons: The p-substituted aromatic ring will exhibit a classic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating hydroxyl group will be more shielded and appear at a lower chemical shift compared to the protons meta to the hydroxyl group.
-
Benzylic and Chiral Protons: The benzylic protons (-CH₂-Ar) are diastereotopic due to the adjacent chiral center. This will result in a more complex splitting pattern, likely a doublet of doublets for each proton. The chiral methine proton (-CH-) will be coupled to the adjacent benzylic protons, appearing as a triplet.
-
Phenolic Proton: The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It will typically appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted δ (ppm) |
| -CH₃ (ester) | 14.0 - 14.5 |
| -CH₃ (ethoxy) | 15.0 - 15.5 |
| Ar-CH₂- | 38.0 - 40.0 |
| -CH₂- (ester) | 60.5 - 61.5 |
| -CH₂- (ethoxy) | 66.0 - 67.0 |
| -CH- (chiral) | 80.0 - 82.0 |
| Ar-C (ortho to -OH) | 115.0 - 116.0 |
| Ar-C (ipso to -CH₂-) | 128.0 - 130.0 |
| Ar-C (meta to -OH) | 130.0 - 131.0 |
| Ar-C (ipso to -OH) | 155.0 - 156.0 |
| C=O (ester) | 172.0 - 174.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Alkyl Region: The methyl carbons of the ethyl and ethoxy groups will appear at the highest field (lowest ppm). The methylene carbons will be further downfield due to the deshielding effect of the adjacent oxygen atoms.
-
Aromatic Region: The aromatic carbons will resonate between 115 and 160 ppm. The carbon attached to the hydroxyl group (ipso to -OH) will be the most deshielded, while the carbons ortho to the -OH group will be the most shielded due to its electron-donating nature.
-
Carbonyl Carbon: The ester carbonyl carbon will have the most downfield chemical shift, typically in the range of 172-174 ppm.
-
Chiral Carbon: The carbon of the chiral center, being attached to an oxygen atom, will be significantly deshielded and appear in the 80-82 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500 - 3200 (broad) | O-H (Phenol) | Stretching |
| 3050 - 3000 | C-H (Aromatic) | Stretching |
| 2980 - 2850 | C-H (Aliphatic) | Stretching |
| 1750 - 1735 | C=O (Ester) | Stretching |
| 1610, 1515 | C=C (Aromatic) | Stretching |
| 1250 - 1200 | C-O (Ester & Phenol) | Stretching |
| 1150 - 1050 | C-O (Ether) | Stretching |
Interpretation of the IR Spectrum:
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[1]
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching.
-
C=O Stretch: A strong, sharp peak around 1740 cm⁻¹ is the characteristic absorption for the ester carbonyl group.[2]
-
C=C Stretches: Absorptions in the 1610-1515 cm⁻¹ region are indicative of the aromatic ring.
-
C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain several C-O stretching bands from the ester, ether, and phenol functionalities, typically appearing in the 1250-1050 cm⁻¹ range.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for MS Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will lead to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is often used for less volatile or thermally labile molecules and typically results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: A generalized workflow for mass spectrometry.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion [M]⁺• is expected at m/z = 238. Key fragmentation pathways under EI conditions are predicted as follows:
| m/z | Proposed Fragment |
| 238 | [C₁₃H₁₈O₄]⁺• (Molecular Ion) |
| 193 | [M - •OC₂H₅]⁺ |
| 165 | [M - •COOC₂H₅]⁺ |
| 107 | [HO-C₆H₄-CH₂]⁺ (hydroxybenzyl cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The presence of a peak at m/z 238 would confirm the molecular weight of the compound.
-
Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅), leading to an acylium ion at m/z 193.[5]
-
Loss of the Ester Group: Cleavage of the entire ethyl ester group would result in a fragment at m/z 165.
-
Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, leading to the formation of the stable hydroxybenzyl cation at m/z 107. This is expected to be a major peak in the spectrum.
-
Tropylium Ion: Rearrangement of the benzyl fragment can lead to the formation of the highly stable tropylium ion at m/z 91.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive and scientifically grounded framework for the identification and structural elucidation of this molecule. By understanding the expected spectral features and their correlation with the molecular structure, researchers can confidently analyze and characterize this compound, ensuring its quality and purity for applications in research and development. The experimental protocols outlined herein offer a standardized approach to data acquisition, promoting consistency and comparability of results across different laboratories.
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Physical properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
An In-depth Technical Guide to the Physical Properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the known and predicted physical properties of this compound. As a key chiral intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in drug discovery and development pipelines.[1][2] This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their implications for quality control and formulation.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. This compound is a chiral molecule belonging to the ester and phenol chemical classes. Its structure features a central stereocenter, an ethoxy group, an ethyl ester, and a p-hydroxyphenyl moiety, all of which dictate its physical and chemical behavior.
Chemical Structure:
(A simplified 2D representation of the molecular structure)
Precise identification is ensured by a combination of its systematic name and universally recognized chemical identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | [3] |
| CAS Number | 222555-06-8 | [3][4] |
| Molecular Formula | C₁₃H₁₈O₄ | [3][4] |
| Molecular Weight | 238.28 g/mol | [5][6] |
| Exact Mass | 238.12050905 Da | [3][7][8] |
Physicochemical and Thermal Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical reactions and biological systems.
| Property | Value / Description | Source(s) |
| Physical State | Not explicitly documented; likely a crystalline solid or viscous oil at room temperature. | |
| Boiling Point | 367.3 °C (Predicted) | [7] |
| Density | 1.116 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.515 (Predicted) | [7] |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide insights into the purity and thermal stability of a compound.
Melting Point
A sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid. Conversely, the presence of impurities typically results in a depressed and broadened melting point range.[9] While a specific experimental value for this compound is not publicly available, its determination is a critical quality control step.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines a standard procedure for determining the melting point range of a solid organic compound.
-
Sample Preparation: A small amount of the dried, powdered compound is packed into a glass capillary tube to a height of 1-2 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Initial Determination: A rapid heating is performed to find an approximate melting range. This saves time and establishes the temperature region of interest.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, once the temperature is within 15-20°C of the approximate melting point.[11]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid mass has turned into a clear liquid. The melting point is reported as the range T1-T2.[11]
Caption: Workflow for accurate melting point determination.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For compounds that may decompose at high temperatures, boiling point determination is often performed under reduced pressure. A predicted boiling point of 367.3°C at standard pressure has been reported for this compound.[7]
Experimental Protocol: Boiling Point Determination (Microscale)
-
Setup: A small amount of the liquid (a few milliliters) is placed into a fusion tube or small test tube.[13][14]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[12]
-
Heating: The assembly is attached to a thermometer and heated gently in a heating block or Thiele tube.[14][15]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.[12]
-
Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
Solubility
Solubility is a critical parameter in drug development, influencing everything from formulation strategies to bioavailability.[16][17] While quantitative aqueous solubility data is not available, patent literature indicates its solubility in organic solvents like ethyl acetate, methylene chloride, and acetonitrile.[18] Its structure, containing a polar phenol group and a larger, nonpolar backbone, suggests it will have limited solubility in water and good solubility in moderately polar organic solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19]
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent system (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.[20]
-
Equilibration: The vial is agitated in a temperature-controlled environment (e.g., 37°C for physiological relevance) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19][20]
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.[20]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC or LC-MS/MS.[20]
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[19]
Caption: Shake-flask method for equilibrium solubility.
Optical Activity
As a single enantiomer, this compound is optically active, meaning it will rotate the plane of plane-polarized light.[21] The direction and magnitude of this rotation are quantified by its specific rotation, [α], a characteristic physical property.[22] Enantiomers rotate light to an equal degree but in opposite directions.[22] The "(S)" designation refers to the absolute configuration of the chiral center but does not predict the direction of rotation (+ or -).[22]
Experimental Protocol: Specific Rotation Measurement
-
Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a known volume of a specified solvent to a precise concentration (c), typically expressed in g/mL.[23]
-
Polarimeter Blank: The polarimeter is zeroed using a sample cell filled only with the pure solvent.[24]
-
Sample Measurement: The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present.[25] The path length (l) of the cell, in decimeters (dm), is noted (typically 1 dm).[21]
-
Observed Rotation: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).[21][24]
-
Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l)[21]
Spectroscopic and Spectrometric Profile
Spectroscopic data provides a fingerprint of a molecule, enabling unambiguous structural confirmation and the identification of functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the methine proton at the chiral center, and the various methylene and methyl protons of the two ethoxy groups. The splitting patterns (e.g., triplets and quartets for the ethyl groups) would be key identifiers.[26]
-
¹³C NMR: The carbon NMR spectrum would show 13 distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the ester carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of 238.12050905 Da corresponds to the molecular formula C₁₃H₁₈O₄.[3] Electron ionization (EI) mass spectrometry would likely show fragmentation patterns corresponding to the loss of the ethyl ester group or cleavage at other key bonds.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
A broad peak around 3400-3200 cm⁻¹ for the phenolic O-H stretch.
-
A strong, sharp peak around 1750-1730 cm⁻¹ for the C=O stretch of the ester.
-
Peaks in the 3000-2850 cm⁻¹ region for C-H stretches of the aliphatic groups.
-
Strong peaks in the 1250-1000 cm⁻¹ region for the C-O stretches of the ester and ether groups.[27]
-
Caption: Relevance of physical properties in drug development.
Conclusion
The physical properties of this compound define its identity, purity, and suitability for use in pharmaceutical synthesis. While some key experimental data points like melting point and specific rotation are not yet widely published, the standardized protocols detailed in this guide provide a clear path for their determination. A comprehensive characterization, combining thermal analysis, solubility profiling, optical activity measurement, and spectroscopic confirmation, is essential for any researcher or developer utilizing this important chiral building block.
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-
Blokhin, M. E., et al. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PMC - NIH. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
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MySkinRecipes. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
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Filo. (2024). Figure A: 1H NMR spectrum of ethyl propanoate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 222555-06-8 | Product Name : Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
This compound is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereogenic center, a phenolic hydroxyl group, and an ethoxypropionic acid ester moiety, makes it a valuable precursor for the synthesis of various pharmacologically active compounds. Notably, it serves as a key building block for the development of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, which are crucial in the management of type 2 diabetes and other metabolic disorders[1]. The precise stereochemistry at the C2 position is often critical for biological activity, making the selection of an appropriate and efficient synthetic strategy paramount.
This technical guide provides a comprehensive analysis of the primary starting materials and synthetic routes for the preparation of this compound. We will delve into two principal strategies: a chiral pool approach commencing with a naturally occurring amino acid, and an asymmetric synthesis approach starting from a simple achiral precursor. Each strategy will be evaluated based on its efficiency, stereochemical control, and practical applicability in a research and development setting.
Strategic Decision: Chiral Pool Synthesis vs. Asymmetric Synthesis
The synthesis of a specific enantiomer like this compound necessitates a strategy that can effectively control the stereochemistry at the chiral center. Two major philosophies dominate this field:
-
Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
-
Asymmetric Synthesis: This strategy begins with an achiral or racemic starting material and employs a chiral reagent or catalyst to induce the formation of the desired enantiomer in excess.
This guide will explore both avenues, providing a comparative framework for researchers to select the most suitable pathway based on their specific needs and resources.
Part 1: The Chiral Pool Approach - Leveraging L-Tyrosine
The most direct and widely recognized starting material for the synthesis of this compound is the naturally occurring amino acid, L-tyrosine [2][3]. Its inherent (S)-configuration at the α-carbon and the presence of the 4-hydroxyphenyl side chain make it an ideal and cost-effective chiral precursor.
The synthetic pathway from L-tyrosine involves three key transformations:
-
Diazotization: Conversion of the α-amino group to a hydroxyl group with retention of stereochemistry.
-
O-Ethylation (Etherification): Selective introduction of the ethoxy group at the α-hydroxyl position.
-
Esterification: Conversion of the carboxylic acid to its ethyl ester.
Caption: Synthetic pathway from L-Tyrosine.
Step 1: Stereospecific Diazotization of L-Tyrosine
The conversion of the primary amino group of L-tyrosine to a hydroxyl group is a critical step that must proceed with retention of the (S)-stereochemistry. This is typically achieved through a diazotization reaction, followed by nucleophilic substitution by water.
Protocol:
-
Dissolution: Dissolve L-tyrosine in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at a low temperature (typically 0-5 °C) in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled tyrosine solution with vigorous stirring. The temperature must be strictly controlled to prevent side reactions and decomposition of the diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
-
Hydrolysis: After the addition of sodium nitrite is complete, the reaction mixture is typically allowed to warm to room temperature or gently heated to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.
-
Work-up and Isolation: The resulting (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is then extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate) and purified, for instance, by crystallization.
Causality of Experimental Choices:
-
Low Temperature: The diazonium salt intermediate is unstable and can decompose or undergo unwanted side reactions at higher temperatures. Maintaining a low temperature is crucial for obtaining a good yield of the desired product.
-
Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.
-
Retention of Stereochemistry: The reaction generally proceeds with retention of configuration at the chiral center, which is a key advantage of this method.
Step 2: Selective O-Ethylation of the α-Hydroxyl Group
The introduction of the ethoxy group at the C2 position is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the α-hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent. A significant challenge in this step is the selective ethylation of the aliphatic α-hydroxyl group over the more acidic phenolic hydroxyl group.
Protocol for Selective α-O-Ethylation:
-
Protection (Optional but Recommended): To avoid competing reactions at the phenolic hydroxyl and carboxylic acid groups, it is advisable to protect these functionalities prior to etherification. The carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester), and the phenolic hydroxyl can be protected with a suitable protecting group (e.g., benzyl ether).
-
Deprotonation: The protected intermediate is treated with a suitable base to deprotonate the α-hydroxyl group. The choice of base is critical for selectivity. A strong, non-nucleophilic base is often preferred.
-
Ethylation: An ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, is added to the reaction mixture. The reaction is typically carried out in an aprotic polar solvent like DMF or THF.
-
Deprotection: Following the successful ethylation, the protecting groups on the phenolic hydroxyl and carboxylic acid are removed under appropriate conditions to yield (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid.
Causality of Experimental Choices:
-
Protection Strategy: A well-chosen protection strategy is key to the success of this step. The protecting groups must be stable to the conditions of the etherification reaction and easily removable without affecting the newly formed ether linkage or the stereocenter.
-
Base Selection: The basicity and steric hindrance of the base can influence the regioselectivity of the deprotonation.
Step 3: Fischer Esterification
The final step in this sequence is the esterification of the carboxylic acid group to form the desired ethyl ester. The Fischer esterification is a classic and straightforward method for this transformation.
Protocol:
-
Reaction Setup: (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid is dissolved in a large excess of absolute ethanol, which serves as both the reactant and the solvent.
-
Acid Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution[4].
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography or crystallization.
Causality of Experimental Choices:
-
Excess Ethanol: The Fischer esterification is a reversible reaction. Using a large excess of ethanol shifts the equilibrium towards the product side, thereby increasing the yield of the desired ester.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
Part 2: Asymmetric Synthesis from an Achiral Precursor
An alternative and powerful approach to this compound involves starting from a simple, achiral precursor, 4-hydroxybenzaldehyde . This strategy relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
Two plausible asymmetric methods are:
-
Asymmetric Aldol Addition using a Chiral Auxiliary.
-
Asymmetric Darzens Condensation.
Caption: Asymmetric synthesis pathways.
Strategy 1: Asymmetric Aldol Addition with a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric aldol reactions.
Conceptual Workflow:
-
Attachment of Chiral Auxiliary: An acetate unit is attached to a chiral auxiliary, such as an Evans oxazolidinone.
-
Enolate Formation: The resulting N-acetyl oxazolidinone is treated with a base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.
-
Diastereoselective Aldol Addition: The chiral enolate is then reacted with 4-hydroxybenzaldehyde. The steric hindrance of the chiral auxiliary directs the attack of the enolate on the aldehyde from a specific face, leading to the formation of a diastereomerically enriched aldol adduct.
-
Cleavage of the Auxiliary and Esterification: The chiral auxiliary is cleaved from the aldol adduct, and the resulting carboxylic acid is esterified to the ethyl ester. This cleavage can often be achieved under conditions that also facilitate esterification.
-
O-Ethylation: The resulting (S)-2-hydroxy-3-(4-hydroxyphenyl)propionic acid ethyl ester is then O-ethylated at the α-hydroxyl group as described in the chiral pool synthesis section.
Advantages:
-
High Stereocontrol: This method can provide very high levels of diastereoselectivity, leading to a product with high enantiomeric excess.
-
Predictable Stereochemistry: The stereochemical outcome is often predictable based on the structure of the chiral auxiliary and the reaction conditions.
Challenges:
-
Multi-step Process: This route involves several steps, including the attachment and removal of the chiral auxiliary.
-
Cost of Chiral Auxiliary: Chiral auxiliaries can be expensive, although they can often be recovered and reused.
Strategy 2: Asymmetric Darzens Condensation
The Darzens condensation is a reaction between a carbonyl compound and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester)[5][6]. The development of asymmetric versions of this reaction provides a potential route to the chiral target molecule.
Conceptual Workflow:
-
Asymmetric Epoxidation: 4-hydroxybenzaldehyde is reacted with an ethyl α-haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a chiral base or a chiral phase-transfer catalyst. This would ideally lead to the formation of an enantiomerically enriched ethyl 3-(4-hydroxyphenyl)glycidate.
-
Regioselective Epoxide Opening: The resulting chiral epoxide is then opened by a nucleophile. For the synthesis of the target molecule, a reductive opening of the epoxide at the β-position would be required to generate the α-hydroxy ester.
-
O-Ethylation: The α-hydroxyl group of the resulting ester is then ethylated.
Advantages:
-
Atom Economy: The Darzens reaction is a convergent process that forms a carbon-carbon bond and an epoxide ring in a single step.
Challenges:
-
Stereocontrol: Achieving high enantioselectivity in the Darzens condensation can be challenging and is an active area of research.
-
Regioselectivity of Epoxide Opening: The subsequent opening of the epoxide must be highly regioselective to yield the desired α-hydroxy ester.
Comparative Analysis of Starting Materials and Routes
| Parameter | Chiral Pool Synthesis (from L-Tyrosine) | Asymmetric Synthesis (from 4-Hydroxybenzaldehyde) |
| Starting Material Cost | Generally low, as L-tyrosine is a readily available amino acid. | Very low, as 4-hydroxybenzaldehyde is a common bulk chemical. |
| Stereochemical Control | Excellent, as the chirality is inherent in the starting material. | Dependent on the efficiency of the chiral auxiliary or catalyst; can be very high but requires careful optimization. |
| Number of Steps | Relatively few key transformations. | Can be longer, especially when considering the attachment and removal of a chiral auxiliary. |
| Scalability | Generally scalable, although the diazotization step requires careful temperature control. | Can be scalable, but the cost and availability of the chiral catalyst or auxiliary may be a limiting factor on a large scale. |
| Overall Yield | Can be moderate to good, depending on the efficiency of each step. | Can be high if the asymmetric step is efficient. |
| Versatility | Limited to the synthesis of the (S)-enantiomer unless D-tyrosine is used. | Potentially allows for the synthesis of either enantiomer by choosing the appropriate chiral auxiliary or catalyst. |
Conclusion and Recommendations
For the synthesis of this compound, the chiral pool approach starting from L-tyrosine is the most direct, reliable, and cost-effective method , particularly for laboratory-scale synthesis and initial drug development studies. The inherent chirality of L-tyrosine obviates the need for complex and often expensive asymmetric induction steps. The key challenges in this route lie in the stereospecific diazotization and the selective O-ethylation of the α-hydroxyl group. With careful optimization of reaction conditions and potentially the use of protecting groups, this pathway offers a robust and efficient synthesis.
The asymmetric synthesis routes from 4-hydroxybenzaldehyde represent a powerful alternative , especially when large quantities of the material are required or when access to the (R)-enantiomer is also desired. While these methods may require more extensive process development to achieve high stereoselectivity, they offer greater flexibility and may be more amenable to large-scale industrial production in the long run.
Ultimately, the choice of starting material and synthetic strategy will depend on the specific project requirements, including the desired scale of synthesis, cost considerations, and the available expertise and resources. This guide provides the foundational knowledge for researchers to make an informed decision and to design a successful synthetic route to this valuable chiral building block.
References
- Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. EP1237855B1.
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Darzens reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Intermediate synthesis from L-tyrosine. Retrieved from [Link]
-
ResearchGate. (n.d.). Darzens condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]
-
MDPI. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Retrieved from [Link]
- Google Patents. (n.d.). Methods for conversion of tyrosine to p-hydroxystyrene and p-hydroxycinnamic acid. US20080167493A1.
-
ResearchGate. (n.d.). L-tyrosine, L-2-amino-3-(4-hydroxyphenyl) propanoic acid (8). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. CID 11791243. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of (2S)-2-amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
The Aquila Digital Community. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of Biotransformation of l-Tyrosine to l-DOPA by Yarrowia lipolytica-NCIM 3472 Using Response Surface Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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PubChem. (n.d.). (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. CID 440177. Retrieved from [Link]
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Journal of The Chemical Society of Pakistan. (2011). Selective acylation of aliphatic hydroxyl in the presence of. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). Retrieved from [Link]
-
PubChem. (n.d.). (2S)-3-ethoxy-2-hydroxypropanoic acid. CID 54343003. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. CID 10394. Retrieved from [Link]
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Sci-Hub. (n.d.). 2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
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(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester molecular structure
An In-depth Technical Guide to the Molecular Structure of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound, a significant chiral building block in pharmaceutical synthesis. With the CAS Registry Number 222555-06-8, this molecule possesses a unique combination of functional groups—a phenolic hydroxyl, an ether, and an ester—centered around a stereogenic carbon.[1][2][3] This guide delves into its structural elucidation, stereochemical configuration, and the instrumental analysis techniques pivotal for its characterization. We will explore a plausible synthetic pathway and provide a predictive analysis of its spectroscopic signature, offering valuable insights for researchers in medicinal chemistry and drug development. Its role as a key intermediate, particularly in the development of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists for metabolic disorders, underscores the importance of a thorough structural understanding.[4]
Molecular Architecture and Physicochemical Properties
This compound, with the molecular formula C₁₃H₁₈O₄, is a derivative of the natural amino acid L-tyrosine.[1][2] Its structure is defined by a central propionic acid backbone, modified with key functional groups that dictate its chemical reactivity and biological utility.
-
Chiral Center (C2): The carbon at the second position is a stereocenter with an (S)-configuration. This specific stereochemistry is often crucial for biological activity in pharmaceutical applications.
-
Ethoxy Group: An ether linkage at the C2 position, which influences the molecule's polarity and lipophilicity.
-
Ethyl Ester: A carboxyl group esterified with ethanol, which can be readily hydrolyzed under acidic or basic conditions, a common feature in prodrug strategies.
-
4-Hydroxyphenyl Group: A phenolic moiety derived from a tyrosine side chain. The hydroxyl group is a key site for further chemical modification and can participate in hydrogen bonding.
The interplay of these groups results in a molecule with moderate polarity and a calculated molecular weight of approximately 238.28 g/mol .[1][5]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 222555-06-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3] |
| Molecular Weight | 238.28 g/mol | [1][3][5] |
| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | [1] |
| Density (Predicted) | 1.116 g/cm³ | [3][5][6] |
| Boiling Point (Predicted) | 367.3 °C at 760 mmHg | [3][5][6] |
| Stereochemistry | (S) at C2 | [1] |
Structural Visualization
A clear understanding of the 3D arrangement of atoms is critical. The following diagram illustrates the core structure and numbering convention.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established chemical transformations. [7] Step 1: Synthesis of Ethyl (S)-3-(4-(benzyloxy)phenyl)-2-aminopropanoate
-
Dissolve L-tyrosine ethyl ester (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (1.2 eq).
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected amino ester.
Step 2: Synthesis of Ethyl (S)-3-(4-(benzyloxy)phenyl)-2-ethoxypropanoate
-
Dissolve the protected amino ester (1.0 eq) in aqueous sulfuric acid (2 M) at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.
-
Carefully neutralize the reaction and extract the resulting alcohol with ethyl acetate.
-
Dissolve the crude alcohol in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH, 1.2 eq) portion-wise, followed by ethyl iodide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the product from Step 2 in methanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the catalyst through Celite and concentrate the solvent to yield the final product.
Spectroscopic Characterization (Predictive Analysis)
Definitive structural confirmation relies on a suite of spectroscopic techniques. While specific experimental spectra for this exact compound are not readily available in public databases, a robust predictive analysis can be performed based on its functional groups and data from analogous structures. [8][9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| Phenolic -OH | 8.5 - 9.5 | broad singlet | 1H | Deshielded, exchangeable proton. |
| Aromatic -CH (ortho to OH) | 7.05 - 7.15 | doublet (d) | 2H | Protons ortho to the electron-donating -OH group. |
| Aromatic -CH (meta to OH) | 6.70 - 6.80 | doublet (d) | 2H | Protons meta to the -OH group, forming an AA'BB' system. |
| Ester -OCH₂CH₃ | 4.10 - 4.20 | quartet (q) | 2H | Methylene protons adjacent to the ester oxygen and a methyl group. |
| Chiral CH (C2) | 3.95 - 4.05 | triplet (t) or dd | 1H | Proton on the stereocenter, coupled to the adjacent CH₂ group. |
| Ether -OCH₂ CH₃ | 3.45 - 3.60 | quartet (q) | 2H | Methylene protons of the ethoxy group at C2. |
| Benzylic -CH₂ - (C3) | 2.90 - 3.10 | doublet (d) | 2H | Protons adjacent to the aromatic ring and the chiral center. |
| Ester -OCH₂CH₃ | 1.15 - 1.25 | triplet (t) | 3H | Methyl protons of the ethyl ester group. |
| Ether -OCH₂CH₃ | 1.10 - 1.20 | triplet (t) | 3H | Methyl protons of the ethoxy group at C2. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Ester C=O | 171 - 174 | Carbonyl carbon of the ester functional group. |
| Phenolic C-OH (C4') | 155 - 157 | Aromatic carbon directly attached to the hydroxyl group. |
| Aromatic C-H (ortho) | 130 - 131 | Aromatic carbons ortho to the alkyl substituent. |
| Aromatic C-H (meta) | 115 - 116 | Aromatic carbons meta to the alkyl substituent. |
| Aromatic C (ipso) | 128 - 129 | Aromatic carbon attached to the propionate side chain. |
| Chiral C-O (C2) | 80 - 82 | Carbon of the stereocenter, attached to the ethoxy group. |
| Ether -OCH₂- | 65 - 67 | Methylene carbon of the ethoxy group. |
| Ester -OCH₂- | 60 - 62 | Methylene carbon of the ethyl ester. |
| Benzylic CH₂ (C3) | 38 - 40 | Carbon adjacent to the aromatic ring. |
| Ether -CH₃ | 15 - 16 | Methyl carbon of the ethoxy group. |
| Ester -CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. [10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 | O-H stretch (broad) | Phenolic -OH |
| 2850 - 3000 | C-H stretch | Aliphatic (sp³) C-H |
| 3010 - 3100 | C-H stretch | Aromatic (sp²) C-H |
| 1730 - 1750 | C=O stretch (strong) | Ester carbonyl |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1150 - 1250 | C-O stretch | Ester C-O |
| 1050 - 1150 | C-O stretch | Ether C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Electron Ionization (EI), the following would be expected:
-
Molecular Ion (M⁺): A peak at m/z = 238, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 193: Loss of the ethoxy group (•OCH₂CH₃).
-
m/z = 165: Loss of the ethyl ester group (•COOCH₂CH₃).
-
m/z = 107: Benzylic cleavage, resulting in the hydroxybenzyl cation ([HO-C₆H₄-CH₂]⁺). This is often a prominent peak for such structures.
-
Conclusion
This compound is a structurally rich molecule whose precise architecture is fundamental to its application in modern synthetic chemistry. This guide has provided a detailed overview of its molecular structure, including its stereochemistry and the interplay of its functional groups. Through a proposed synthetic route and a predictive spectroscopic analysis, we have established a framework for the practical synthesis and rigorous characterization of this important chiral intermediate. This foundational knowledge is indispensable for researchers and scientists aiming to leverage this compound in the development of novel therapeutics and other advanced materials.
References
- Vertex AI Search result citing (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)
-
PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4. Available from: [Link].
-
PubChem. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4. Available from: [Link].
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Pharmaffiliates. Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. Available from: [Link].
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The Strategic Role of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester in Advanced Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern drug discovery, the pursuit of highly specific and effective therapeutic agents is paramount. Chiral intermediates, in particular, represent a cornerstone of this endeavor, enabling the synthesis of enantiomerically pure drugs with optimized pharmacological profiles. This guide focuses on a molecule of significant interest: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. Its unique structural features make it a critical building block in the synthesis of a new class of drugs targeting metabolic disorders. This document provides an in-depth exploration of its potential applications, underpinned by a rigorous scientific framework and practical, field-proven insights. We will delve into its pivotal role in the development of dual peroxisome proliferator-activated receptor (PPAR) agonists, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.
Introduction: The Significance of a Chiral Intermediate
This compound, a chiral molecule with the chemical formula C₁₃H₁₈O₄, has emerged as a key intermediate in the pharmaceutical industry.[1][2][3][4] Its importance lies in its specific stereochemistry, which is crucial for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs). The "(S)" designation in its name signifies a specific three-dimensional arrangement of atoms around the chiral center, a feature that is fundamental to the biological activity of the final drug product.
This guide will illuminate the multifaceted applications of this compound, with a primary focus on its role in the synthesis of dual PPARα/γ agonists, a promising class of drugs for the treatment of type 2 diabetes and dyslipidemia.[5][6] We will explore the underlying pharmacology, detail the synthetic pathways, and provide practical protocols for its utilization and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 222555-06-8 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol [1][7] |
| Appearance | White to yellow solid |
| Boiling Point | 367.3±27.0 °C (Predicted)[2] |
| Density | 1.116±0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2-8°C[2] |
Core Application: A Lynchpin in the Synthesis of Dual PPARα/γ Agonists
The primary and most significant application of this compound is its function as a critical chiral building block in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists. These drugs represent a significant advancement in the management of metabolic disorders.
The Therapeutic Promise of Dual PPARα/γ Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[8][9] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Fibrate drugs are well-known PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue. Its activation enhances insulin sensitivity and promotes glucose uptake. Thiazolidinediones (TZDs) are a class of drugs that act as PPARγ agonists.[8]
Dual PPARα/γ agonists are designed to simultaneously activate both PPARα and PPARγ, offering a multi-pronged approach to treating metabolic syndrome, a cluster of conditions that include insulin resistance, high blood sugar, abnormal cholesterol or triglyceride levels, and excess body fat around the waist.[5][10] By combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation, these drugs can address multiple facets of type 2 diabetes and dyslipidemia in a single molecule.[11][12]
Saroglitazar: A Case Study in a Dual PPARα/γ Agonist
A prominent example of a dual PPARα/γ agonist synthesized using this compound is Saroglitazar .[5][6] Marketed for the treatment of diabetic dyslipidemia and hypertriglyceridemia with type 2 diabetes mellitus, Saroglitazar's mechanism of action is a direct result of its dual agonism.[5][12]
-
Action on PPARα: Lowers high blood triglycerides.[5]
-
Action on PPARγ: Improves insulin resistance, consequently lowering blood sugar.[5]
This dual action allows Saroglitazar to effectively manage the complex interplay of metabolic dysregulation seen in many patients with type 2 diabetes.[11][12]
The PPARα/γ Signaling Pathway: A Mechanistic Overview
To fully appreciate the significance of dual PPARα/γ agonists, it is essential to understand the signaling pathway they modulate. The following diagram illustrates the mechanism of action at a cellular level.
Caption: Dual PPARα/γ Agonist Signaling Pathway.
Experimental Protocols: From Intermediate to Active Pharmaceutical Ingredient
The synthesis of dual PPARα/γ agonists like Saroglitazar is a multi-step process where this compound serves as a crucial starting material. The following sections provide an overview of the synthetic workflow and analytical methodologies.
Enantioselective Synthesis of this compound
The enantioselective synthesis of the title compound is critical to ensure the final drug product is stereochemically pure. While various methods exist, a common approach involves the asymmetric reduction of a precursor ketone.
Workflow for Enantioselective Synthesis
Caption: Workflow for the Enantioselective Synthesis.
Detailed Protocol (Illustrative):
-
Synthesis of Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate:
-
To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., THF), add activated zinc and ethyl 2-bromoacetate.
-
The reaction is typically carried out under inert atmosphere and refluxed until completion.
-
Work-up involves quenching with a mild acid, extraction, and purification by column chromatography.
-
-
Asymmetric Hydrogenation:
-
The ketoester from the previous step is subjected to asymmetric hydrogenation using a chiral catalyst, such as a Ruthenium-BINAP complex.
-
The reaction is performed under a hydrogen atmosphere at a specific pressure and temperature.
-
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).
-
-
Williamson Ether Synthesis:
-
The resulting (S)-hydroxy ester is treated with a base (e.g., sodium hydride) to form the alkoxide.
-
An ethylating agent, such as ethyl iodide or diethyl sulfate, is then added to introduce the ethoxy group at the 2-position.
-
The reaction is monitored for completion, followed by aqueous work-up and purification.
-
Synthesis of Saroglitazar using the Chiral Intermediate
The synthesized this compound is then used in a subsequent coupling reaction to build the final Saroglitazar molecule.
Illustrative Synthetic Step:
-
Coupling Reaction:
-
The phenolic hydroxyl group of this compound is reacted with a suitable mesylate or tosylate derivative of the pyrrole core of Saroglitazar.
-
This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
The reaction mixture is heated to drive the reaction to completion.
-
-
Saponification and Salt Formation:
-
The resulting ester is then saponified using a base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.
-
The final step involves the formation of the desired pharmaceutical salt, for instance, by reacting the carboxylic acid with a suitable magnesium salt to obtain Saroglitazar Magnesium.
-
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized intermediate and the final API.
Table 2: Key Analytical Techniques
| Technique | Purpose |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric excess (e.e.) of the chiral intermediate.[13][14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula.[16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Detailed Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm or 254 nm).
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Future Perspectives and Broader Applications
While the primary application of this compound is in the synthesis of dual PPARα/γ agonists, its versatile structure opens up possibilities for its use in the development of other novel therapeutics. The presence of a chiral center, a phenolic hydroxyl group, and an ester functionality makes it an attractive scaffold for medicinal chemists to explore.
Potential areas for future research include:
-
Development of other PPAR modulators: The core structure could be modified to create selective PPARγ agonists or pan-PPAR agonists (activating α, γ, and δ).
-
Synthesis of novel compounds with different therapeutic targets: The reactive handles on the molecule allow for its incorporation into a variety of molecular frameworks, potentially leading to the discovery of drugs for other diseases.
-
Exploration of its own biological activity: While primarily used as an intermediate, the compound itself or its simple derivatives could be screened for potential biological activities.
Conclusion
This compound stands as a testament to the critical role of chiral intermediates in modern drug development. Its application in the synthesis of dual PPARα/γ agonists like Saroglitazar highlights its importance in addressing complex metabolic diseases such as type 2 diabetes and dyslipidemia. This guide has provided a comprehensive overview of its properties, applications, and the scientific principles governing its use. For researchers and drug development professionals, a thorough understanding of this key building block is essential for the continued innovation of effective and targeted therapies. The insights and protocols presented herein are intended to serve as a valuable resource in this ongoing endeavor.
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The Cornerstone of Modern Therapeutics: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid Ethyl Ester as a Premier Chiral Building Block
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount to achieving stereospecificity, enhancing therapeutic efficacy, and minimizing off-target effects. Among these critical synthons, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester has emerged as a molecule of significant interest. Its unique structural features—a defined stereocenter, a reactive ester group, and a functionalizable phenolic moiety—make it a versatile precursor in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, properties, and core applications, with a particular focus on its role in the development of next-generation metabolic disease therapies.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective application in multi-step syntheses. This compound is a well-characterized compound with the following key attributes:
| Property | Value |
| CAS Number | 222555-06-8 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol [1] |
| Appearance | Crystalline solid |
| Density | 1.116 g/cm³ |
| Boiling Point | 367.3°C at 760 mmHg |
| Flash Point | 134.9°C |
| Refractive Index | 1.515 |
| Chirality | (S)-enantiomer |
Note: Physical properties can vary slightly based on purity and measurement conditions.
Synthesis of the Chiral Building Block
The industrial and laboratory-scale synthesis of this compound is a critical aspect of its utility. While various synthetic routes exist, a common and scalable approach involves the enantioselective enzymatic hydrolysis of a racemic ester precursor. This biocatalytic method offers high enantiomeric purity, a key requirement for pharmaceutical applications.
A representative synthetic workflow for the racemic precursor and its subsequent resolution is detailed below. The causality behind these steps lies in the controlled construction of the carbon skeleton followed by a highly selective enzymatic step to isolate the desired (S)-enantiomer.
Synthesis of Racemic Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate
The synthesis of the racemic ester is a multi-step chemical process designed for scalability and high yield.
Caption: Synthetic workflow for the racemic precursor.
Experimental Protocol: Synthesis of Racemic Precursor
-
Horner-Wadsworth-Emmons Reaction: Triethyl 2-ethoxyphosphonoacetate is reacted with 4-benzyloxybenzaldehyde in the presence of a strong base, such as potassium tert-butoxide (t-BuOK). This reaction forms the carbon-carbon double bond, yielding 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester as an E/Z-mixture. The use of a benzyl protecting group on the phenol is a strategic choice to prevent side reactions in this step.
-
Hydrogenation: The resulting acrylate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This step simultaneously reduces the double bond and cleaves the benzyl protecting group (hydrogenolysis) to yield the racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. This two-in-one transformation is an efficient and atom-economical step in the sequence.
Enantioselective Resolution
With the racemic ester in hand, the crucial step is the isolation of the desired (S)-enantiomer. Biocatalysis provides a highly selective and environmentally benign method for this chiral resolution.
Caption: Workflow for enzymatic resolution.
Experimental Protocol: Enzymatic Resolution
-
Enzyme Screening: A screening of various lipases and esterases is conducted to identify an enzyme with high enantioselectivity (E-value) for the hydrolysis of the (S)-enantiomer of the racemic ester.
-
Enantioselective Hydrolysis: The racemic ester is incubated with the selected enzyme in an aqueous buffer system. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.
-
Work-up and Separation: The reaction mixture is then subjected to an extractive work-up. By adjusting the pH, the (S)-acid can be separated from the unreacted (R)-ester.
-
Re-esterification: The isolated (S)-carboxylic acid is then re-esterified, for example, by treatment with ethanol in the presence of an acid catalyst, to yield the target chiral building block, this compound, with high enantiomeric excess (e.e.). A patent describes achieving an e.e. of over 97.8% with a chemical purity greater than 99% after crystallization[2].
Application in the Synthesis of PPAR Agonists
This compound is a key intermediate in the synthesis of dual Peroxisome Proliferator-Activated Receptor alpha and gamma (PPARα/γ) agonists. These compounds, often referred to as "glitazars," are investigated for the treatment of type 2 diabetes and associated metabolic disorders, as they can simultaneously improve insulin sensitivity and lipid profiles[3]. One notable example is the synthesis of precursors to Ragaglitazar and related novel dual PPARα/γ agonists[4][5].
The phenolic hydroxyl group of the building block serves as a crucial handle for coupling with other molecular fragments, typically via etherification reactions.
Synthesis of a Dual PPARα/γ Agonist Precursor
A recent study outlines the synthesis of monoterpene-conjugated dual PPARα/γ agonists, where (S)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a key starting material[4]. A crucial step in this synthesis is the Mitsunobu reaction.
Caption: Role in PPAR Agonist Synthesis.
Experimental Protocol: Coupling via Mitsunobu Reaction
-
Reactant Preparation: In an inert atmosphere, (S)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate and a suitably protected alcohol partner (e.g., a benzyl-protected 4-(2-hydroxyethyl)phenol) are dissolved in an appropriate solvent such as tetrahydrofuran (THF)[4].
-
Mitsunobu Coupling: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), are added to the reaction mixture. The Mitsunobu conditions facilitate the etherification between the phenolic hydroxyl group of the chiral building block and the alcohol partner, forming the coupled ester intermediate[4]. This reaction is highly reliable for forming carbon-oxygen bonds under mild conditions.
-
Deprotection: The protecting group (e.g., benzyl) is removed, typically by catalytic hydrogenation, to unmask a new phenolic hydroxyl group on the other end of the molecule[4].
-
Saponification: The ethyl ester of the coupled product is then hydrolyzed under basic conditions (saponification) to yield the final carboxylic acid, which is the active PPAR agonist.
A European patent (EP1237855B1) also describes the use of (S)-ethyl 2-ethoxy-3-(4-hydroxyphenyl) propanoate in a similar etherification reaction, where it is reacted with 2-(4-(methanesulfonyloxyphenyl)ethylmethanesulfonate in the presence of potassium carbonate to form a key intermediate for compounds investigated for metabolic disorders[2]. This underscores the industrial relevance of this building block and this specific chemical transformation.
Broader Applications in Drug Discovery
While the synthesis of PPAR agonists is a well-documented application, the structural motifs present in this compound make it a valuable precursor for other classes of therapeutic agents. Its core structure is reminiscent of fragments found in certain Angiotensin-Converting Enzyme (ACE) inhibitors, which are crucial for the management of hypertension[4][6]. Although direct synthesis pathways for major 'pril' drugs from this specific ester are not as commonly cited as for PPAR agonists, the principles of chiral pool synthesis mean it remains a candidate for the development of novel ACE inhibitors and other cardiovascular drugs. The key is the stereospecific introduction of the substituted propionate side chain, a common feature in many peptidomimetic drugs.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its efficient, stereocontrolled preparation, often leveraging the precision of biocatalysis, provides a reliable source of this key intermediate. Its demonstrated utility in the synthesis of advanced PPAR agonists highlights its importance in the ongoing search for effective treatments for metabolic diseases. For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of this building block is not just an academic exercise, but a practical tool for the innovation of next-generation therapeutics. The continued exploration of its applications will undoubtedly lead to the development of novel and more effective medicines.
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An In-Depth Technical Guide to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, a key intermediate in pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug development, this document delves into the procurement, analysis, handling, and application of this critical chiral building block.
Introduction: The Significance of a Chiral Intermediate
This compound, with the CAS Number 222555-06-8, is a valuable chiral intermediate, primarily recognized for its role in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) agonists.[1][2] These dual PPARα/γ agonists represent a promising therapeutic strategy for managing metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2][3] By activating both PPARα and PPARγ, these agents can concurrently address insulin resistance and lipid abnormalities, offering a more holistic treatment approach.[1][2] The specific stereochemistry of the (S)-enantiomer is crucial for its selective interaction with biological targets, making its purity and proper handling paramount for successful drug development endeavors.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer this compound, typically for research and development purposes. While most suppliers provide a standard purity of 97%, it is crucial for researchers to consult the certificate of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | This compound | 222555-06-8 | C13H18O4 | 238.29 | Inquire |
| ChemicalBook | This compound | 222555-06-8 | C13H18O4 | 238.28 | Inquire |
| ChemUniverse | This compound | 222555-06-8 | C13H18O4 | 238.28 | 97% |
| Chemsigma | This compound | 222555-06-8 | - | - | Inquire |
| Pharmaffiliates | Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate | 222555-06-8 | C13H18O4 | 238.28 | Inquire |
It is advisable to request detailed specifications from suppliers, including enantiomeric excess (e.e.), which is a critical parameter for chiral compounds. A patent related to a downstream product specifies an enantiomeric excess of >97.8% for this intermediate, which can serve as a benchmark for quality assessment.
Quality Control and Analytical Validation
Ensuring the purity and stereochemical integrity of this compound is fundamental. The following are key analytical techniques and protocols for its validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound. The selection of the chiral stationary phase (CSP) is the most critical step in method development.[4][5] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating a wide range of enantiomers.[6]
Illustrative Chiral HPLC Protocol:
-
Column Selection: Begin by screening commercially available chiral columns. A good starting point would be a polysaccharide-based column like a CHIRALPAK® series column.
-
Mobile Phase Screening: A common initial screening condition for normal phase chromatography is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (e.g., 80:20 v/v).[7] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.
-
Optimization: If separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components. A systematic approach, varying the percentage of the alcohol, can fine-tune the separation.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is typically suitable.
Caption: Quality Control Workflow for Chiral Intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester and ethoxy groups (triplets and quartets), the aromatic protons of the hydroxyphenyl group, and the protons of the propionic acid backbone. The integration of these signals should correspond to the number of protons in each part of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and ethoxy groups. The chemical shifts of these carbons can be compared to predicted values or reference spectra to confirm the structure.
Interpreting NMR Spectra:
A detailed analysis of the chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the unambiguous verification of the compound's structure. Resources are available to aid in the interpretation of NMR data.[8]
Impurity Profiling
Potential impurities in this compound could include the (R)-enantiomer, starting materials from the synthesis, or by-products. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify any impurities present. Pharmaffiliates, for instance, lists the (R)-enantiomer as a potential impurity.[9][10]
Synthesis and Purification
While researchers will typically procure this compound, understanding its synthesis provides valuable context. A common synthetic route involves the etherification of a suitable precursor. Patents describe methods that can achieve high chemical purity and enantiomeric excess. For example, one patented process reports a chemical purity of >99% and an enantiomeric excess of >97.8% after crystallization. Purification is often achieved through crystallization, which can effectively remove impurities and enhance the enantiomeric purity.
Safe Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the quality of the compound and ensure laboratory safety.
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture.
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific disposal instructions.
Application in Drug Discovery: A Precursor to Dual PPARα/γ Agonists
The primary application of this compound is as a key building block in the synthesis of dual PPARα/γ agonists.[1][2]
Mechanism of Action of Dual PPARα/γ Agonists:
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[11]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver. Activation of PPARα leads to a reduction in triglycerides.
-
PPARγ: Highly expressed in adipose tissue and plays a key role in insulin sensitization and glucose metabolism.
Dual PPARα/γ agonists are designed to simultaneously activate both receptors, thereby offering a comprehensive approach to treating the multifaceted aspects of metabolic syndrome.[3][12] The development of these dual agonists aims to provide the benefits of both fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists) in a single molecule, potentially with an improved side-effect profile.[1][2]
Caption: Role in Dual PPARα/γ Agonist Action.
The structural motif derived from this compound is integral to the pharmacophore of these dual agonists, providing the necessary chemical features for binding to and activating both PPAR isoforms.
Conclusion
This compound is a critical raw material for the advancement of novel therapeutics targeting metabolic diseases. A thorough understanding of its commercial sources, stringent quality control, safe handling, and its role in the mechanism of action of dual PPARα/γ agonists is essential for researchers and drug development professionals. By adhering to the principles outlined in this guide, scientists can ensure the integrity of their research and contribute to the development of next-generation therapies for type 2 diabetes and related metabolic disorders.
References
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ChemUniverse. This compound. [Link]
-
Synerzine. SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Pharmaffiliates. Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. [Link]
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Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
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-
YouTube. Chiral Screening Procedures: A Quick & Easy How-To Guide. [Link]
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PubChem. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
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ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
-
Chemsrc. CAS#:197299-16-4 | ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
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-
Der Pharma Chemica. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
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University of Calgary. Spectra Problem #7 Solution. [Link]
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Methodological & Application
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Abstract
This application note details a highly selective and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (S)-enantiomer of 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester from its (R)-enantiomer. The method is critical for quality control and drug development processes, ensuring the enantiomeric purity of this pharmaceutically relevant compound. The separation was achieved on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak symmetry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and system suitability criteria to ensure validated and trustworthy results.
Introduction: The Significance of Enantiomeric Purity
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is a chiral molecule with a single stereocenter[1][2][3]. Its structure includes a phenolic hydroxyl group and an ethoxypropionic acid ester moiety, making it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[4]. In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance, as enantiomers of the same compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties[5][6][7]. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization and control of the stereoisomeric composition of new drug substances[5][8]. Therefore, a reliable and validated analytical method to determine the enantiomeric excess (%ee) is a non-negotiable requirement in the pharmaceutical industry.
The direct separation of enantiomers is most effectively achieved using chiral chromatography[5][9]. This technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with different energy levels, which in turn results in different retention times[10]. This application note presents a systematic approach to developing such a method for the title compound.
Method Development Strategy: A Rationale-Driven Approach
The development of a successful chiral separation method is often an empirical process that involves screening various CSPs and mobile phases[7][10][11]. However, a logical, structure-based approach can significantly streamline this process.
Analyte Structure and Properties
-
Key Structural Features:
-
Aromatic ring with a hydroxyl group (potential for π-π stacking and hydrogen bonding).
-
Ester and ether functional groups (potential for dipole-dipole interactions and hydrogen bonding).
-
A single chiral center.
-
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including arylpropionic acid derivatives[13][14][15][16]. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.
Given the analyte's structure, a cellulose-based CSP, specifically Cellulose tris(3,5-dimethylphenylcarbamate) , is selected as the primary candidate. This CSP is known for its excellent enantiorecognition capabilities for compounds containing aromatic rings and polar functional groups.
Choice of Mobile Phase
The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) is critical. For polysaccharide-based CSPs, normal phase chromatography often provides superior selectivity[13][15]. A mobile phase consisting of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., 2-propanol or ethanol) allows for fine-tuning of retention and resolution. The acidic nature of the phenolic hydroxyl group in the analyte suggests that the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, can improve peak shape and reproducibility by suppressing the ionization of the hydroxyl group[5].
Experimental Workflow and Protocol
The following diagram illustrates the logical workflow for the chiral HPLC method development and routine analysis.
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and UV/DAD detector. |
| Chiral Column | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Chemicals | HPLC grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid. Reference standards of (S)- and (R)-enantiomers. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Racemic Standard (for resolution determination): Accurately weigh approximately 10 mg of the racemic mixture of 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
(S)-Enantiomer Standard: Prepare a solution of the (S)-enantiomer at 1 mg/mL in the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample to be tested to achieve a final concentration of approximately 1 mg/mL in the mobile phase.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
HPLC System Setup and Equilibration:
-
Install the Lux® Cellulose-1 column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Testing (SST):
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between the (S) and (R) enantiomer peaks |
| Tailing Factor (Tf) | ≤ 1.5 for both enantiomer peaks |
| %RSD for Peak Area | ≤ 2.0% for both enantiomers (from 5 replicate injections) |
-
Analysis:
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
-
Acquire the chromatograms for a sufficient duration to allow for the elution of both enantiomers.
-
Results and Discussion
Under the specified chromatographic conditions, baseline separation of the (S)- and (R)-enantiomers is achieved. The (S)-enantiomer is expected to elute first, followed by the (R)-enantiomer.
Expected Chromatographic Data:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (tR) | ~ 8.5 min | ~ 10.2 min |
| Tailing Factor (Tf) | ~ 1.1 | ~ 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.25} |
Note: These values are illustrative and may vary slightly depending on the specific system, column lot, and exact mobile phase composition.
The calculation for enantiomeric excess (%ee) is performed using the peak areas from the chromatogram:
%ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Method Robustness and Validation
To ensure the reliability of the method, robustness should be evaluated by introducing small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., 2-Propanol content ± 1%)
The method should be fully validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) for the undesired enantiomer[8][17][18][19].
Conclusion
The chiral HPLC method described in this application note provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a cellulose-based CSP under normal phase conditions delivers excellent resolution and peak shape. This method is suitable for routine quality control analysis in pharmaceutical manufacturing and for supporting drug development activities where the control of stereoisomeric purity is essential.
References
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Subbaiah, P. V. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Ullah, I., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. Retrieved from [Link]
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. Retrieved from [Link]
-
Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6239. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Gáspár, A., et al. (2023). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. Retrieved from [Link]
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Application Notes & Protocols for the Asymmetric Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is a key chiral intermediate in the synthesis of various pharmacologically active molecules.[1] Its structural motif is found in a class of drugs that act as dual peroxisome proliferator-activated receptor (PPARα/γ) agonists, which are promising therapeutic agents for the management of metabolic syndrome and type 2 diabetes.[2] The specific (S)-enantiomer is crucial for the desired biological activity, making its stereoselective synthesis a critical aspect of drug development. This document provides a comprehensive guide to a robust and scalable asymmetric synthesis of this valuable compound.
Synthetic Strategy: A Multi-faceted Approach to Enantiocontrol
The selected synthetic route is a multi-step process designed for high enantioselectivity and overall yield. The strategy hinges on the following key transformations:
-
Preparation of a Prochiral Precursor : The synthesis begins with the preparation of an α,β-unsaturated ester, which serves as the prochiral substrate for the key asymmetric transformation.
-
Asymmetric Hydrogenation : The core of the asymmetric synthesis is the enantioselective hydrogenation of the prochiral precursor using a chiral catalyst. This step establishes the desired (S)-stereocenter with high fidelity.
-
Protecting Group Manipulation : The phenolic hydroxyl group is temporarily protected to prevent interference with the subsequent reaction steps and is deprotected in the final stage of the synthesis.
This approach is advantageous as it allows for the introduction of chirality early in the synthetic sequence and avoids a classical chiral resolution, which is often less efficient as it discards half of the material.[3]
Experimental Protocols
Part 1: Synthesis of the Prochiral Precursor: Ethyl 2-ethoxy-3-(4-methoxyphenyl)propenoate
The synthesis of the prochiral enoate precursor is achieved through a condensation reaction. The methoxy group serves as a protecting group for the phenolic hydroxyl.
Protocol:
-
Reaction Setup : To a solution of 4-methoxybenzaldehyde and ethyl ethoxyacetate in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide.
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification : Upon completion, cool the reaction mixture and quench with a weak acid. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Part 2: Asymmetric Hydrogenation to Form Ethyl (S)-2-ethoxy-3-(4-methoxyphenyl)propanoate
This critical step employs a chiral catalyst to achieve high enantioselectivity.
Protocol:
-
Catalyst Preparation : In a glovebox or under an inert atmosphere, prepare the active chiral hydrogenation catalyst. A common choice would be a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or another suitable chiral ligand).
-
Reaction Setup : In a high-pressure reactor, dissolve the prochiral precursor, ethyl 2-ethoxy-3-(4-methoxyphenyl)propenoate, in a degassed solvent such as ethanol.
-
Hydrogenation : Add the chiral catalyst to the solution. Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a controlled temperature.
-
Monitoring and Work-up : Monitor the reaction for the uptake of hydrogen and the disappearance of the starting material. Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Purification : Remove the catalyst by filtration through a pad of celite or silica gel. Concentrate the filtrate under reduced pressure to obtain the crude product. The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC.
Part 3: Deprotection to Yield this compound
The final step is the removal of the methyl protecting group from the phenolic hydroxyl.
Protocol:
-
Reaction Setup : Dissolve the ethyl (S)-2-ethoxy-3-(4-methoxyphenyl)propanoate in a suitable solvent like dichloromethane.
-
Deprotection Reagent : Add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., 0 °C).
-
Reaction and Quenching : Stir the reaction mixture and allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with methanol or water.
-
Work-up and Purification : Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by crystallization to achieve high chemical and enantiomeric purity. A patent describes a crystallization procedure from an ethyl acetate solution by adding it to a sodium bicarbonate solution, resulting in a yield of about 93% and an enantiomeric excess of >97.8%.[4]
Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) | Key Reagents |
| 1 | Ethyl 2-ethoxy-3-(4-methoxyphenyl)propenoate | >85% | N/A | 4-methoxybenzaldehyde, ethyl ethoxyacetate, base |
| 2 | Ethyl (S)-2-ethoxy-3-(4-methoxyphenyl)propanoate | >90% | >98% | Chiral Rh or Ru catalyst, H₂ |
| 3 | This compound | ~93%[4] | >97.8%[4] | BBr₃ or other demethylating agent |
Visualizing the Workflow
Caption: Synthetic workflow for the asymmetric synthesis.
Mechanism in Focus: The Role of the Chiral Catalyst
The enantioselectivity of the hydrogenation step is dictated by the chiral environment created by the metal catalyst and its chiral ligand. The substrate coordinates to the metal center in a specific orientation, and the hydrogen is delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The choice of ligand is critical and often requires screening to find the optimal conditions for a given substrate.
Conclusion
The described synthetic route provides a reliable and efficient method for the preparation of this compound with high enantiopurity. This application note serves as a practical guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this key chiral intermediate for the development of novel therapeutics.
References
- EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents.
- US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents.
-
Organic Syntheses Procedure. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
-
Lastovka, A. V., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 4775. Available at: [Link]
-
Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem. Available at: [Link]
-
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 11791243 - PubChem. Available at: [Link]
-
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate - MySkinRecipes. Available at: [Link]
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- 4. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Authored by: Senior Application Scientist
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2] (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester (also known as Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate) is a key chiral building block that serves as a foundational component for constructing complex, stereochemically defined molecules.[1][3][4][5] Its structure, featuring a stereogenic center, a reactive phenolic hydroxyl group, and an ester moiety, makes it a versatile synthon for introducing a specific three-dimensional architecture into a target molecule. This guide provides an in-depth look at its applications and detailed protocols for its use in organic synthesis.
Compound Profile:
| Property | Value | Source(s) |
| CAS Number | 222555-06-8 | [6][7][8][9] |
| Molecular Formula | C₁₃H₁₈O₄ | [6][7][8] |
| Molecular Weight | 238.28 g/mol | [6][7][8] |
| Appearance | Not specified (typically an oil or low-melting solid) | N/A |
| Purity | Typically >97% | [7] |
Core Application: Synthesis of Dual PPARα/γ Agonists
A significant application of this compound is in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists. These compounds are of great interest for the treatment of metabolic disorders like type 2 diabetes, as they can modulate both lipid and carbohydrate metabolism.[10][11][12] The (S)-enantiomer of the propionic acid derivative is crucial for achieving the desired biological activity.
The general synthetic strategy involves the etherification of the phenolic hydroxyl group of the title compound with a suitable side chain, followed by hydrolysis of the ethyl ester to yield the final active carboxylic acid. A representative workflow is outlined below.
Caption: Synthetic workflow for a dual PPARα/γ agonist.
Experimental Protocols
The following protocols are derived from established synthetic transformations and provide a framework for the practical application of this compound.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol details the etherification of the phenolic hydroxyl group, a common and critical step in elaborating the core structure. The example uses a generic alkylating agent with a leaving group, such as a mesylate, in the presence of a base.
Materials:
-
This compound
-
Alkylating agent (e.g., 2-(4-(methanesulfonyloxyphenyl)ethyl)methanesulfonate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous (optional, as a drying agent for the reaction)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the ester in anhydrous acetonitrile.[13]
-
Addition of Base: Add anhydrous potassium carbonate (3.0 eq) and magnesium sulfate (optional, ~0.2 g per gram of K₂CO₃) to the solution.[13] Stir the suspension vigorously.
-
Addition of Alkylating Agent: Slowly add a solution of the alkylating agent (e.g., 2-(4-(methanesulfonyloxyphenyl)ethyl)methanesulfonate) in acetonitrile to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.[13]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude O-alkylated product as an oil.[13] This crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the weakly acidic phenolic hydroxyl group without causing unwanted side reactions like ester hydrolysis.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential oxidation of the electron-rich phenol/phenoxide.
Protocol 2: Saponification (Ester Hydrolysis) to the Carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is often the final step in synthesizing the active pharmaceutical ingredient.
Materials:
-
Crude O-alkylated product from Protocol 1
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) solution (e.g., 4 M)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
Procedure:
-
Dissolution: Dissolve the crude O-alkylated ester (1.0 eq) in a mixture of THF and water.[13]
-
Hydrolysis: Cool the solution to approximately 10°C and add the lithium hydroxide solution (1.3 eq) dropwise over an hour, maintaining the temperature.[13] After the addition, allow the reaction to warm to 30°C and stir for 2-3 hours, or until HPLC analysis indicates >99% conversion.[13]
-
Quenching and Extraction (Basic): Cool the mixture to room temperature, add ethyl acetate, and separate the layers. Wash the aqueous layer with additional ethyl acetate to remove any unreacted starting material or non-polar impurities.[13]
-
Acidification: Adjust the pH of the aqueous solution to 2.0-2.5 with the HCl solution.[13]
-
Extraction (Acidic): Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the final carboxylic acid product, which may be an oil or a solid that can be further purified by crystallization.[13]
Causality and Insights:
-
Choice of Base: Lithium hydroxide is a strong base suitable for ester saponification. Using a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
Temperature Control: The initial cooling during base addition helps to control any exothermic reaction. Subsequent warming ensures the reaction proceeds to completion in a reasonable timeframe.
-
Workup Strategy: The pH adjustments are critical. The basic wash removes non-acidic impurities, while the subsequent acidification protonates the carboxylate, allowing it to be extracted into the organic phase.
Conclusion
This compound is a valuable and versatile chiral building block. Its strategic use allows for the efficient and stereocontrolled synthesis of complex molecules, particularly in the development of new therapeutics for metabolic diseases. The protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
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- Enamine. Chiral Building Blocks Selection.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
- National Institutes of Health. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Benchchem. This compound.
- Google Patents. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
- PubMed. (2025, December 14). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.
- Santa Cruz Biotechnology. This compound.
- ChemUniverse. This compound.
- ChemicalBook. 222555-06-8(this compound ) Product Description.
- Pharmaffiliates. CAS No : 222555-06-8 | Product Name : Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate.
- National Institutes of Health. (2025, December 14). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.
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- 13. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
Protocol for the purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Application Note & Protocol
Topic: Protocol for the Purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, including β-blockers and glitazars, which are potent dual agonists for PPARα/γ with significant antidiabetic and lipid-lowering activities.[1][2] The stereochemistry at the C2 position is crucial for its biological activity, making the purification of the (S)-enantiomer to a high degree of chemical and enantiomeric purity a critical step in the drug development and manufacturing process.[3] This document provides a detailed protocol for the purification of this compound, focusing on a crystallization-based method. It also discusses analytical techniques for purity and enantiomeric excess determination.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₄ | [4][5][6] |
| Molecular Weight | 238.28 g/mol | [4][6] |
| Appearance | White solid (can be an oil in crude form) | [7] |
| Boiling Point | 367.3°C | [8] |
| Flash Point | 134.9°C | [8] |
| Density | 1.116 g/cm³ | [8] |
Purification Strategy: Crystallization
Crystallization is a robust and scalable method for the purification of the title compound, capable of achieving high chemical and enantiomeric purity.[7][9] The principle behind this technique lies in the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling rate, the target compound can be selectively precipitated from the solution, leaving impurities behind.
Rationale for Solvent Selection
The choice of solvent is critical for successful crystallization. A suitable solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. A mixture of ethyl acetate (EtOAc) and a non-polar co-solvent like isooctane or toluene is often effective.[7] Ethyl acetate is a good solvent for the crude product, while the addition of a non-polar co-solvent reduces the solubility and induces crystallization upon cooling.
Detailed Purification Protocol
This protocol is adapted from established methods for the crystallization of this compound.[7]
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (EtOAc), reagent grade
-
Toluene or Isooctane, reagent grade
-
Sodium bicarbonate (NaHCO₃) solution (7% w/w)
-
Rotary evaporator
-
Crystallization vessel with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude this compound in ethyl acetate. The volume of solvent should be sufficient to achieve complete dissolution at room temperature.
-
Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with a 7% (w/w) aqueous solution of sodium bicarbonate (NaHCO₃).[7] This step is crucial for removing any acidic impurities. Vigorously stir the biphasic mixture.
-
Concentration: Separate the organic layer and concentrate it under vacuum using a rotary evaporator.[7] The final volume should be reduced to promote crystallization in the subsequent step.
-
Crystallization:
-
Transfer the concentrated solution to a crystallization vessel equipped with an overhead stirrer.
-
Begin vigorous stirring and slowly cool the solution to 0-5°C.[7] Crystallization should commence within a few minutes.
-
Once a slurry has formed, maintain the temperature at 0-5°C and continue stirring for at least one hour to maximize the yield of the crystalline product.[7]
-
-
Isolation and Drying:
-
Filter the crystals using a Büchner funnel under vacuum.
-
Wash the collected crystals with a small amount of cold toluene or isooctane to remove any remaining soluble impurities.
-
Dry the crystals under vacuum at a temperature not exceeding 40°C to obtain the purified this compound.
-
Expected Outcome
This protocol is expected to yield a white crystalline solid with a chemical purity of >99% and an enantiomeric excess (e.e.) of >97.8%.[7] The typical yield is around 93%.[7]
Analytical Validation
To confirm the purity and identity of the final product, several analytical techniques should be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing both chemical and enantiomeric purity.[9][10]
-
Reverse-Phase HPLC (for chemical purity): An achiral C18 column can be used to determine the chemical purity by separating the target compound from any byproducts or starting materials. A well-defined peak at a specific retention time indicates the purity of the compound.[11]
-
Chiral HPLC (for enantiomeric excess): A chiral stationary phase (CSP) is required to separate the (S) and (R)-enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.[12][13] The enantiomeric excess can be calculated from the peak areas of the two enantiomers. A Chiralpak® AD-H column with a mobile phase of hexane:isopropanol has been shown to be effective for similar compounds.[14]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation. The chemical shifts and splitting patterns provide a detailed map of the molecule's structure.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 238.28 g/mol .[4][6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystallization occurs | Solution is not supersaturated; incorrect solvent system. | Concentrate the solution further; add a non-polar co-solvent (e.g., isooctane) dropwise; try seeding with a small crystal of the pure compound. |
| Oily product obtained | Cooling rate is too fast; presence of impurities inhibiting crystallization. | Decrease the cooling rate; ensure the starting material is not overly impure; perform an additional wash or preliminary purification step. |
| Low yield | Incomplete crystallization; loss of product during filtration. | Increase the stirring time at low temperature; ensure the wash solvent is pre-chilled. |
| Low enantiomeric excess | Racemization during synthesis or workup; inefficient separation. | Optimize reaction conditions to prevent racemization; consider alternative chiral separation techniques like preparative chiral HPLC if crystallization is insufficient. |
Conclusion
The protocol described provides a reliable and scalable method for the purification of this compound to a high degree of purity. The combination of crystallization and subsequent analytical validation ensures the quality of this critical pharmaceutical intermediate. Proper execution of this protocol is essential for the successful development of enantiomerically pure active pharmaceutical ingredients.
References
- Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
Recent Development: Enantio Selective Eextraction in Chiral Separation. International Journal of Innovative Science and Research Technology. [Link]
-
Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate | 222555-06-8. Coompo. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. [Link]
-
Chromatographic Studies of Protein-Based Chiral Separations. National Institutes of Health. [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. DelveInsight. [Link]
- Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
-
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. [Link]
-
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4. PubChem. [Link]
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
(E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. National Institutes of Health. [Link]
-
Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4. PubChem. [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]
-
Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. ResearchGate. [Link]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. LookChem. [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3. PubChem. [Link]
-
Crystal structure of (2E)-3-(3-ethoxy-4-hydroxyphenyl). ResearchGate. [Link]
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Application Note: Comprehensive NMR Analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereochemical and Structural Verification
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, with CAS Number 222555-06-8, is a chiral building block of significant interest in medicinal chemistry.[1][2][3] Its derivatives have been investigated as potential dual PPARα/γ agonists for the treatment of metabolic disorders. The precise three-dimensional arrangement of its atoms—specifically the (S)-stereocenter—is critical for its biological activity. Therefore, unambiguous confirmation of its molecular structure and stereochemistry is a foundational requirement for its use in pharmaceutical research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural elucidation of such organic molecules in solution. This application note provides a comprehensive, in-depth guide to the analysis of this compound using a suite of modern NMR experiments, including one-dimensional (1D) ¹H and ¹³C NMR, and two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
The protocols and analysis detailed herein are designed to serve as a self-validating system, where each experiment provides layers of interconnected data that collectively confirm the molecular framework, from proton-proton proximities to the long-range connectivity of the entire carbon skeleton.
Molecular Structure and Predicted Spectroscopic Features
Before delving into the experimental details, a foundational understanding of the molecule's structure allows for the prediction of its NMR signature.
Structure:
-
Molecular Formula: C₁₃H₁₈O₄[1]
-
Molecular Weight: 238.28 g/mol [4]
-
Key Features:
-
A para-substituted phenolic ring.
-
An ethyl ester functional group.
-
An ethoxy group.
-
A single chiral center at the C2 position.
-
A benzylic methylene group (CH₂).
-
The presence of the chiral center at C2 renders the two adjacent benzylic protons on C3 chemically non-equivalent. This phenomenon, known as diastereotopicity, is a key spectroscopic feature to be confirmed.[5][6][7] These diastereotopic protons will reside in different magnetic environments and are expected to exhibit distinct chemical shifts and couplings.[8]
Experimental Protocols: A Validated Workflow
The following protocols outline a robust methodology for acquiring high-quality NMR data for comprehensive analysis.
Part A: Protocol for Sample Preparation
The choice of solvent is critical. While Chloroform-d (CDCl₃) is a common choice for organic molecules, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for compounds with exchangeable protons, like phenols, as it forms hydrogen bonds that slow the rate of proton exchange, resulting in sharper -OH signals.[9][10]
Methodology:
-
Weighing: Accurately weigh 10-15 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Vortex the sample for 30-60 seconds until the solute is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
Part B: Protocol for NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. Minor adjustments may be necessary based on the specific instrument and sample concentration.
| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (d1) (s) | Number of Scans (NS) | Causality and Field-Proven Insights |
| ¹H NMR | zg30 or zgpr | 12 | ~4.0 | 2.0 | 16 | A 30° pulse angle and a 2s delay ensure near-quantitative conditions for accurate integration without excessively long experiment times.[11] |
| ¹³C NMR | zgpg30 | 240 | ~1.0 | 2.0 | 1024 | A wider spectral width is necessary to encompass the carbonyl carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.[12] |
| COSY | cosygpqf | 12 x 12 | ~0.2 | 2.0 | 8 | This gradient-selected sequence provides clean spectra by identifying protons that are scalar (J) coupled, typically through 2-3 bonds.[13][14] |
| HSQC | hsqcedetgpsisp2.3 | ¹H: 12, ¹³C: 165 | ~0.15 | 2.0 | 4 | An edited HSQC is invaluable; it not only correlates ¹H to their directly attached ¹³C but also provides phase information to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.[15][16] |
| HMBC | hmbcgpndqf | ¹H: 12, ¹³C: 240 | ~0.2 | 2.0 | 16 | The cornerstone for skeletal assembly, this experiment detects long-range (2-4 bond) ¹H-¹³C correlations, allowing for the connection of isolated spin systems.[17][18][19] |
Data Analysis and Structural Elucidation: A Step-by-Step Interpretation
¹H NMR Spectrum: The Initial Blueprint
The ¹H NMR spectrum provides the first detailed look at the proton environments.
-
Aromatic Region (δ ~6.6-7.0 ppm): The para-substituted phenyl ring is expected to produce a classic AA'BB' system, which often appears as two distinct doublets.[20][21] The protons ortho to the electron-donating -OH group (H-c) will be shielded (shifted upfield) compared to the protons ortho to the alkyl substituent (H-b).
-
Chiral Methine Proton (H-2, δ ~4.0-4.2 ppm): This single proton, attached to the chiral carbon, is deshielded by both the ester's carbonyl group and the ethoxy group. It is expected to be a triplet or a doublet of doublets, coupling to the diastereotopic benzylic protons (H-3a, H-3b).
-
Ethyl Ester Group (δ ~4.1 ppm, quartet; δ ~1.1 ppm, triplet): This signature pattern arises from the -O-CH₂-CH₃ moiety. The methylene protons (H-e) are split into a quartet by the adjacent methyl protons (H-f), which in turn are split into a triplet.
-
Ethoxy Group (δ ~3.5 ppm, multiplet; δ ~1.0 ppm, triplet): Similar to the ester, the -O-CH₂-CH₃ group will show a quartet (or more complex multiplet due to proximity to the chiral center) for the methylene protons (H-g) and a triplet for the methyl protons (H-h).
-
Benzylic Protons (H-3a/H-3b, δ ~2.8-3.0 ppm): As these protons are diastereotopic, they are chemically non-equivalent.[6][22] They will appear as two separate signals, each likely a doublet of doublets (dd), due to geminal coupling to each other and vicinal coupling to the chiral proton (H-2).
-
Phenolic Proton (OH, δ ~9.0-9.5 ppm in DMSO-d₆): The phenolic proton signal is expected to be a sharp singlet in dry DMSO-d₆. Its identity can be unequivocally confirmed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the -OH signal will disappear due to proton-deuterium exchange.[9][23][24]
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (C-1, δ ~172 ppm): The ester carbonyl carbon is the most deshielded signal.
-
Aromatic Carbons (δ ~115-157 ppm): Six signals are expected. The carbon bearing the -OH group (C-c') will be the most deshielded aromatic carbon, while the carbon attached to the alkyl chain (C-f') will also be distinct. The remaining four CH carbons will appear in the typical aromatic region.
-
Chiral Carbon (C-2, δ ~80 ppm): The carbon atom bonded to two oxygen atoms (ester and ether) will be significantly downfield.
-
Benzylic Carbon (C-3, δ ~38 ppm): The methylene carbon adjacent to the aromatic ring.
-
Ethoxy & Ethyl Ester Carbons (δ ~60-65 ppm for -O-CH₂, δ ~14-15 ppm for -CH₃): The oxygen-attached methylene carbons appear in the 60-65 ppm range, while the terminal methyl carbons are highly shielded and appear upfield.
2D NMR: Building the Molecular Puzzle
2D NMR experiments provide the definitive connections to assemble the structure.
-
COSY Analysis: This experiment validates the ¹H-¹H coupling networks.[13][25] Key expected correlations (cross-peaks) include:
-
Between the aromatic protons H-b and H-c.
-
Between the chiral proton H-2 and the diastereotopic protons H-3a and H-3b.
-
Within the ethyl ester group: H-e with H-f.
-
Within the ethoxy group: H-g with H-h.
-
-
HSQC Analysis: This spectrum maps each proton directly to its attached carbon, providing unambiguous ¹³C assignments based on the established ¹H assignments.[15][16][26] For example, the proton signal at ~4.0 ppm (H-2) will show a correlation to the carbon signal at ~80 ppm (C-2).
-
HMBC Analysis: This is the final and most powerful step for structural confirmation, revealing long-range (2 and 3-bond) couplings.[17][26][27] It connects the fragments identified by COSY.
// Define the structure as a node with an image
struct [label=<

// Define invisible nodes for arrow origins H3ab [pos="2.3,1.5!", shape=point, width=0.01, height=0.01]; H2 [pos="3.2,1.1!", shape=point, width=0.01, height=0.01]; He [pos="5.3,1.9!", shape=point, width=0.01, height=0.01]; Hg [pos="4.0,0.2!", shape=point, width=0.01, height=0.01]; Hb [pos="0.4,1.9!", shape=point, width=0.01, height=0.01];
// Define invisible nodes for arrow destinations C1 [pos="4.3,1.6!", shape=point, width=0.01, height=0.01]; C2 [pos="3.4,1.4!", shape=point, width=0.01, height=0.01]; C3 [pos="2.5,1.2!", shape=point, width=0.01, height=0.01]; C_aromatic_ipso [pos="1.7,1.0!", shape=point, width=0.01, height=0.01]; C_aromatic_ortho [pos="0.9,1.4!", shape=point, width=0.01, height=0.01]; Cg [pos="3.7,0.5!", shape=point, width=0.01, height=0.01];
// Draw arrows for HMBC correlations H3ab -> C1 [tooltip="H-3 to C-1 (Ester Carbonyl)"]; H3ab -> C2 [tooltip="H-3 to C-2 (Chiral Carbon)"]; H3ab -> C_aromatic_ipso [tooltip="H-3 to C-f' (Ipso-Aromatic)"]; H3ab -> C_aromatic_ortho [tooltip="H-3 to C-b (Ortho-Aromatic)"]; H2 -> C1 [tooltip="H-2 to C-1 (Ester Carbonyl)"]; H2 -> C3 [tooltip="H-2 to C-3 (Benzylic Carbon)"]; H2 -> Cg [tooltip="H-2 to C-g (Ethoxy Methylene)"]; He -> C1 [tooltip="H-e to C-1 (Ester Carbonyl)"]; Hg -> C2 [tooltip="H-g to C-2 (Chiral Carbon)"]; Hb -> C_aromatic_ipso [tooltip="H-b to C-f' (Ipso-Aromatic)"]; } Figure 2: Key HMBC correlations confirming the molecular skeleton.
Key Validating HMBC Correlations:
-
Benzylic Protons (H-3a/b) to Ester Carbonyl (C-1): A cross-peak between the signals at ~2.9 ppm and ~172 ppm confirms the propionic acid backbone.
-
Ester Methylene Protons (H-e) to Ester Carbonyl (C-1): This correlation locks in the ethyl ester functionality.
-
Benzylic Protons (H-3a/b) to Aromatic Carbons (C-b, C-f'): Confirms the attachment of the side chain to the phenyl ring.
-
Chiral Proton (H-2) to Ethoxy Methylene Carbon (C-g): This crucial correlation verifies the position of the ethoxy group at C-2.
Summary of Spectroscopic Data
The following table consolidates the expected and assigned NMR data for this compound in DMSO-d₆.
| Position | Atom | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (from ¹H) |
| 1 | C=O | - | - | ~172.0 | H-2, H-3a/b, H-e |
| 2 | CH | ~4.1 | t or dd | ~80.0 | C-1, C-3, C-g, C-f' |
| 3 | CH₂ | ~2.9 (H-3a), ~3.0 (H-3b) | dd, dd | ~38.0 | C-1, C-2, C-b, C-f' |
| a' | C-OH | - | - | ~156.5 | H-c, H-b |
| b | CH (Ar) | ~7.0 | d | ~130.0 | C-c, C-f' |
| c | CH (Ar) | ~6.7 | d | ~115.0 | C-b, C-a' |
| f' | C (Ar) | - | - | ~128.0 | H-b, H-3a/b |
| e | O-CH₂ (Ester) | ~4.1 | q | ~60.5 | C-1, C-f |
| f | CH₃ (Ester) | ~1.1 | t | ~14.5 | C-e |
| g | O-CH₂ (Ethoxy) | ~3.5 | m | ~65.0 | C-2, C-h |
| h | CH₃ (Ethoxy) | ~1.0 | t | ~15.0 | C-g |
| - | OH | ~9.2 | s (broad) | - | C-a', C-c |
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides an unassailable method for the complete structural verification of this compound. The combined data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments create a self-validating network of correlations that confirms every atom's position and connectivity within the molecule. Key diagnostic observations, such as the diastereotopicity of the benzylic protons and the specific long-range correlations identified through HMBC, leave no ambiguity in the final structural assignment. For determining enantiomeric purity, advanced methods employing chiral solvating agents would be required, which cause the formation of transient diastereomeric complexes that can be distinguished in the ¹H NMR spectrum.[28][29][30][31][32] This rigorous analytical approach ensures the identity and integrity of this vital chiral building block, which is paramount for its application in drug discovery and development.
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Dr. Umair Talks. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum?. [Video]. YouTube. Retrieved from [Link]
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ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. Retrieved from [Link]
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Dr. Anil Kumar. (2022, April 21). 2D NMR: COSY INTERPRETATION. [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Epistemeo. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Video]. YouTube. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 222555-06-8 | Product Name : Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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The Cornerstone of Cardiometabolic Drug Discovery: Applications of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Introduction: The Strategic Importance of a Chiral Intermediate
In the landscape of modern medicinal chemistry, the pursuit of stereochemically pure and biologically active molecules is paramount. (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, a chiral building block, has emerged as a critical intermediate in the synthesis of a new generation of therapeutics targeting metabolic disorders. Its unique structural features, particularly the (S)-stereocenter, provide the necessary framework for precise molecular recognition by biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate, with a primary focus on its role in the development of dual peroxisome proliferator-activated receptor (PPAR) agonists for the treatment of type 2 diabetes and dyslipidemia.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 222555-06-8 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1][3][4] |
| Density | 1.116 g/cm³ | [1] |
| Boiling Point | 367.3°C | [1] |
| Flash Point | 134.9°C | [1] |
| Refractive Index | 1.515 | [1] |
Application in the Synthesis of Dual PPARα/γ Agonists: The Case of Saroglitazar
The most prominent application of this compound is as a key starting material in the synthesis of Saroglitazar, a first-in-class dual PPARα/γ agonist approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[5] The (S)-configuration of the intermediate is crucial for the final compound's high-affinity binding to both PPARα and PPARγ receptors.
Mechanism of Action: A Two-Pronged Approach to Metabolic Regulation
Dual activation of PPARα and PPARγ provides a synergistic effect on glucose and lipid metabolism.
-
PPARα Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPARα activation leads to an increase in the transcription of genes involved in fatty acid uptake and β-oxidation. This results in a significant reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and utilization, and consequently, a reduction in blood glucose levels.
The dual agonism of Saroglitazar, therefore, addresses both the lipid and glucose abnormalities commonly observed in patients with type 2 diabetes.
Signaling Pathway of Dual PPARα/γ Agonists
The binding of a dual agonist like Saroglitazar to the PPARα and PPARγ receptors initiates a cascade of molecular events leading to the regulation of target gene expression.
Experimental Protocols
Protocol 1: Synthesis of Saroglitazar Intermediate
This protocol outlines the initial coupling reaction using this compound.
Materials:
-
This compound
-
Methanesulfonic acid 2-[2-methyl-5-(4-methylsulfanyl-phenyl)-pyrrol-1-yl]-ethyl ester
-
Potassium carbonate (K₂CO₃)
-
Cyclohexane
-
Tetrahydrofuran (THF)
-
Nitrogen gas
-
Round-bottom flask with reflux condenser, mechanical stirrer, and thermometer
Procedure:
-
Charge a 5-liter, three-necked round-bottom flask with 100.0 g of this compound and 1300.0 ml of cyclohexane.[5]
-
Heat the reaction mixture to a temperature of 45°C to 55°C under a nitrogen atmosphere.[5]
-
Add 58.0 g of potassium carbonate to the mixture and stir for 30 minutes.[5]
-
Add 150.24 g of methanesulfonic acid 2-[2-methyl-5-(4-methylsulfanyl-phenyl)-pyrrol-1-yl]-ethyl ester and 200.0 ml of THF.[5]
-
Increase the temperature and heat the reaction mixture to 75°C to 85°C for 36 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures to isolate the coupled product.
Workflow for Saroglitazar Intermediate Synthesis
Protocol 2: In Vitro Evaluation of PPARα/γ Dual Agonism
This protocol describes a cell-based reporter assay to determine the potency of a compound as a dual PPARα/γ agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for human PPARα-LBD and PPARγ-LBD fused to the GAL4 DNA-binding domain
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (synthesized from the intermediate) and reference agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the PPARα-LBD or PPARγ-LBD expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or reference agonists.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Protocol 3: In Vivo Evaluation of Anti-diabetic and Hypolipidemic Activity
This protocol provides a general framework for assessing the in vivo efficacy of a novel compound in a diabetic and dyslipidemic animal model.
Animal Model:
-
db/db mice or streptozotocin (STZ)-induced diabetic rats are commonly used models.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., rosiglitazone, fenofibrate, or Saroglitazar)
-
Test compound at different dose levels
-
-
-
Dosing:
-
Administer the test compound and controls orally once daily for a specified period (e.g., 14 or 28 days).
-
-
Parameter Measurement:
-
Blood Glucose: Measure fasting blood glucose levels at regular intervals (e.g., weekly) from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose tolerance.
-
Lipid Profile: At the end of the study, collect blood samples and measure serum levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using commercially available kits.
-
Body Weight: Monitor body weight throughout the study.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control group.
-
Potential Application in Chiral β-Blocker Synthesis
While the primary application of this compound is in the synthesis of PPAR agonists, its chiral nature also makes it a valuable precursor for the synthesis of other stereospecific drugs. The (S)-enantiomer is known to be the active form for many β-adrenergic receptor blockers (β-blockers).[6] For instance, the therapeutic activity of (S)-(-)-propranolol is significantly higher than its (R)-enantiomer.[6] Although a direct synthetic route from the title compound to a specific β-blocker is not detailed in the readily available literature, the principles of chiral synthesis suggest its potential utility. The synthesis would likely involve the transformation of the carboxylic acid ester and the phenolic hydroxyl group to introduce the characteristic amino-alcohol side chain of β-blockers, while preserving the crucial (S)-stereocenter.
Conclusion
This compound is a high-value chiral intermediate with a proven track record in the synthesis of innovative drugs for metabolic diseases. Its application in the development of the dual PPARα/γ agonist Saroglitazar highlights the importance of stereochemistry in modern drug design. The protocols and scientific rationale presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately contributing to the advancement of treatments for type 2 diabetes and related cardiometabolic conditions.
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Paukkeri, K., et al. (2013). Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models. PubMed Central. [Link]
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Singh, H., et al. (2022). In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat. PubMed. [Link]
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Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 11791243. PubChem. [Link]
-
Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. ResearchGate. [Link]
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Bhurruth-Alcor, Y., et al. (2011). Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD. PubMed. [Link]
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Wang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]
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Kumar, S., et al. (2017). Evaluation of antidiabetic and hypolipidemic activity of Barleria cristata Linn. leaves in alloxan-induced diabetic rats. PubMed Central. [Link]
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Singh, J., & Singh, P. (2023). Evaluation of Anti-diabetic and Hypolipidemic Activity of Drypetes roxburghii Roots. Research Trend. [Link]
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Scheme 1. Synthesis of (S)-isomer of Propranolol using acid catalysed... ResearchGate. [Link]
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Iovine, V., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PubMed Central. [Link]
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Application Notes and Protocols: Enantioselective Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Introduction
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is a crucial chiral building block in the synthesis of various pharmacologically active molecules.[1] Notably, it serves as a key intermediate in the production of dual-acting PPARα/γ agonists, such as Ragaglitazar, which are investigated for the treatment of type 2 diabetes by enhancing insulin sensitivity and regulating lipid metabolism.[2][3][4] The stereochemistry at the C2 position is critical for the biological activity of the final therapeutic agent, making the development of efficient and highly selective enantioselective synthetic routes a significant focus in pharmaceutical process development.[5]
This document provides a detailed guide to the enantioselective synthesis of the target compound, focusing on a scientifically robust and field-proven methodology. We will delve into the rationale behind the chosen synthetic strategy, provide a comprehensive, step-by-step protocol, and outline the necessary analytical techniques for validation.
Strategic Approach: Enzymatic Kinetic Resolution
Several strategies can be employed for the synthesis of chiral molecules, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.[6][7] For the large-scale production of this compound, enzymatic kinetic resolution of the corresponding racemic ester presents a highly effective and scalable approach.[2] This method leverages the high enantioselectivity of enzymes to preferentially hydrolyze one enantiomer of the racemic ester, allowing for the separation of the desired unreacted (S)-ester from the hydrolyzed (R)-acid.
Rationale for this approach:
-
High Enantioselectivity: Enzymes often exhibit exceptional enantioselectivity, leading to products with very high enantiomeric excess (ee).[2]
-
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (room temperature, neutral pH), which minimizes the risk of side reactions and racemization.
-
Scalability: Biocatalytic processes are often highly scalable, making them suitable for industrial production.[2]
-
Environmental Considerations: Enzymatic methods are generally considered "greener" than many traditional chemical resolutions that may involve heavy metals or harsh reagents.
Synthetic Pathway Overview
The overall synthetic strategy involves two main stages:
-
Synthesis of the Racemic Ester: Preparation of racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.
-
Enzymatic Kinetic Resolution: Selective hydrolysis of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
Part 1: Synthesis of Racemic Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate
The synthesis of the racemic starting material is achieved through a Horner-Wadsworth-Emmons reaction followed by hydrogenation.[2]
Reaction Scheme:
-
Step 1: Horner-Wadsworth-Emmons Reaction: Reaction of triethyl 2-ethoxyphosphonoacetate with 4-benzyloxybenzaldehyde.
-
Step 2: Hydrogenation: Reduction of the resulting unsaturated ester to the racemic saturated ester.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| Triethyl 2-ethoxyphosphonoacetate | C10H21O5P | 252.24 | 1.0 eq |
| 4-Benzyloxybenzaldehyde | C14H12O2 | 212.24 | 1.0 eq |
| Potassium tert-butoxide (t-BuOK) | C4H9KO | 112.21 | 1.1 eq |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | Solvent |
| Palladium on Carbon (10% Pd/C) | - | - | cat. |
| Hydrogen Gas (H2) | H2 | 2.02 | 2-6 bar |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Solvent |
Step-by-Step Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
To a solution of triethyl 2-ethoxyphosphonoacetate in anhydrous THF at 0°C, add potassium tert-butoxide portion-wise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of 4-benzyloxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester, can be purified by crystallization.[2]
-
-
Hydrogenation:
-
Dissolve the purified product from the previous step in ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Pressurize the reaction vessel with hydrogen gas (2-6 bar).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.[2]
-
Part 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution
This part details the enzymatic hydrolysis of the racemic ester to obtain the desired (S)-enantiomer.
Workflow Diagram
Caption: Workflow for the enantioselective synthesis.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| Racemic Ester | C13H18O4 | 238.28 | From Part 1 |
| Lipase (e.g., Candida antarctica Lipase B) | - | - | Biocatalyst |
| Phosphate Buffer | - | - | pH ~7 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | For pH adjustment |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For acidification |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Extraction solvent |
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in a phosphate buffer (pH ~7).[2]
-
Add the selected lipase to the mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the hydrolysis by monitoring the consumption of a base (e.g., 30% aqueous NaOH) used to maintain a constant pH of around 7.[2] The amount of base consumed correlates to the degree of conversion.
-
The reaction should be stopped at approximately 45-50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
-
Workup and Separation:
-
Once the target conversion is reached, remove the unreacted (S)-ester by extraction with an organic solvent like ethyl acetate.[2]
-
Separate the aqueous and organic layers. The organic layer contains the desired this compound.
-
Acidify the remaining aqueous layer to a pH of 2-3 using hydrochloric acid.[2]
-
Extract the acidified aqueous layer with ethyl acetate to recover the (R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.
-
Wash the organic layer containing the (S)-ester with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude (S)-ester can be further purified by column chromatography on silica gel if necessary.[8]
-
Expected Results:
This enzymatic resolution process, when optimized, can yield the desired (S)-ester with high enantiomeric purity, often exceeding 98% ee.[2] The chemical yield for the (S)-ester is typically in the range of 43-48%.[2]
Part 3: Analytical Validation
Accurate determination of enantiomeric excess is crucial for validating the success of the enantioselective synthesis.
Determination of Enantiomeric Excess (% ee)
Several methods can be used to determine the enantiomeric excess of the final product.[9] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.
Chiral HPLC Protocol:
-
Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their quantification. The % ee is calculated from the peak areas of the two enantiomers.
Other potential methods for determining enantiomeric excess include:
-
Gas Chromatography (GC) using a chiral stationary phase.[9]
-
NMR Spectroscopy with chiral shift reagents or chiral derivatizing agents.[10]
-
Polarimetry , although it can be less accurate and requires careful control of experimental conditions.[9]
Conclusion
The enzymatic kinetic resolution of racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate provides a robust and scalable method for the enantioselective synthesis of the (S)-enantiomer. This approach offers high enantioselectivity under mild conditions, making it an attractive strategy for the industrial production of this important pharmaceutical intermediate. Careful monitoring of the reaction and rigorous analytical validation are essential to ensure the desired purity and enantiomeric excess of the final product.
References
- Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development.
- (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)
- Determination of enantiomeric excess.
- This compound - Benchchem. Benchchem.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Catalytic Asymmetric Synthesis Using Feedstocks.
- Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
- Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. Benchchem.
- Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed Central.
- Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed.
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- 1. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]
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- 4. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization Strategies for the Analysis of (S)-2-Ethoxy-3-(4-hydroxyphenyl)-propionic acid ethyl ester
Introduction: The Analytical Challenge
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is a chiral molecule whose analytical characterization is critical in pharmaceutical development and metabolomics. Its structure, featuring a polar phenolic hydroxyl group, renders it non-volatile and thermally labile, making direct analysis by gas chromatography-mass spectrometry (GC-MS) impractical.[1][2] Derivatization is an essential sample preparation step that chemically modifies the analyte to improve its analytical properties.[3]
The primary objectives of derivatizing this molecule are:
-
To Increase Volatility and Thermal Stability: By replacing the active hydrogen of the phenolic group with a non-polar, thermally stable group, the analyte's boiling point is lowered, enabling its transition into the gas phase for GC analysis.[2][3]
-
To Enable Chiral Separation: As the molecule is chiral, verifying its enantiomeric purity is often a regulatory and quality control requirement. Reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) creates a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques.[4][5]
This guide will focus on two primary analytical goals: achiral quantification via GC-MS and the assessment of enantiomeric purity.
Derivatization for Achiral GC-MS Analysis
For routine quantification, the goal is to efficiently and reproducibly derivatize the phenolic hydroxyl group. Silylation and acylation are two of the most common and effective strategies.
Principle of Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as phenols, alcohols, and carboxylic acids.[2] The reaction involves replacing the active hydrogen with a trimethylsilyl (TMS) group. This modification significantly reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility.[2]
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly effective, and their by-products are volatile and generally do not interfere with the chromatography.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) can often enhance the reactivity of the silylating agent.
Principle of Acylation
Acylation involves the introduction of an acyl group (R-C=O) to the analyte, converting the phenolic hydroxyl into an ester. This also serves to block the polar hydrogen, increasing volatility for GC analysis. Common reagents include acetic anhydride and perfluoroacyl donors like trifluoroacetic anhydride (TFAA). The resulting acetate or trifluoroacetate derivatives are typically more stable than their silyl counterparts, although the reagents can be more corrosive.[6]
Workflow for GC-MS Derivatization and Analysis
The general process for preparing the analyte for GC-MS analysis is outlined below.
Caption: General workflow for derivatization and GC-MS analysis.
Experimental Protocols
Protocol 1: Silylation using BSTFA + TMCS
This protocol is recommended for its high reaction efficiency and the formation of a single derivative, simplifying chromatographic analysis.
Materials:
-
This compound standard or sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous Pyridine or Acetonitrile.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or water bath.
-
Nitrogen gas supply for evaporation.
Procedure:
-
Sample Preparation: Aliquot a known amount of the sample extract into a reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylating reagents are water-sensitive.[2]
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath set to 70°C for 30 minutes to ensure complete derivatization.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Acylation using Acetic Anhydride
This method provides a highly stable derivative, which can be beneficial if samples need to be stored before analysis.
Materials:
-
This compound standard or sample extract.
-
Acetic Anhydride.
-
Pyridine (as catalyst and solvent).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block.
Procedure:
-
Sample Preparation: Evaporate the sample to dryness in a reaction vial under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly, vortex, and heat at 60°C for 60 minutes.
-
Cleanup (Optional but Recommended): After cooling, evaporate the excess pyridine and acetic anhydride under nitrogen. Reconstitute the residue in a suitable solvent like ethyl acetate for injection.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Expected Results & Data Interpretation
Derivatization modifies the molecular weight of the analyte. This mass shift is a key indicator of a successful reaction and is used for identification in mass spectrometry.
| Derivatization Method | Reagent | Functional Group Targeted | Added Group | Mass Increase (Da) |
| Silylation | BSTFA + TMCS | Phenolic Hydroxyl (-OH) | Trimethylsilyl (-Si(CH₃)₃) | 72 |
| Acylation | Acetic Anhydride | Phenolic Hydroxyl (-OH) | Acetyl (-COCH₃) | 42 |
Note: The molecular weight of the parent compound, this compound (C₁₃H₁₈O₄), is 238.28 g/mol .
Upon analysis, the TMS-derivative is expected to have a molecular ion [M]⁺ at m/z 310, while the acetyl-derivative will show a molecular ion at m/z 280.
Derivatization for Chiral Analysis
To determine the enantiomeric purity of a sample, it is necessary to create and separate diastereomers.[4] This is achieved by reacting the chiral analyte with a single enantiomer of a chiral derivatizing agent (CDA). The resulting diastereomers can then be separated on a standard achiral column (e.g., C18 for HPLC or DB-5 for GC).
Principle of Chiral Derivatization
For the target analyte, the phenolic hydroxyl group is the reaction site. A suitable CDA would be an enantiomerically pure reagent that reacts with hydroxyls, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl).[4][5] Reaction of a racemic or enantiomerically enriched sample with, for example, (R)-MTPA-Cl will produce two diastereomeric esters: (S)-analyte-(R)-MTPA and (R)-analyte-(R)-MTPA. These diastereomers will exhibit different retention times in a chromatographic system.
Logical Flow for Chiral Purity Assessment
Caption: Workflow for assessing enantiomeric excess (e.e.) via chiral derivatization.
Experimental Protocol
Protocol 3: Chiral Derivatization with (R)-MTPA-Cl for HPLC Analysis
This protocol creates diastereomeric esters that can be well-resolved on a standard reverse-phase HPLC column.
Materials:
-
This compound standard or sample extract.
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Anhydrous Pyridine or Triethylamine (as base and solvent).
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent.
-
Reaction vials (2 mL) with PTFE-lined caps.
Procedure:
-
Sample Preparation: Place the dried analyte in a reaction vial. Dissolve it in 200 µL of anhydrous DCM containing a small excess of triethylamine (e.g., 10 µL).
-
Reagent Addition: In a separate vial, prepare a solution of (R)-MTPA-Cl in anhydrous DCM (e.g., 10 mg/mL). Add a slight molar excess (approx. 1.2 equivalents) of the MTPA-Cl solution to the analyte vial.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete. The reaction can be monitored by TLC or a pilot LC injection.
-
Quenching: Add a small amount of an amine-containing reagent (e.g., N,N-dimethylethylenediamine) to quench any excess MTPA-Cl.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system equipped with a C18 column and a UV detector (monitoring at ~275-280 nm, characteristic for the phenyl group).
Expected Results & Data Interpretation
If the original sample contains both (S) and (R) enantiomers, the chromatogram will show two distinct peaks corresponding to the two diastereomers. The enantiomeric excess (% e.e.) can be calculated from the peak areas (A) of the two diastereomers:
% e.e. = |(A_major - A_minor) / (A_major + A_minor)| * 100
For a sample that is purely the (S)-enantiomer, only one peak corresponding to the (S)-analyte-(R)-MTPA diastereomer should be observed.
Conclusion
Derivatization is a powerful and necessary tool for the comprehensive analysis of this compound. For quantitative GC-MS analysis, silylation with BSTFA offers a rapid and efficient method to enhance volatility and thermal stability. For the critical assessment of enantiomeric purity, derivatization with a chiral agent like MTPA-Cl allows for the formation and subsequent chromatographic separation of diastereomers. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this and structurally related compounds in a research and drug development setting.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. Available at: [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]
-
Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. Available at: [Link]
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). Available at: [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. MDPI. Available at: [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]
-
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Royal Society of Chemistry. Available at: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. ResearchGate. Available at: [Link]
-
Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Available at: [Link]
-
Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. PubMed Central. Available at: [Link]
-
Phenolic Acids in Foods: An Overview of Analytical Methodology. ResearchGate. Available at: [Link]
-
Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Available at: [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Available at: [Link]
-
1-(4-Hydroxyphenyl)-, 1-(2,4-dihydroxyphenyl)- And 1-(2,5-dihydroxyphenyl)-2-bromoethanones: New Labels for Determination of Carboxylic Acids by High-Performance Liquid Chromatography With Electrochemical and Ultraviolet Detection. PubMed. Available at: [Link]
-
Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Available at: [Link]
-
Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. Available at: [Link]
-
Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health (NIH). Available at: [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. canadacommons.ca [canadacommons.ca]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, High-Purity Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid Ethyl Ester
Prepared by: Gemini, Senior Application Scientist
Introduction
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is a crucial chiral building block in modern medicinal chemistry.[1] Its stereodefined structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, where enantiomeric purity is paramount for therapeutic efficacy and safety.[2] Aryl propionic acid derivatives, as a class, are known for a wide range of biological activities.[3] This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on a robust method that ensures high chemical and enantiomeric purity. The protocol described herein is designed for scalability, addressing common challenges encountered when transitioning from laboratory to pilot-plant production.
Compound Properties and Safety
A thorough understanding of the material's properties and hazards is critical before commencing any synthetic work.
| Property | Value | Source |
| CAS Number | 222555-06-8 | [4][5][6][7] |
| Molecular Formula | C₁₃H₁₈O₄ | [4][5][6] |
| Molecular Weight | 238.28 g/mol | [5][8] |
| Appearance | Powder | [9] |
| Boiling Point | 367.3°C | [4] |
| Density | 1.116 g/cm³ | [4] |
GHS Hazard Statements: According to data from the European Chemicals Agency (ECHA), this compound is associated with the following hazards[5]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive handling and emergency procedures.
Synthetic Strategy: Enantioselective Resolution
The synthesis of enantiomerically pure molecules is a cornerstone of pharmaceutical development.[2][10] While several asymmetric synthesis strategies exist[11][12][13], one of the most reliable and scalable methods for producing chiral propionic acid derivatives is the resolution of a racemic mixture. This approach involves synthesizing the racemic compound and then separating the desired enantiomer using a chiral resolving agent.
The chosen strategy involves the resolution of racemic 2-ethoxy-3-(4-methoxyphenyl) propanoic acid, followed by esterification and demethylation. This pathway is selected for its reliability, use of readily available reagents, and the high enantiomeric excess (>97%) achievable through crystallization of the diastereomeric salt, a process well-suited for industrial scale-up.[14]
Caption: Overall synthetic scheme via chiral resolution.
Detailed Experimental Protocol
This protocol is adapted from established industrial processes and optimized for safety and scalability.[14]
Part A: Resolution of (S)-2-Ethoxy-3-(4-methoxyphenyl) propanoic acid
The core of the enantioselective process is the fractional crystallization of a diastereomeric salt formed with a chiral amine. The difference in solubility between the two diastereomeric salts allows for the selective isolation of the desired (S)-acid salt.
Step-by-Step Procedure:
-
Salt Formation:
-
Charge a suitable reactor with racemic 2-ethoxy-3-(4-methoxyphenyl) propanoic acid and toluene.
-
In a separate vessel, prepare a solution of the chiral resolving amine (e.g., (R)-phenylethylamine) in toluene.
-
Slowly add the amine solution to the racemic acid solution. An exothermic reaction will occur, forming the diastereomeric salts. Maintain temperature control.
-
-
Crystallization:
-
Heat the resulting mixture to ensure complete dissolution (approx. 50-60°C).
-
Initiate crystallization by slowly cooling the solution to 35°C and seeding with a small crystal of the desired diastereomeric salt.[14]
-
Maintain the temperature at 35°C for 30-60 minutes to allow for controlled crystal growth.
-
Continue cooling the slurry at a controlled rate (e.g., 10°C/hour) down to 0-5°C.
-
Hold the slurry at this temperature overnight with gentle agitation to maximize yield.
-
-
Isolation and Liberation of the Chiral Acid:
-
Filter the crystalline salt and wash the filter cake with cold toluene to remove the mother liquor containing the undesired (R)-enantiomer salt.
-
Suspend the isolated salt in a mixture of water and an appropriate organic solvent (e.g., Ethyl Acetate).
-
Acidify the mixture to pH 1-2 with aqueous HCl to break the salt and liberate the free (S)-propanoic acid into the organic layer.
-
Separate the organic layer, wash with water, and remove the solvent under reduced pressure to yield the crude (S)-2-ethoxy-3-(4-methoxyphenyl) propanoic acid.
-
Part B: Esterification and Final Product Synthesis
With the chiral acid secured, the final steps involve standard organic transformations.
Step-by-Step Procedure:
-
Esterification:
-
Dissolve the resolved (S)-acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a solid acid catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction, neutralize the catalyst, and remove the excess ethanol under reduced pressure.
-
Extract the resulting ethyl ester into a suitable solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Isolation of the Final Product:
-
Evaporate the solvent to obtain the crude ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl) propanoate.[14]
-
For large-scale purification, crystallization is the preferred method. Dissolve the crude product in a hot solvent mixture (e.g., ethyl acetate/heptane or toluene/isooctane).[14]
-
Cool the solution slowly to induce crystallization. Cool to 0-5°C and stir for at least one hour.[14]
-
Filter the crystals, wash with a cold solvent, and dry under vacuum to yield the final product.
-
Caption: Step-by-step experimental workflow diagram.
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.
| Analysis | Purpose | Expected Result |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure. |
| Mass Spectrometry | Molecular Weight Confirmation | [M+H]⁺ or [M+Na]⁺ peak corresponding to C₁₃H₁₈O₄. |
| HPLC | Chemical Purity Assessment | > 99% purity.[14] |
| Chiral HPLC | Enantiomeric Excess (e.e.) | > 97.8% e.e.[14] |
| Melting Point | Purity Indicator | Sharp melting point consistent with reference values. |
Scale-Up Considerations
Transitioning this synthesis to a larger scale requires careful attention to several factors:
-
Thermal Management: The initial salt formation is exothermic. A reactor with efficient cooling capacity is crucial to maintain control over the reaction temperature.
-
Mixing: Adequate agitation is vital during crystallization to ensure uniform cooling and prevent the formation of agglomerates, which can trap impurities.
-
Solid Handling: Large-scale filtration and drying equipment are necessary. Ensure that the drying process (e.g., vacuum oven) is controlled to prevent product degradation.
-
Solvent Selection: Solvent choice for crystallization should balance product solubility, recovery, and safety. The use of solvent mixtures like toluene/isooctane is common in large-scale operations to fine-tune solubility and crystal habit.[14]
Conclusion
The protocol detailed in this application note presents a robust and scalable method for the synthesis of this compound. By employing a classical resolution strategy with controlled crystallization, this process consistently delivers the target compound with high chemical purity (>99%) and excellent enantiomeric excess (>97.8%).[14] This makes it a reliable method for researchers and drug development professionals requiring large quantities of this key chiral intermediate.
References
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Continuous flow biocatalytic synthesis of chiral propionic acid-derived... - ResearchGate. Available at: [Link]
- EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents.
-
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate - MySkinRecipes. Available at: [Link]
- Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Google Patents.
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]
-
Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem. Available at: [Link]
-
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 11791243 - PubChem. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC - NIH. Available at: [Link]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. Available at: [Link]
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Sustainable Production of Propionic acid and Derivatives on Industrial Scale. Available at: [Link]
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Synthesis of alkyl α- and β-d-glucopyranoside-based chiral crown ethers and their application as enantioselective phase-transfer catalysts | Request PDF - ResearchGate. Available at: [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry. Available at: [Link]
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Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate | 222555-06-8 - Coompo. Available at: [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. Available at: [Link]
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Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry - Acta Scientific. Available at: [Link]
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Application Notes and Protocols: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester as a Pharmaceutical Intermediate
Introduction: A Chiral Scaffold for Metabolic Disease Therapeutics
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, hereafter referred to as (S)-EHPE, is a sophisticated chiral building block of significant interest in modern medicinal chemistry. Its structural features—a stereodefined α-ethoxy ester and a functionalized phenyl ring—make it a crucial intermediate in the synthesis of a new generation of therapeutics, particularly those targeting metabolic disorders.[1][2] This molecule serves as a key component in the assembly of dual peroxisome proliferator-activated receptor (PPAR) agonists, which are under investigation for the treatment of type 2 diabetes and dyslipidemia.[3][4] These dual agonists, such as Ragaglitazar, aim to concurrently manage insulin sensitivity and lipid metabolism, offering a multi-faceted approach to patient care.[5][6]
The precise stereochemistry of the (S)-enantiomer is critical for the biological activity of the final active pharmaceutical ingredient (API), underscoring the necessity for robust and selective synthetic and analytical methodologies. This document provides an in-depth guide for researchers, covering the enantioselective synthesis of (S)-EHPE, its application in the synthesis of advanced pharmaceutical intermediates, and the necessary analytical and safety protocols for its handling and quality control.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of (S)-EHPE is fundamental for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Reference |
| CAS Number | 222555-06-8 | [1] |
| Molecular Formula | C₁₃H₁₈O₄ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Boiling Point | 367.3 ± 27.0 °C (Predicted) | [1] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Storage | Store in a cool, dry, well-ventilated area. | [7] |
Enantioselective Synthesis of (S)-EHPE
The synthesis of enantiomerically pure (S)-EHPE is a critical first step. A highly effective and scalable method involves the enzymatic resolution of the racemic ester. This biocatalytic approach offers high enantioselectivity under mild reaction conditions, which is often challenging to achieve with traditional chemical methods.
Workflow for Enantioselective Synthesis
Caption: Workflow for the enantioselective synthesis of (S)-EHPE.
Protocol 1: Synthesis of Racemic Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate (rac-2)
This protocol outlines the synthesis of the racemic precursor required for enzymatic resolution. The procedure is based on a Horner-Wadsworth-Emmons reaction followed by hydrogenation.[5]
Materials:
-
2,2-Diethoxyacetate
-
Acetyl chloride
-
Iodine (catalyst)
-
Toluene
-
Triethyl phosphite
-
4-Benzyloxybenzaldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Chlorination: In a reaction vessel, charge 2,2-diethoxyacetate. Add a catalytic amount of iodine. Slowly add 1.2 equivalents of acetyl chloride. The reaction is exothermic and should be controlled.
-
Causality: This step converts the acetate into a more reactive α-chloro ester, which is necessary for the subsequent phosphonate formation. Iodine catalyzes the reaction.
-
-
Phosphonate Formation: After the chlorination is complete, add toluene and distill off the low-boiling components. Add triethyl phosphite to the residue and heat the mixture to 150°C.
-
Causality: This is an Arbuzov reaction to form the phosphonate ylide precursor required for the Horner-Wadsworth-Emmons olefination. The high temperature is necessary to drive the reaction to completion.
-
-
Olefination: In a separate flask, dissolve 4-benzyloxybenzaldehyde and the synthesized triethyl 2-ethoxyphosphonoacetate in a suitable solvent (e.g., THF). Add t-BuOK as a base to generate the ylide and initiate the reaction. This will form 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester.
-
Causality: The Horner-Wadsworth-Emmons reaction is used to form the carbon-carbon double bond with high E-selectivity for the subsequent stereoselective reduction. The benzyl group is a common protecting group for the phenol, preventing side reactions.
-
-
Hydrogenation: Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol). Add a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas (2-6 bar) and stir until the reaction is complete (monitor by TLC or HPLC). This step reduces the double bond and simultaneously removes the benzyl protecting group.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing the alkene and deprotecting the phenol in a single step.
-
-
Purification: After filtration to remove the catalyst, the solvent is evaporated. The resulting racemic EHPE (rac-2) can be purified by column chromatography or crystallization to achieve >98% purity.[5]
Protocol 2: Enantioselective Enzymatic Hydrolysis and Re-esterification
This protocol uses an enzyme to selectively hydrolyze the (S)-enantiomer of the racemic ester to its corresponding carboxylic acid, which can then be re-esterified.[5]
Materials:
-
Racemic EHPE (rac-2)
-
Lipase enzyme (screening may be required to find the optimal enzyme)
-
Buffer solution (e.g., phosphate buffer)
-
Base for pH control (e.g., NaOH solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Ethanol
-
Aqueous HCl
Step-by-Step Procedure:
-
Enzymatic Hydrolysis: Suspend the racemic EHPE in a buffered aqueous solution. Add the selected lipase. Maintain the pH of the reaction mixture at a constant value (optimal for the enzyme) by the controlled addition of a base. Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
Causality: The lipase enzyme stereoselectively recognizes and hydrolyzes the (S)-ester, leaving the (R)-ester largely unreacted. Maintaining the pH is crucial as the hydrolysis produces an acid, and significant pH shifts can denature the enzyme.
-
-
Work-up and Separation: Once 50% conversion is achieved, acidify the reaction mixture to protonate the carboxylic acid. Extract the mixture with an organic solvent. The organic layer will contain the unreacted (R)-EHPE, and the aqueous layer will contain the sodium salt of the (S)-acid. Separate the layers.
-
Isolation of (S)-acid: Acidify the aqueous layer with HCl to a pH of 2-3. Extract the (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid into an organic solvent like ethyl acetate. Dry the organic phase and evaporate the solvent.
-
Esterification: Dissolve the isolated (S)-acid in ethanol. Add a catalytic amount of concentrated HCl. Heat the solution to reflux to drive the Fischer esterification. Water can be removed by azeotropic distillation with a suitable solvent to push the equilibrium towards the product.[8]
-
Purification: After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution). Extract the (S)-EHPE into an organic solvent, dry, and concentrate. The final product can be purified by column chromatography to achieve high enantiomeric purity (e.g., 98.4-99.6% ee).[5]
Application in the Synthesis of a PPAR Agonist Intermediate
(S)-EHPE is a versatile intermediate. The following protocol demonstrates its use in a Mitsunobu reaction, a powerful method for forming C-O bonds with inversion of stereochemistry, although in this specific application, the chiral center of (S)-EHPE is not directly involved in the reaction.[9]
Workflow for Synthesis of a PPAR Agonist Intermediate
Caption: Synthesis of a PPAR agonist via Mitsunobu coupling.
Protocol 3: Mitsunobu Coupling of (S)-EHPE
This protocol describes the alkylation of the phenolic hydroxyl group of (S)-EHPE with an alcohol under Mitsunobu conditions.[9]
Materials:
-
(S)-EHPE
-
A suitable alcohol partner (e.g., a protected allylic alcohol as described in the literature)[9]
-
Tri-n-butylphosphine
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-EHPE, the alcohol partner, and tri-n-butylphosphine in anhydrous THF.
-
Causality: The Mitsunobu reaction is sensitive to water, so anhydrous conditions are essential to prevent side reactions and ensure high yields.
-
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of ADDP in anhydrous THF. The reaction mixture will typically turn color (e.g., orange or red) and a precipitate may form.
-
Causality: ADDP is the azodicarboxylate used as the oxidizing agent in this reaction. It reacts with the phosphine to form the key betaine intermediate that activates the alcohol for nucleophilic attack by the phenoxide of (S)-EHPE. Slow addition at low temperature helps to control the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography to remove the phosphine oxide and piperidine byproducts.
-
Causality: Purification is necessary to remove the stoichiometric byproducts of the Mitsunobu reaction, which can be challenging but is crucial for obtaining the pure coupled product.
-
Analytical Quality Control
Rigorous analytical testing is required to ensure the identity, purity, and enantiomeric excess of (S)-EHPE.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity and enantiomeric excess of (S)-EHPE.
-
Method: A reverse-phase HPLC (RP-HPLC) method is suitable for purity analysis, while a chiral HPLC method is required for determining enantiomeric excess.
-
Typical RP-HPLC Conditions:
-
Chiral HPLC: A column with a chiral stationary phase (e.g., amylose or cellulose-based) is required. The mobile phase is typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). The specific conditions will depend on the column used and must be developed and validated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of (S)-EHPE.
-
¹H NMR (Predicted): Expected signals would include those for the ethyl groups (triplets and quartets), the methylene group adjacent to the phenyl ring (a doublet of doublets), the methine proton at the chiral center, and the aromatic protons. The phenolic -OH proton will also be present.
-
¹³C NMR (Predicted): Expected signals would correspond to the carbons of the ethyl groups, the ester carbonyl, the methylene and methine carbons of the propionate backbone, and the aromatic carbons.
Safety and Handling
(S)-EHPE and its related acidic form should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][13]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.[7]
Conclusion
This compound is a high-value pharmaceutical intermediate with direct applications in the synthesis of next-generation metabolic disease therapies. The successful application of this chiral building block relies on precise control over its synthesis, particularly its stereochemistry, and thorough analytical characterization. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive framework for the effective and safe use of (S)-EHPE in their research and development endeavors.
References
-
Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (URL not provided, but content is referenced from search result[5])
-
Luzina, O. A., et al. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules. [Link]
-
Henke, B. R., et al. Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: A New Class of Dual PPARalpha/gamma Agonists. Journal of Medicinal Chemistry. [Link]
-
Artificial intelligence-rationalized balanced PPARα/γ dual agonism resets dysregulated macrophage processes in inflammatory bowel disease. Nature Communications. [Link]
-
Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. ResearchGate. [Link]
-
A New Enantioselective Synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), Useful Pharmaceutical Intermediates of PPAR Agonists. Semantic Scholar. [Link]
-
PubMed. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]
-
MySkinRecipes. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
-
NP-MRD. 13C NMR Spectrum. [Link]
-
PubChem. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
- Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]
-
Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. [Link]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
- Google Patents. Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]
-
Synthesis of chiral sulfinate esters by asymmetric condensation. Nature. [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]
-
ResearchGate. Figure S1: 1 H NMR spectrum of... [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Welcome to the technical support resource for the synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester (CAS 222555-06-8), a key intermediate in pharmaceutical research.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.
Synthesis Overview & Strategy
The synthesis of this chiral molecule typically involves two key transformations: a Fischer esterification to form the ethyl ester and a Williamson ether synthesis to introduce the ethoxy group. The stereochemical integrity of the chiral center at the C2 position is paramount and is usually established by starting with an enantiomerically pure precursor, such as (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid.
The general synthetic pathway is outlined below.
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is significantly lower than expected. Where should I start investigating?
Low yield is a common issue that can stem from multiple stages of the synthesis, workup, or purification.[4] A systematic approach is crucial.
Initial Diagnostic Workflow:
Sources
Technical Support Center: Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Welcome to the technical support center for the synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, including β-blockers and dual PPARα/γ agonists for treating metabolic disorders.[1][2][3] The synthesis typically involves a Williamson ether synthesis, a powerful method for forming ethers from an organohalide and an alkoxide.[4][5] However, like many organic reactions, it is not without its challenges. Side reactions can significantly impact yield and purity, necessitating robust troubleshooting strategies.
This guide provides a comprehensive overview of potential side reactions, their mechanistic origins, and practical, field-proven solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct approach is the Williamson ether synthesis. This involves the reaction of ethyl (S)-2-bromo-3-(4-hydroxyphenyl)propanoate with sodium ethoxide. The reaction proceeds via an SN2 mechanism where the ethoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.[4]
Q2: What are the most critical parameters to control in this synthesis?
Successful synthesis hinges on the careful control of several factors:
-
Choice of Base: A strong base is necessary to deprotonate the ethanol to form the ethoxide nucleophile. However, an overly strong or hindered base can promote elimination side reactions.[6]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive anion.[6][7]
-
Temperature: Lowering the reaction temperature generally favors the desired SN2 substitution over the competing E2 elimination pathway, which often has a higher activation energy.[6]
-
Nature of the Alkylating Agent: Primary alkyl halides are ideal for Williamson ether synthesis to minimize elimination reactions.[4][6][8]
Q3: Why is the stereochemistry at the C2 position important?
The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center at the second carbon of the propionic acid chain. This specific stereoisomer is crucial for the biological activity of the final pharmaceutical product, as it dictates how the molecule interacts with its biological target.[2] Maintaining this stereochemistry throughout the synthesis is a critical objective.
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side reactions.
Problem 1: Low yield of the desired ether product, with the formation of an alkene byproduct.
Probable Cause: This is a classic indication that the E2 elimination pathway is competing with the desired SN2 reaction.[6] The ethoxide, being a strong base, can abstract a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.
Solutions:
-
Optimize Reaction Temperature: Lower the reaction temperature. Elimination reactions are more sensitive to temperature changes than substitution reactions.[6] Running the reaction at or below room temperature can significantly favor the SN2 pathway.
-
Choice of Base and Alkoxide: While ethoxide is the required nucleophile, its concentration and the method of its generation can be optimized. Using a less hindered base to deprotonate ethanol in situ can sometimes be beneficial.
-
Alkyl Halide Selection: Ensure you are using a primary alkyl halide. While the starting material, ethyl (S)-2-bromo-3-(4-hydroxyphenyl)propanoate, has the leaving group on a secondary carbon, the propensity for elimination is still a key consideration. If alternative synthetic routes are possible, choose one that utilizes a primary alkyl halide.[6][8]
Problem 2: Formation of C-alkylated byproducts.
Probable Cause: The starting material contains a phenol group. The corresponding phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[4][6][7]
Solutions:
-
Solvent Selection is Crucial: The choice of solvent has a profound impact on the O- vs. C-alkylation ratio.
-
To Favor O-alkylation (desired product): Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[6][7] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.
-
Conditions that Favor C-alkylation (to be avoided): Protic solvents like water or alcohols can hydrogen bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more likely to react.[7]
-
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can also influence the reaction outcome, although this is a more subtle effect.
Problem 3: Formation of a disubstituted byproduct.
Probable Cause: A disubstituted byproduct, where both the phenolic hydroxyl group and another position have been alkylated, can sometimes be observed.[9] This can occur if the reaction conditions are too harsh or if there is an excess of the alkylating agent.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of the limiting reagent to ensure complete conversion without promoting side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Over-extending the reaction time or using excessively high temperatures can lead to the formation of byproducts.
Data Summary: Impact of Reaction Conditions on Product Distribution
| Parameter | Condition Favoring Desired Product (O-alkylation) | Condition Favoring Side Product (C-alkylation/Elimination) |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile)[6][7] | Protic (Water, Ethanol)[7] |
| Temperature | Lower Temperatures[6] | Higher Temperatures[6] |
| Base | Non-hindered base | Strong, hindered base |
| Alkyl Halide | Primary[6][8] | Secondary or Tertiary[6][8] |
Experimental Protocol: A Validated Approach
A general, self-validating protocol for the synthesis is as follows:
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in anhydrous ethanol at 0°C to form sodium ethoxide.
-
Addition of the Substrate: Once the sodium has completely dissolved, slowly add a solution of ethyl (S)-2-bromo-3-(4-hydroxyphenyl)propanoate in a minimal amount of anhydrous ethanol or a suitable polar aprotic solvent.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualization of Reaction Pathways
The following diagrams illustrate the main reaction and key side reactions.
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical troubleshooting guide for the synthesis.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
-
SpringerLink. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
MDPI. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]
-
ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric O- and C-Alkylation of Phenols. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
PubMed. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]
- Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]
- 3. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. francis-press.com [francis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester (CAS 222555-06-8). This molecule is a key chiral intermediate in the synthesis of various pharmaceuticals.[1] Its purification is critical to ensure the stereochemical integrity and chemical purity required for downstream applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your purification strategy.
Section 1: Foundational Knowledge & Initial Strategy
This section addresses preliminary questions regarding the compound and the overall approach to its purification.
Q1: What are the primary purification challenges for this specific molecule?
A1: The main challenges stem from two sources:
-
Stereochemical Purity: The primary impurity is often the undesired (R)-enantiomer.[2] Achieving high enantiomeric excess (e.e.) is paramount, as the biological activity of chiral molecules is typically enantiomer-specific.
-
Process-Related Impurities: Synthesis of this ester can introduce various impurities, including unreacted starting materials, by-products from side reactions (e.g., bis-substitution products if hydroquinone is a precursor), and reagents.[3][4][5]
Q2: I have a crude reaction mixture. What should be my first step in developing a purification plan?
A2: Your initial step is always analytical assessment . Before attempting any large-scale purification, you must understand the composition of your crude product.
Recommended Initial Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the initial enantiomeric excess (e.e.). A common method uses a Chiralpak® AD-H column with a mobile phase like hexane:isopropanol (80:20).[6]
-
Achiral (Reverse-Phase) HPLC: To identify and quantify process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major structural impurities.
Based on this analysis, you can choose the most effective purification strategy, as outlined in the workflow below.
Caption: Initial Purification Strategy Decision Workflow.
Section 2: Troubleshooting Crystallization
Crystallization is often the most efficient method for final polishing and enantiomeric enrichment if the initial chemical purity is already high.
Q3: My compound is 'oiling out' instead of crystallizing. What's causing this and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment.
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The most common cause. The molecules don't have time to orient themselves into a crystal lattice.
-
Solution: Reduce the cooling rate. A rate of 10°C per hour is a good starting point.[7] If that fails, dilute the solution slightly with more of the primary solvent before cooling.
-
-
Inappropriate Solvent System: The solvent may be too good, requiring excessively low temperatures that promote viscous oil formation.
-
Solution: Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble). Add the anti-solvent dropwise to the warm, dissolved solution until slight turbidity appears, then warm slightly to redissolve and cool slowly. A common system for this compound is Ethanol-water (7:3).[6] Another reported system is Toluene-isooctane.[7]
-
-
Presence of Impurities: Impurities can inhibit nucleation and crystal growth.
-
Solution: If the issue persists, the chemical purity may be too low for crystallization. Pre-purification with flash column chromatography may be necessary.
-
Q4: My crystallization yield is very low. How can I improve it?
A4: Low yield indicates that a significant amount of your product remains dissolved in the mother liquor.
Troubleshooting Steps:
-
Optimize Solvent Ratio: If using a binary solvent system (e.g., ethanol/water), the ratio is critical. Too much of the "good" solvent (ethanol) will keep the product in solution. Systematically vary the ratio to find the optimal point of precipitation.
-
Reduce Final Temperature: Ensure you are cooling the slurry to a sufficiently low temperature (e.g., 0-5°C) and holding it there for an adequate time (at least one hour) to maximize precipitation.[7]
-
Concentrate the Solution: Before adding an anti-solvent or cooling, carefully concentrate the solution under vacuum to increase the starting concentration.[7] Be cautious not to oversaturate, which can lead to oiling out.
-
Seeding: Introduce a few seed crystals of the pure compound when the solution is slightly supersaturated. This provides a template for crystal growth and can dramatically improve both yield and crystal quality.
Experimental Protocol: Recrystallization for Enantiomeric Enrichment
This protocol is adapted from established methods for similar compounds.[6][7]
-
Dissolution: Dissolve the crude ester (assuming >95% chemical purity) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature (e.g., 40-60°C).
-
Induce Supersaturation:
-
Anti-Solvent Method: Slowly add a pre-warmed anti-solvent (e.g., water, isooctane) dropwise with vigorous stirring until the solution becomes faintly cloudy. Add a few drops of the primary solvent to clarify.
-
Cooling Method: If using a single solvent, allow the solution to cool slowly.
-
-
Seeding (Optional but Recommended): Once the solution is slightly cooled and supersaturated, add a small amount of pure (S)-enantiomer seed crystals.
-
Crystal Growth: Reduce the cooling rate (e.g., 10°C/hour) to allow for the formation of well-ordered crystals. Continue cooling to 0-5°C.
-
Maturation: Stir the resulting slurry at 0-5°C for at least one hour to maximize precipitation.[7]
-
Isolation: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold solvent mixture or the anti-solvent.
-
Drying: Dry the crystals under reduced pressure at a moderate temperature (e.g., 30-40°C).[7]
| Parameter | Recommended System 1 | Recommended System 2 | Rationale |
| Solvent(s) | Ethanol / Water | Toluene / Isooctane | Offers a good polarity range for differential solubility at high vs. low temps. |
| Typical Ratio | ~7:3 (v/v)[6] | ~5:1 (v/v)[7] | This ratio is empirically determined to balance solubility and precipitation. |
| Temperature | Dissolve at ~50°C, Cool to 0-5°C | Dissolve at ~60°C, Cool to ~5°C | Creates a significant solubility differential to drive crystallization. |
Section 3: Troubleshooting Chromatographic Purification
When chemical purity is low or when enantiomers are particularly difficult to separate, chromatography is the method of choice.
Q5: How do I choose the correct chiral stationary phase (CSP) for separating the (S) and (R) enantiomers?
A5: The selection of a CSP is the most critical factor for successful chiral separation. For arylpropionic acid derivatives like this one, polysaccharide-based CSPs are highly effective.[8]
Mechanism: These phases, typically derivatives of cellulose or amylose, contain chiral grooves and cavities. Enantiomers fit into these cavities differently, leading to varied strengths of interaction (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) and thus different retention times.
Recommended Starting Point:
-
Chiralpak® AD-H or similar Amylose-based phases: These have a proven track record for this class of compounds.[6]
-
Chiralcel® OD or similar Cellulose-based phases: Also a very strong candidate.
The choice between amylose and cellulose can sometimes result in a reversal of the enantiomer elution order, which can be useful in method development.[8]
Q6: My enantiomers are co-eluting or have very poor resolution on a chiral column. What can I adjust?
A6: Poor resolution (Rs < 1.5) in chiral HPLC is common during method development. Several parameters can be optimized.
Caption: Troubleshooting Workflow for Poor Chiral HPLC Resolution.
Experimental Protocol: Analytical Chiral HPLC Method Development
This protocol provides a starting point for separating the enantiomers of the target compound.
-
Column Selection: Install a Chiralpak® AD-H column (4.6 x 250 mm, 5 µm).[6]
-
Initial Mobile Phase: Prepare a mobile phase of n-Hexane:Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas thoroughly.
-
System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 25°C.
-
Set the UV detector to an appropriate wavelength (e.g., 225 nm or 275 nm, based on the UV spectrum of the compound).
-
-
Injection: Inject a 10 µL sample of the dissolved compound (~1 mg/mL).
-
Analysis & Optimization:
-
If peaks elute too quickly (< 5 min): Decrease the mobile phase polarity by increasing the percentage of hexane (e.g., to 95:5).
-
If peaks are too broad or take too long to elute (> 30 min): Increase the mobile phase polarity by increasing the percentage of IPA (e.g., to 80:20).[6]
-
If resolution is poor: Make small, systematic changes to the mobile phase composition (e.g., adjust the IPA content by 1-2% increments) until baseline resolution is achieved. Consider lowering the temperature to 15-20°C.
-
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Stationary Phase | Chiralpak® AD-H[6] | Try a cellulose-based CSP (e.g., Chiralcel OD) if resolution is poor. | Different chiral selectors offer different interaction mechanisms.[8] |
| Mobile Phase | Hexane:IPA (90:10) | Adjust IPA % from 5% to 20%. | Modulates solute retention and interaction time with the CSP. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min. | Increases column efficiency but lengthens run time. |
| Temperature | 25°C | Decrease to 15-20°C. | Enhances the enthalpic differences in binding between enantiomers. |
References
- Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
Separation of Enantiomers of 2-(4-hydroxyphenoxy) Propionic Acid and its Esters by HPLC. Chemical Journal of Chinese Universities. [Link]
- Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. [Link]
-
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. [Link]
-
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4. PubChem. [Link]
-
Ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
(E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. National Institutes of Health. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly. [Link]
-
Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Pharmaffiliates. [Link]
-
Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4. PubChem. [Link]
- Separation of diastereomers by extractive distillation.
-
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
Sources
- 1. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 4. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
- 8. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
An advanced technical support guide for professionals engaged in the synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, a key chiral intermediate. This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols to address common challenges in its synthesis.
Technical Support Center: Synthesis of this compound
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a systematic approach to identifying and resolving the problem.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A low yield is a frequent problem that can stem from various stages of the experimental process. A systematic evaluation is crucial for identifying the root cause.[1][2]
Potential Causes & Corrective Actions:
-
Reagent and Solvent Quality:
-
Moisture and Air Sensitivity: Many organometallic catalysts and reagents used in asymmetric synthesis are sensitive to moisture and oxygen.[2] Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous.
-
Purity of Starting Materials: Impurities in starting materials can inhibit the catalyst or lead to side reactions. Verify the purity of your reactants using appropriate analytical methods (e.g., NMR, GC) before starting the reaction.
-
-
Reaction Conditions:
-
Temperature Control: Inadequate temperature control is a common culprit.[2] Exothermic reactions can lead to side product formation if the temperature is not maintained. Use an appropriate cooling bath and monitor the internal reaction temperature. For reactions requiring low temperatures (e.g., -60°C), ensure the cooling bath is stable throughout the addition of reagents and the reaction period.[3]
-
Stirring and Homogeneity: Inefficient stirring can lead to localized concentration gradients, resulting in incomplete reactions or side product formation.[1] Ensure the reaction mixture is homogenous.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Conversely, extended reaction times can sometimes lead to product decomposition.[1] Quench the reaction as soon as it is complete.
-
-
Workup and Purification Losses:
-
Aqueous Workup: The product may have some solubility in the aqueous layer, leading to losses during extraction.[4] Perform multiple extractions with the organic solvent and consider back-extracting the combined aqueous layers.
-
Purification: Product can be lost during chromatographic purification if it streaks on the column or if the chosen solvent system is suboptimal.[1] Recrystallization, while effective for purification, can also lead to significant yield loss if the solvent system or temperature profile is not optimized.[5]
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Q2: The enantiomeric excess (e.e.) of my product is poor. How can I improve the stereoselectivity?
Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Poor e.e. values often point to issues with the chiral catalyst or reaction conditions that may allow for a competing non-selective pathway or product racemization.
Key Factors Influencing Enantioselectivity:
-
Chiral Catalyst/Ligand:
-
Selection: The choice of the chiral ligand is paramount. For asymmetric hydrogenations leading to this class of compounds, ligands like Ru-(S)-BINAP or Rh-(R,R)-Et-DuPhos are often employed.[5] The effectiveness of a ligand can be highly substrate-specific.
-
Purity and Integrity: The optical purity of the chiral ligand itself must be high. Impurities or degradation of the ligand can severely impact enantioselectivity.
-
Catalyst Loading: While seemingly a yield-related factor, incorrect catalyst loading can sometimes affect e.e. It's crucial to optimize the substrate-to-catalyst ratio.
-
-
Reaction Temperature:
-
Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3] Experiment with running the reaction at progressively lower temperatures to find the optimal balance between reaction rate and e.e.
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Screen a range of solvents (e.g., THF, acetonitrile, dichloromethane) to identify the best performer.[6]
-
-
Racemization:
-
Consider if the product is susceptible to racemization under the reaction or workup conditions. Acidic or basic conditions, in particular, can sometimes lead to the erosion of enantiopurity.[4] Test the stability of your purified product under simulated workup conditions to rule this out.
-
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side products can complicate purification and reduce yield. Identifying them provides clues for optimizing the reaction.
Common Side Products and Mitigation Strategies:
-
Over-alkylation/Di-alkylation: In reactions involving alkylation, there is a risk of multiple alkyl groups being added.
-
Products of Decomposition: If the product or starting materials are unstable under the reaction conditions, decomposition can occur.
-
Mitigation: Ensure the reaction time is not unnecessarily long by monitoring its progress. If the product is known to be unstable, quench and work up the reaction immediately upon completion.[1]
-
-
Solvent-Related Impurities: Some solvents can participate in side reactions. For example, using an alcohol as a solvent in a reaction with a strong base can lead to the formation of alkoxides that may compete as nucleophiles.
-
Mitigation: Choose a non-reactive, aprotic solvent when appropriate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
The three most critical parameters are typically:
-
Inert Atmosphere: Rigorously excluding air and moisture to protect sensitive reagents and catalysts.[2]
-
Temperature: Precise control is essential for both yield and enantioselectivity.[2][3]
-
Purity of Chiral Catalyst: The optical and chemical purity of the catalyst/ligand directly dictates the maximum achievable enantiomeric excess.
Q2: Which analytical techniques are recommended for in-process control and final product analysis?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials.
-
Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.
-
Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the chemical purity.
-
Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the gold standard for measuring the e.e.[5] A Chiralpak® AD-H column is often effective for this class of compounds.[5][7]
Q3: What are some common catalyst systems for the asymmetric synthesis of 2-arylpropionic acid esters?
Asymmetric hydrogenation is a common strategy. Effective catalyst systems often consist of a transition metal precursor and a chiral phosphine ligand. Examples include:
-
Ruthenium-based: Ru-BINAP catalysts are well-known for their high efficiency and selectivity in the asymmetric hydrogenation of various substrates.[5]
-
Rhodium-based: Rh-DuPhos complexes are also highly effective catalysts for producing chiral compounds with high enantiopurity.[5]
-
Palladium-based: Palladium catalysts are often used in Heck coupling and carbonylation reactions to build the 2-arylpropionic acid backbone.[8]
Optimized Reaction Parameters Comparison
| Parameter | Batch Process (Typical) | Continuous Flow (Optimized) |
| Catalyst | Pd/C or Ru-(S)-BINAP | Immobilized Lipase / Chiral Ru Catalyst |
| Temperature | Room Temperature to 60°C | 50°C |
| Pressure | 1-4 bar (for hydrogenation) | Atmospheric |
| Typical Yield | 78-90%[5][6] | ~85% (conversion)[5] |
| Typical e.e. | >97%[5][6] | ~97%[5] |
| Reaction Time | 4-8 hours[5] | 30 minutes (residence time)[5] |
Experimental Protocols
Protocol 1: Synthesis via Asymmetric Hydrogenation
This protocol is a representative example based on established methods.
Workflow Diagram
Caption: General workflow for the synthesis of the target ester.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, nitrogen-purged hydrogenation vessel, add the precursor ethyl 2-ethoxy-3-(4-hydroxyphenyl)acrylate (1.0 eq).
-
Add degassed ethanol as the solvent.
-
In a separate glovebox, prepare the catalyst solution by dissolving Ru-(S)-BINAP (0.01 eq) in degassed ethanol.
-
-
Reaction Execution:
-
Transfer the catalyst solution to the hydrogenation vessel via cannula.
-
Seal the vessel, purge with hydrogen gas three times.
-
Pressurize the vessel to 4 bar with hydrogen.[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).
-
-
Workup:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with additional ethanol.[6]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can often be purified by crystallization. Dissolve the crude oil in a minimal amount of hot ethyl acetate and add a non-polar solvent like heptane or isooctane until turbidity is observed.[6]
-
Cool the mixture slowly, first to room temperature and then to 0-5°C, to induce crystallization.
-
Filter the crystals, wash with cold heptane, and dry under vacuum to yield the final product. A yield of around 93% with a chemical purity >99% and an e.e. >97.8% can be achieved through careful crystallization.[6]
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the final product at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
The two enantiomers will appear as separate peaks.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak). An e.e. of ≥98.5% is considered high purity for this compound.[5]
-
References
-
How to Improve Yield. Department of Chemistry, University of Rochester. [Link]
- Crystalline form of (s)-2 ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy) phenyl] propanoic acid.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Proposed primary reference methods for the determination of some commercially important chiral aryloxypropionate herbicides in both free acid and ester forms. Scilit. [Link]
-
Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. ResearchGate. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry, University of Rochester. [Link]
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed. [Link]
-
Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. [Link]
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What are some common causes of low reaction yields? Reddit. [Link]
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Chiral iron catalysts for asymmetric synthesis. PubMed. [Link]
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(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. [Link]
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Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. PubChem. [Link]
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Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
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Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Semantic Scholar. [Link]
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Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate. Diva-portal.org. [Link]
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Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH National Library of Medicine. [Link]
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(S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE. Chemsrc. [Link]
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Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Crossref. [Link]
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Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. PubChem. [Link]
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Enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids: synthesis and antiinflammatory properties. PubMed. [Link]
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Enantioselective Synthesis of Axially Chiral Biaryl Sulfenamides via Cu-Catalyzed Sulfur-Arylation and Dealkylation. ChemRxiv. [Link]
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Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. [Link]
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ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]
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Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Pharmaffiliates. [Link]
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Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. NIH National Library of Medicine. [Link]
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- 8. mdpi.com [mdpi.com]
Overview of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester Stability
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the stability of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. As your Senior Application Scientist, this guide is structured to address the core stability challenges inherent to this molecule's structure, offering not just solutions but the fundamental scientific reasoning behind them.
This compound is a chiral molecule featuring three key functional groups that are central to its stability profile: a phenolic hydroxyl group, an ethyl ester, and a stereocenter alpha to the ester carbonyl. Understanding the vulnerabilities of these groups is paramount to ensuring the compound's integrity throughout its lifecycle, from synthesis and purification to storage and formulation. This guide will explore the primary degradation pathways—oxidation, hydrolysis, and racemization—and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability-related observations and queries from the field.
Issue 1: Sample Discoloration and Purity Loss
Question: My sample of this compound, which was initially a white or off-white solid, has started to develop a yellow or brownish tint upon storage. What is the likely cause?
Answer: The development of color is a classic indicator of the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This process leads to the formation of highly colored quinone or benzoquinone-type structures.[2][3] These oxidized species are often potent chromophores, meaning even trace amounts can lead to visible discoloration of the bulk material.
Troubleshooting & Prevention of Oxidation:
-
Atmosphere Control: The most effective preventative measure is to minimize contact with oxygen.
-
Inert Gas Blanket: Store the compound under an inert atmosphere such as nitrogen or argon. When handling the material, use a glovebox or flush containers with an inert gas before sealing.
-
Vacuum Sealing: For long-term storage, sealing the material under a vacuum can also be effective.
-
-
Light Protection: Photons can provide the activation energy needed to initiate oxidation.
-
Amber Vials: Always store the compound in amber glass vials or containers that block UV and visible light.
-
Storage Location: Keep containers in a dark place, such as a cabinet or refrigerator, away from direct laboratory light.
-
-
Temperature Control: While oxidation can occur at room temperature, the rate is accelerated by heat.
-
Recommended Storage: Store the compound at recommended cool temperatures, typically 2-8 °C, to slow the degradation rate.[4]
-
-
Use of Antioxidants: For solution-based applications, the addition of an antioxidant can be considered, depending on the compatibility with downstream experiments. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid.
Issue 2: Appearance of an Acidic Impurity
Question: My HPLC analysis shows a new, more polar peak that corresponds to the carboxylic acid analogue of my ester. What is causing this degradation?
Answer: The presence of the corresponding carboxylic acid is a clear sign of ester hydrolysis.[5] The ethyl ester functional group in your molecule can be cleaved by reaction with water, a process that can be catalyzed by either acid or base.[6]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically rapid and irreversible.[5][7] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and ultimately leading to the formation of the carboxylate salt and ethanol.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[6][8] The presence of an acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. To drive the reaction to completion, an excess of water is required.[5]
Troubleshooting & Prevention of Hydrolysis:
-
pH Control: This is the most critical factor. The rate of hydrolysis is minimized in the neutral pH range (approximately 4-7).[9] Avoid strongly acidic or alkaline conditions during workups, in formulations, or in analytical diluents.
-
Solvent Choice: Use dry (anhydrous) solvents whenever possible, especially for storage of stock solutions. If aqueous solutions are necessary, prepare them fresh and use them promptly.
-
Buffer Selection: If a buffered solution is required, choose a buffer system that maintains a pH between 4 and 7. Citrate or phosphate buffers are common choices, but their compatibility should always be verified.
Issue 3: Loss of Optical Purity
Question: I've observed a decrease in the specific rotation or enantiomeric excess (ee) of my chiral compound over time. Why is it racemizing?
Answer: The stereocenter in this compound is located at the carbon atom alpha to the ester's carbonyl group. The hydrogen atom on this carbon is weakly acidic and can be removed under either basic or acidic conditions to form a planar enolate or enol intermediate, respectively.[10][11] Once this planar, achiral intermediate is formed, the stereochemical information is lost.[12] When the intermediate is reprotonated to reform the carbonyl compound, it can occur from either face of the planar structure, leading to the formation of both the (S) and (R) enantiomers.[13][14] Over time, this process results in a 1:1 mixture of enantiomers, known as a racemate, which is optically inactive.[11]
Troubleshooting & Prevention of Racemization:
-
Strict pH Control: As with hydrolysis, maintaining a neutral pH is crucial. Both acid and base can catalyze the enolization/enolate formation that leads to racemization.[10]
-
Temperature Management: The rate of racemization is temperature-dependent. Storing the compound at lower temperatures will slow down this process.
-
Avoid Strong Bases: Be particularly cautious with strong bases (e.g., NaOH, KOH) or even moderately strong organic bases during experimental workups, as they can rapidly deprotonate the alpha-carbon.
Visualizing the Degradation Landscape
To better understand the stability challenges, the primary degradation pathways are illustrated below.
Caption: Primary degradation pathways for the target molecule.
Experimental Protocols
To proactively assess stability, a forced degradation study is essential. This helps identify likely degradation products and establishes the stability-indicating nature of analytical methods.[15][16]
Protocol 1: Forced Degradation Study
This protocol is a standard approach to investigate stability under stressed conditions as recommended by ICH guidelines.[15][17]
Objective: To generate potential degradation products and determine the intrinsic stability of the compound. An extent of 5-20% degradation is typically targeted.[17][18]
Materials:
-
This compound
-
1 M HCl (Hydrochloric Acid)
-
1 M NaOH (Sodium Hydroxide)
-
3% H₂O₂ (Hydrogen Peroxide)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Class A volumetric flasks, pipettes, and vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Heat at 60 °C for 4 hours.
-
Cool, neutralize with 1 mL of 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 1 mL of 1 M HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid compound in a 105 °C oven for 48 hours.
-
Cool, then prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method (see Protocol 2). Compare the chromatograms of stressed samples to a control (unstressed) sample.
Expected Results Summary
| Stress Condition | Expected Primary Degradant | Key Functional Group Affected |
| Acid Hydrolysis | (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid | Ethyl Ester |
| Base Hydrolysis | (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid | Ethyl Ester |
| **Oxidation (H₂O₂) ** | Quinone-type species | Phenolic Hydroxyl |
| Thermal | Potential for various degradants, monitor closely | Overall Molecule |
| Photolytic | Potential for oxidative degradants | Phenolic Hydroxyl |
Protocol 2: Stability-Indicating RP-HPLC Method
A robust analytical method is required to separate the parent compound from all potential degradation products.[19][20]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for stability testing.[19]
Troubleshooting Workflow
When an unexpected stability issue arises, a logical workflow can help diagnose the root cause efficiently.
Caption: A decision-making workflow for troubleshooting stability issues.
References
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Reactions of Phenols . (2024). Chemistry LibreTexts. [Link]
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3.1.11: Reactions of Phenols . (2022). Chemistry LibreTexts. [Link]
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Reactions of Phenols . Chemistry Steps. [Link]
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Phenol oxidation with hypervalent iodine reagents . Wikipedia. [Link]
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Ch24: Phenols oxidations . University of Calgary. [Link]
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hydrolysis of esters . Chemguide. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds . Journal of Agricultural and Food Chemistry. [Link]
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Ester to Acid - Common Conditions . Organic Chemistry Portal. [Link]
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Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids . Journal of the American Chemical Society. [Link]
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Esters 6. Alkaline hydrolysis of esters (inc. saponification) . (2015). YouTube. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds . PubMed. [Link]
-
Racemization of Carbonyl Compounds . (2016). AK Lectures. [Link]
-
19.11: Racemization . (2021). Chemistry LibreTexts. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds . Journal of Agricultural and Food Chemistry. [Link]
-
Racemization at stereogenic centre . (2022). Chemistry Stack Exchange. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization . (2024). YouTube. [Link]
-
15.9 Hydrolysis of Esters . The Basics of General, Organic, and Biological Chemistry. [Link]
-
da Silva, A. B., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? . Revista Fitos. [Link]
-
pH and Its Effects on Phytochemical Stability . (2022). Extraction Magazine. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds . Semantic Scholar. [Link]
-
Racemization . Wikipedia. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies . Journal of Analytical & Pharmaceutical Research. [Link]
-
Fang, Z., & Bhandari, B. (2010). Encapsulation of polyphenols: a review . Trends in Food Science & Technology. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . Pharmacia. [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare . (2023). GSC Online Press. [Link]
-
Jensen, G. (2014). Forced Degradation Studies for Biopharmaceuticals . BioPharm International. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]
-
Iram, F., et al. (2016). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review . ResearchGate. [Link]
-
Darwish, H. W., et al. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines . Journal of Chromatographic Science. [Link]
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Technical Support Center: Purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Welcome to the technical support center for the purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester (CAS 222555-06-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your target compound.
This compound is a key intermediate in pharmaceutical development.[1][2] Its molecular structure, containing both a phenolic hydroxyl group and an ethyl ester, presents unique opportunities and challenges for purification. This guide will address these specific structural features to help you design a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture. What is the best initial purification strategy?
A1: For a complex crude mixture, a multi-step approach is often necessary. We recommend starting with an acid-base liquid-liquid extraction to remove acidic or basic impurities, followed by column chromatography for fine purification. This combination is highly effective in isolating your target compound from a variety of contaminants.
Acid-base extraction leverages the acidic nature of the phenolic hydroxyl group on your target compound.[3][4][5][6] By treating an organic solution of your crude product with a mild aqueous base, you can selectively deprotonate the phenol, making it water-soluble. This allows for the separation of neutral organic impurities, which will remain in the organic phase.
Q2: What are the most common impurities I should expect?
A2: The impurities in your sample will largely depend on the synthetic route used. However, some common impurities to anticipate include:
-
Unreacted starting materials: Depending on the synthesis, these could be various substituted phenols or propionic acid derivatives.[7][8][9]
-
Diastereomers: If the stereocenter at the C2 position is not perfectly controlled during synthesis, you may have diastereomeric impurities.
-
Hydrolysis product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to strong acidic or basic conditions.
-
Solvent residues: Residual solvents from the reaction or initial workup are common.
Q3: Can I use recrystallization to purify my compound?
A3: Yes, recrystallization is a viable and often very effective method for purifying solid organic compounds, provided a suitable solvent system can be found.[10] The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For phenolic compounds, care must be taken when using decolorizing charcoal, as it can sometimes interact with the phenol group.[11]
A good starting point for solvent screening is to test a range of solvents with varying polarities, such as ethanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate.[12]
Q4: How can I assess the purity of my final product?
A4: The purity of your final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the percentage purity and detecting minor impurities.[13][14] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique that can provide an absolute purity value without the need for a reference standard of the compound itself.[15][16][17][18][19]
Troubleshooting Guides
Issue 1: Emulsion formation during liquid-liquid extraction.
| Possible Cause | Recommended Solution |
| High concentration of impurities | Dilute the organic phase with more solvent. |
| Vigorous shaking | Gently invert the separatory funnel instead of shaking vigorously. |
| Similar densities of aqueous and organic layers | Add brine (saturated NaCl solution) to the aqueous layer to increase its density and help break the emulsion.[4] |
Issue 2: Poor separation during column chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system | Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[20] |
| Column overloading | Use an appropriate amount of silica gel relative to your crude product. A common ratio is 50:1 to 100:1 (w/w) of silica to crude material for difficult separations.[21] |
| Cracks or channels in the silica gel | Pack the column carefully as a slurry to ensure a homogenous stationary phase.[22] |
Issue 3: Oiling out during recrystallization instead of crystal formation.
| Possible Cause | Recommended Solution |
| Solution is too concentrated | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| Cooling rate is too fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Inappropriate solvent | The solvent may be too good a solvent for your compound. Try a less polar solvent or a mixed solvent system. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the acidic this compound from neutral organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a cold, dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The deprotonated target compound will be in the aqueous (bottom) layer as its sodium salt, while neutral impurities remain in the organic (top) layer.
-
Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times to maximize recovery.
-
Washing: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2-3). Your purified product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating compounds with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system (e.g., hexane:ethyl acetate) will give your target compound an Rf value of approximately 0.2-0.4.[20]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[21]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed. Alternatively, "dry load" by adsorbing your compound onto a small amount of silica gel before adding it to the column.[20]
-
Elution: Begin eluting with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Caption: Workflow for Flash Column Chromatography.
Data Summary
Table 1: Solvent Systems for Recrystallization
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for moderately polar compounds. The compound should be soluble in ethanol and insoluble in water. |
| Ethyl Acetate/Hexane | Medium | A versatile system. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool. |
| Toluene | Low-Medium | Can be effective for aromatic compounds. |
| Dichloromethane/Hexane | Low-Medium | Similar to ethyl acetate/hexane but with a more volatile chlorinated solvent. |
Table 2: Analytical Methods for Purity Assessment
| Method | Principle | Information Obtained |
| HPLC | Differential partitioning between a stationary and mobile phase.[13][23] | Percentage purity, number of components, retention times. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[17] | Absolute purity, structural confirmation, identification of impurities. |
| Melting Point | The temperature range over which a solid melts. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
-
Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
- University of Salahaddin-Erbil. (n.d.). Recrystallization.
-
Semantic Scholar. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
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JoVE. (2020). Extraction - Concept. Retrieved from [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Scribd. (n.d.). Liquid/Liquid Extraction Guide. Retrieved from [Link]
-
University of Arizona. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
UTMB Research Experts. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved from [Link]
-
ResearchGate. (2025). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Videos. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Coompo. (n.d.). Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (n.d.). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
-
ResearchGate. (2025). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). Retrieved from [Link]
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- 2. Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate | 222555-06-8 - Coompo [coompo.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 5. Video: Extraction - Concept [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. orgsyn.org [orgsyn.org]
- 22. web.uvic.ca [web.uvic.ca]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Welcome to the technical support center for the chiral separation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is rooted in fundamental chromatographic principles and field-proven experience to empower you to overcome challenges in your chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column selection for the chiral separation of this compound?
A1: For arylpropionic acid derivatives like your compound, polysaccharide-based chiral stationary phases (CSPs) are the most successful and versatile.[1][2] We recommend starting with a screening of columns with both amylose and cellulose backbones, as their different helical structures can offer varying selectivity.[3]
-
Recommended Screening Columns:
-
An amylose-based column , such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
A cellulose-based column , such as one with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
These columns provide a broad range of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for resolving this class of compounds.[3]
Q2: Should I start with Normal-Phase, Reversed-Phase, or Supercritical Fluid Chromatography (SFC)?
A2: The choice of chromatographic mode depends on your sample solubility, downstream applications (e.g., preparative work), and available equipment.
-
Normal-Phase (NP) HPLC: Often provides excellent selectivity for this class of compounds. A typical mobile phase would be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[3][4]
-
Reversed-Phase (RP) HPLC: A good option if your compound has better solubility in aqueous-organic mixtures or if you need to interface with mass spectrometry (MS). However, achieving chiral separation in RP can sometimes be more challenging than in NP.
-
Supercritical Fluid Chromatography (SFC): Highly recommended for chiral separations. SFC is often faster, uses less organic solvent, and can provide unique selectivity compared to HPLC.[5][6][7] The mobile phase typically consists of supercritical CO2 with an alcohol modifier.
For initial screening, SFC or NP-HPLC are generally the most promising for arylpropionic acid derivatives.
Q3: My peak shapes are poor (tailing). What is the likely cause and how can I fix it?
A3: Peak tailing is a common issue in chromatography and can have several causes.
-
Secondary Interactions: For your compound, which has a phenolic hydroxyl group, interactions with residual silanols on the silica support of the column can cause tailing. Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can suppress the ionization of the silanols and the analyte, leading to improved peak shape.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Extra-column Volume: Excessive tubing length or wide-bore tubing in your HPLC system can contribute to peak broadening and tailing. Ensure your system is optimized for high-performance separations.
Q4: I see a split peak for my compound. What does this indicate?
A4: Peak splitting can be perplexing, but it usually points to a few specific problems.
-
Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion and splitting. Try to dissolve your sample in the mobile phase or a weaker solvent.
-
Column Contamination or Void: A blockage on the column frit or a void at the head of the column can disrupt the sample band, leading to a split peak. This would typically affect all peaks in the chromatogram.
-
Co-eluting Impurity: It's possible that what appears to be a split peak is actually two closely eluting compounds. If you suspect this, try altering the mobile phase composition or temperature to see if the two peaks resolve.
In-Depth Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomers of this compound are co-eluting or showing very little separation (Resolution < 1.5).
Causality: Chiral recognition relies on a precise three-point interaction between the analyte and the chiral stationary phase. If the conditions are not optimal, the energy difference between the diastereomeric complexes formed by the two enantiomers with the CSP is insufficient for separation.
Troubleshooting Workflow:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. This molecule is a key chiral intermediate in the development of various pharmaceuticals, including dual PPARα/γ agonists for treating metabolic disorders.[1] Its stereochemically pure synthesis is critical, yet fraught with challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Enantioselectivity and Stereochemical Integrity
Maintaining the (S)-configuration at the C2 position is paramount. This section addresses common failures in achieving high enantiomeric excess (e.e.).
Question 1: My asymmetric hydrogenation of the precursor, ethyl 2-ethoxy-3-(4-hydroxyphenyl)propenoate, is resulting in low enantiomeric excess (<90% e.e.). What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in rhodium- or ruthenium-catalyzed asymmetric hydrogenation is a classic problem that typically points to issues with the catalyst system, substrate purity, or reaction conditions. High e.e. (often >99%) is achievable with this class of reaction.[2]
Root Cause Analysis:
-
Chiral Ligand Incompatibility: The "lock and key" interaction between the chiral ligand and the prochiral substrate is fundamental. Your chosen ligand (e.g., a BINOL-derived phosphoramidite or a ferrocene-based diphosphine like TangPhos) may not be optimal for this specific substrate.[2][3]
-
Catalyst Poisoning or Deactivation: Trace impurities in your substrate, solvent, or hydrogen gas (e.g., sulfur compounds, water, or oxygen) can poison the metal catalyst, leading to a non-selective background reaction.
-
Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and solvent polarity all profoundly influence the catalytic cycle and the transition state energies that govern enantioselection.
Troubleshooting Protocol:
-
Reagent and Solvent Purification:
-
Ensure the substrate is highly pure (>99%). Use flash chromatography or recrystallization if necessary.
-
Use anhydrous, degassed solvents. Purge the solvent with argon or nitrogen for at least 30 minutes before use.
-
Use high-purity hydrogen gas (≥99.999%) with an oxygen trap in the line.
-
-
Systematic Condition Screening:
-
Ligand Screening: If possible, screen a small panel of chiral ligands from different families (e.g., BINAP, Josiphos, TangPhos).
-
Solvent Effects: Test a range of solvents. Protic solvents like methanol or ethanol are common, but aprotic solvents like THF or dichloromethane can sometimes offer better selectivity.
-
Pressure and Temperature: Vary the hydrogen pressure (e.g., from 2 bar to 50 bar) and temperature (e.g., from 0°C to 50°C). Lower temperatures often enhance enantioselectivity, albeit at the cost of reaction rate.
-
Data-Driven Decision Making:
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Change |
| Ligand | (R)-BINAP | (S,S)-TangPhos | TangPhos is often highly effective for N-acyl dehydroamino acid esters.[3] |
| Solvent | THF | Methanol (Degassed) | Protic solvents can stabilize the catalytic intermediate, enhancing selectivity. |
| H₂ Pressure | 10 bar | 5 bar | Lower pressure can sometimes increase selectivity by altering the kinetics of the catalytic cycle. |
| Temperature | 25°C | 10°C | Lowering thermal energy reduces the chance of the reaction overcoming the energy barrier for the undesired diastereomeric transition state. |
Question 2: I am attempting a classical resolution of racemic 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid using a chiral amine, but I'm getting poor separation or low yields of the diastereomeric salt. What should I do?
Answer: Classical resolution via diastereomeric salt crystallization is a powerful but often empirical process.[4] Success hinges on the significant solubility difference between the two diastereomeric salts formed.
Root Cause Analysis:
-
Poor Choice of Resolving Agent: The structural and electronic complementarity between your acid and the chiral base is crucial for forming a stable, crystalline salt. Not all chiral amines will work.[5]
-
Incorrect Stoichiometry: Using a full equivalent of the resolving agent is not always optimal. Often, using 0.5 equivalents can be more effective for enriching the less soluble diastereomer.[5]
-
Unsuitable Crystallization Solvent: The solvent system must be one in which the two diastereomeric salts have markedly different solubilities. This is the physical basis of the separation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for classical chiral resolution.
Protocol: Screening for an Effective Resolving Agent
-
Setup: In parallel vials, dissolve your racemic acid (e.g., 100 mg per vial) in a minimal amount of a test solvent (e.g., 1 mL ethanol).
-
Addition: To each vial, add 0.5 molar equivalents of a different chiral resolving agent (e.g., (R)-1-phenylethylamine, (S)-1-(1-naphthyl)ethylamine, quinine).
-
Crystallization: Allow the vials to stand at room temperature. If no crystals form, slowly cool to 4°C. If still no crystals, try slow evaporation or addition of an anti-solvent (e.g., hexane).
-
Analysis: Isolate any crystalline material, liberate the free acid by treating with aq. HCl and extracting with an organic solvent, and analyze the enantiomeric excess using chiral HPLC or SFC.
-
Scale-up: Proceed with the agent/solvent combination that provided the highest e.e. for optimization.
Section 2: Low Yields and Competing Side Reactions
This section focuses on issues related to the chemical transformations themselves, particularly for syntheses involving a Williamson etherification step.
Question 3: I am synthesizing the target molecule by ethoxylating ethyl (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoate, but my yields are consistently low (<50%). TLC analysis shows multiple byproducts. What is going wrong?
Answer: This reaction is a Williamson ether synthesis. While powerful, it is susceptible to several competing pathways, especially with a substrate containing two potentially reactive hydroxyl groups (one alcoholic, one phenolic) and a structure that can undergo elimination. The key is to control the reaction conditions to favor the desired SN2 reaction on the secondary alcohol.
Common Pitfalls & Byproducts:
-
E2 Elimination: The alkoxide formed is a strong base and can promote E2 elimination of the ethylating agent (e.g., ethyl bromide), forming ethylene gas. This is favored by high temperatures.[6][7]
-
Phenolic O-Alkylation: The phenolic hydroxyl is more acidic than the secondary alcohol. A strong, non-selective base will deprotonate both, and the resulting phenoxide can react to form the di-ethoxy byproduct.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also be alkylated on the aromatic ring (at the ortho position), leading to an undesired C-C bond formation.[6][8] This is more common under certain solvent conditions.
Caption: Competing reaction pathways in the Williamson ether synthesis.
Strategic Solutions:
| Problem | Solution | Scientific Rationale |
| E2 Elimination | Use a less hindered ethylating agent with a better leaving group (e.g., ethyl iodide or ethyl tosylate over ethyl bromide). Lower the reaction temperature.[6][7] | SN2 reactions are less sensitive to steric hindrance than E2. Lower temperatures favor substitution, which has a lower activation energy than elimination.[6] |
| Phenolic Reactivity | Protect the phenolic -OH group before ethoxylation (e.g., as a benzyl or silyl ether), followed by a deprotection step. | Orthogonal protecting groups ensure only the desired hydroxyl group is available for reaction, dramatically increasing selectivity. |
| C-Alkylation | Use a polar aprotic solvent like DMF or DMSO. | These solvents solvate the counter-ion (e.g., Na⁺) but not the nucleophilic oxygen atom, increasing its reactivity and favoring O-alkylation over C-alkylation.[6] |
Section 3: Purification and Analysis
Question 4: I'm having difficulty purifying the final product. It co-elutes with a major impurity on my silica gel column. How can I improve the separation?
Answer: Purification is often challenging when byproducts have similar polarities to the desired product. In this case, a likely impurity is the starting material (the diol) or the phenolic O-alkylated product.
Troubleshooting Purification:
-
Optimize TLC: Before running a column, find a solvent system that gives good separation (ΔRf > 0.2) on a TLC plate. Experiment with solvent mixtures of varying polarity. For example, if a 30% Ethyl Acetate/Hexane system is failing, try a 10% Methanol/DCM system or a gradient elution.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases.
-
Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity. Your more non-polar di-ethoxy byproduct would elute later than your desired mono-ethoxy product.
-
Alumina (Neutral or Basic): Can sometimes provide different selectivity for compounds with acidic protons like phenols.
-
-
Chemical Modification/Workup:
-
Acid/Base Extraction: If the main impurity is the unreacted starting material, an aqueous basic wash (e.g., with 1M NaHCO₃) during workup can selectively remove the acidic phenol, simplifying the subsequent chromatography. A patent describes a similar purification where the product is crystallized after a bicarbonate wash.[9]
-
-
Crystallization: The target compound is often a crystalline solid.[9] Attempting to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane or toluene/isooctane[9]) can be a highly effective method for purification, often superior to chromatography for large scales.
References
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
A convenient synthesis and the asymmetric hydrogenation of N-phthaloyl dehydroamino acid esters. PubMed. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
Asymmetric hydrogenation of α-dehydroamino acid derivatives a. ResearchGate. [Link]
-
Asymmetric hydrogenation of α‐dehydroamino acids. ResearchGate. [Link]
-
Asymmetric hydrogenation of dehydroamino acid esters. Adapted from Ref.. ResearchGate. [Link]
-
Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Chiral Resolution Screening. Onyx Scientific. [Link]
-
Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]
Sources
- 1. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A convenient synthesis and the asymmetric hydrogenation of N-phthaloyl dehydroamino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. onyxipca.com [onyxipca.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Welcome to the technical support center for the enantiomeric enhancement of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in achieving high enantiomeric excess (ee) for this important chiral building block.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions grounded in established chemical principles.
Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis
Symptom: You are performing an asymmetric synthesis to produce this compound, but the enantiomeric excess (ee) of the final product is consistently below the desired level.
Root Cause Analysis and Solutions:
The enantioselectivity of an asymmetric reaction is highly sensitive to a variety of parameters. Low ee can often be traced back to suboptimal reaction conditions, reagent quality, or catalyst performance.[1]
Troubleshooting Steps:
-
Verify Purity of Chiral Auxiliaries or Ligands: The enantiomeric and chemical purity of your chiral source (e.g., a chiral auxiliary or a ligand for a metal catalyst) is paramount.[1] Even small amounts of the opposite enantiomer can significantly erode the final ee.
-
Action: Confirm the purity of the chiral auxiliary or ligand using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by preparing a derivative (e.g., a Mosher's ester) for NMR analysis.[1] If necessary, recrystallize or purify the chiral source.
-
-
Assess Reagent and Solvent Quality: Asymmetric reactions are often sensitive to moisture and air.
-
Action: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and stored under an inert atmosphere (e.g., argon or nitrogen).[1] Use oven-dried glassware for all reactions.
-
-
Optimize Reaction Temperature: Temperature control is critical for enantioselectivity. Small fluctuations can lead to a decrease in ee.[1]
-
Action: Monitor the internal reaction temperature throughout the experiment. Perform the reaction at a lower temperature if feasible, as this often enhances enantioselectivity. Screen a range of temperatures to identify the optimum.[1]
-
-
Evaluate Catalyst Formation and Activity: For reactions involving an in-situ generated catalyst, incomplete formation can result in a mixture of catalytic species, leading to poor stereocontrol.
-
Action: Increase the pre-formation time for the catalyst. If possible, use spectroscopic methods like NMR to confirm the formation of the desired active catalyst species.[1]
-
-
Re-evaluate the Chiral Ligand or Auxiliary: The structure of the chiral ligand or auxiliary plays a crucial role in determining the stereochemical outcome.
-
Action: Conduct a screening of different chiral ligands or auxiliaries. Modifications to the ligand structure, such as increasing steric bulk, can significantly improve enantioselectivity.[2]
-
Issue 2: Difficulty in Separating Enantiomers via Chiral Resolution
Symptom: You have a racemic mixture of 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester and are attempting a chiral resolution, but the separation of diastereomers is proving difficult.
Root Cause Analysis and Solutions:
Chiral resolution relies on the formation of diastereomers with different physical properties, most commonly solubility, allowing for their separation by crystallization or chromatography.[3][4] Inefficient separation can result from poor diastereomer formation, similar solubilities of the diastereomers, or racemization during the process.
Troubleshooting Steps:
-
Optimize Diastereomeric Salt Formation: When using a chiral resolving agent (e.g., a chiral amine to form a salt with the carboxylic acid precursor), the choice of resolving agent and solvent is critical.[3][5]
-
Action: Screen a variety of chiral resolving agents, such as brucine, strychnine, quinine, or synthetic chiral amines.[3] Experiment with different solvent systems to find one where the solubilities of the two diastereomeric salts are significantly different.
-
-
Formation of Diastereomeric Esters or Amides: An alternative to salt formation is the creation of diastereomeric esters or amides by reacting the carboxylic acid precursor with a chiral alcohol or amine.[6][7]
-
Consider Enzymatic Resolution: Enzymes can offer high enantioselectivity in resolving racemic mixtures.[5] Lipases are particularly effective for the kinetic resolution of esters.[8][9]
-
Action: Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for the hydrolysis of the racemic ethyl ester.[8] One enantiomer will be preferentially hydrolyzed to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The acid and ester can then be separated.
-
Issue 3: Low Yield During Enantiomeric Enhancement Processes
Symptom: While you are able to achieve a satisfactory enantiomeric excess, the overall yield of the desired (S)-enantiomer is unacceptably low.
Root Cause Analysis and Solutions:
Low yield can be a consequence of several factors, including incomplete reactions, side reactions, or loss of product during purification. In the context of chiral resolution, a theoretical maximum yield of 50% for the desired enantiomer is a key limitation unless a racemization and recycling process is implemented.[4]
Troubleshooting Steps:
-
Optimize Reaction Conditions for Asymmetric Synthesis:
-
Action: Revisit the fundamental reaction parameters such as stoichiometry of reagents, reaction time, and temperature to ensure the reaction goes to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
-
-
Implement a Dynamic Kinetic Resolution (DKR) Strategy: DKR combines a kinetic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.
-
Refine Purification Methods: Significant product loss can occur during purification steps like column chromatography or crystallization.
-
Action: Optimize your purification protocol. For chromatography, ensure appropriate selection of the stationary and mobile phases to achieve good separation with minimal loss. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery. Advanced techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) can also be employed for efficient purification.[12][13][]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it important for this compound?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[15] It is calculated as the percentage difference between the two enantiomers. For pharmaceutical compounds, different enantiomers can have vastly different biological activities. The (S)-enantiomer of this compound is of particular interest for its potential therapeutic applications, such as in the treatment of type 2 diabetes.[16][17] Therefore, achieving a high ee is crucial to ensure the desired therapeutic effect and to minimize potential side effects from the other enantiomer.
Q2: What are the primary strategies for enhancing the enantiomeric excess of a chiral compound like this?
A2: There are three main strategies for obtaining an enantiomerically enriched compound:
-
Asymmetric Synthesis: This involves using a chiral catalyst, reagent, or auxiliary to selectively produce the desired enantiomer from an achiral starting material.[18][19]
-
Chiral Resolution: This involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers.[4][5] This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.[3]
-
Enzymatic Resolution: This is a type of kinetic resolution that uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[20][21]
Q3: Can I improve the enantiomeric excess of my product after it has been synthesized?
A3: Yes, it is possible to enhance the ee of a non-racemic mixture. One common method is through recrystallization. If the compound forms a conglomerate (a mechanical mixture of crystals of the two enantiomers), it may be possible to selectively crystallize the major enantiomer, thereby increasing the ee of the crystalline material. Another technique is Gas Antisolvent Fractionation (GASF), which can enrich the enantiomeric excess of non-racemic mixtures.[22] Additionally, preparative chiral chromatography (HPLC or SFC) can be used to separate the enantiomers and isolate the desired one with high purity.[12][]
Q4: How do I choose the best analytical method to determine the enantiomeric excess?
A4: The most common and reliable methods for determining ee are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase to separate the enantiomers, allowing for their quantification.[13]
-
Chiral Supercritical Fluid Chromatography (SFC): This method is gaining popularity as a faster and more environmentally friendly alternative to HPLC for chiral separations.[13][]
-
NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the NMR signals for the two enantiomers may be resolved, allowing for their integration and the calculation of the ee.
The choice of method will depend on the specific properties of your compound and the equipment available in your laboratory.
Q5: What is the difference between enantiomeric excess (ee) and diastereomeric excess (de)?
A5: Enantiomeric excess (ee) refers to the purity of a mixture of enantiomers, which are non-superimposable mirror images of each other. Diastereomeric excess (de) is used when dealing with diastereomers, which are stereoisomers that are not mirror images of each other.[23] During a chiral resolution where you form diastereomers, the success of the separation is initially measured by the de of the diastereomeric mixture.[23][24] Once a diastereomer is isolated and converted back to a single enantiomer, the purity is then described by its ee.
Section 3: Visual and Data Resources
Diagrams of Key Workflows
Data Summary Table
| Parameter | Potential Impact on ee | Recommended Action |
| Chiral Ligand/Auxiliary Purity | High | Verify enantiomeric purity (>99% ee) before use. Recrystallize if necessary. |
| Solvent | High | Use anhydrous, high-purity solvents. Screen different solvents to find the optimal one. |
| Temperature | High | Lowering the temperature often increases enantioselectivity. Maintain strict temperature control. |
| Catalyst Loading | Medium | Optimize catalyst loading to balance reaction rate and selectivity. |
| Reaction Time | Low to Medium | Ensure the reaction goes to completion, but be aware of potential racemization over long reaction times. |
References
-
Resolution (Separation) of Enantiomers. (2019, September 3). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]
-
Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2023, July 11). Inorganic Chemistry. Retrieved January 9, 2024, from [Link]
-
Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. Retrieved January 9, 2024, from [Link]
-
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017, November 15). SciSpace. Retrieved January 9, 2024, from [Link]
-
Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 9, 2024, from [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). Retrieved January 9, 2024, from [Link]
-
Understanding the Bestowing of Enantioselectivity to Heterogeneous Catalysts via the Addition of Chiral Modifiers. (n.d.). eScholarship. Retrieved January 9, 2024, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved January 9, 2024, from [Link]
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Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026, January 5). Journal of the American Chemical Society. Retrieved January 9, 2024, from [Link]
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Introduction: Enantioselective Catalysis. (n.d.). Chemical Reviews. Retrieved January 9, 2024, from [Link]
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Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. (n.d.). PMC. Retrieved January 9, 2024, from [Link]
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Approaches to improve the enantioselectivity of metal-catalysed... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. (n.d.). PMC. Retrieved January 9, 2024, from [Link]
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Retrieved January 9, 2024, from [Link]
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- Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (n.d.). Google Patents.
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Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (n.d.). NIH. Retrieved January 9, 2024, from [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. Retrieved January 9, 2024, from [Link]
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Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved January 9, 2024, from [Link]
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2025, December 14). PubMed. Retrieved January 9, 2024, from [Link]
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The enantioselective enhancing effect and mechanistic insights of chiral enhancers in transdermal drug delivery. (n.d.). PMC. Retrieved January 9, 2024, from [Link]
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Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. (2025, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]
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determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. (2023, January 27). Ask this paper. Retrieved January 9, 2024, from [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (n.d.). SciELO. Retrieved January 9, 2024, from [Link]
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Enantiomeric Excess. (2025, January 13). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]
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Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
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Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
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Hydroxynitrile Lyase from Arabidopsis thaliana: Identification of Reaction Parameters for Enantiopure Cyanohydrin Synthesis by Pure and Immobilized Catalyst. (n.d.). Vrije Universiteit Amsterdam. Retrieved January 9, 2024, from [Link]
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Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
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Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research. Retrieved January 9, 2024, from [Link]
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Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science. Retrieved January 9, 2024, from [Link]
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Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024, October 5). MDPI. Retrieved January 9, 2024, from [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. Retrieved January 9, 2024, from [Link]
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Technical Support Center: Chiral Resolution of 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Introduction
Welcome to the technical support guide for the chiral resolution of 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. This molecule, a member of the 2-arylpropionic acid family, possesses a single stereocenter, making its separation into individual enantiomers a critical step for pharmaceutical and biological applications. Often, the therapeutic activity of such compounds resides in only one enantiomer, while the other may be inactive or contribute to undesirable side effects.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of established resolution strategies, detailed experimental protocols, and a troubleshooting hub to address common challenges encountered in the laboratory. Our goal is to equip you with the scientific principles and practical knowledge to select and optimize the most suitable resolution method for your specific research and development needs.
Core Principles & Method Selection (FAQ)
Choosing the right resolution strategy depends on factors like scale, required purity, available equipment, and downstream applications. This section addresses key decision-making questions.
- Q1: What are the primary methods for resolving this racemic compound?
A1: There are three main strategies for resolving 2-arylpropionic acids and their esters:
- Classical Diastereomeric Salt Crystallization: This method is typically performed on the corresponding carboxylic acid (after hydrolysis of the ethyl ester). The racemic acid is reacted with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.[2] This is a robust, scalable, and cost-effective method for large-scale production.[3]
- Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, which selectively catalyzes a reaction (e.g., hydrolysis) on one enantiomer of the racemic ester at a much higher rate than the other. This leaves the unreacted ester enriched in one enantiomer and the product acid enriched in the other. Lipases like Candida antarctica Lipase B (CALB) are well-documented for their high enantioselectivity with related substrates.
- Chiral Chromatography (HPLC/SFC): This is an analytical and preparative technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based columns are particularly effective for this class of compounds.[4] While highly effective for achieving excellent purity, it can be expensive and cumbersome for large-scale separations.[5]
-
Q2: My starting material is the ethyl ester. Do I need to hydrolyze it first? A2: It depends on your chosen method.
-
For Diastereomeric Salt Crystallization , yes. You must first hydrolyze the racemic ethyl ester to the corresponding carboxylic acid to provide the necessary acidic handle for salt formation with a chiral amine.
-
For Enzymatic Kinetic Resolution , no. The ethyl ester is the ideal substrate for enantioselective hydrolysis or transesterification catalyzed by a lipase.
-
For Chiral Chromatography , the ethyl ester can often be separated directly, although the corresponding acid may also be separable under different conditions.
-
-
Q3: Which method is best for achieving the highest enantiomeric excess (ee)? A3: All three methods can achieve high ee (>99%) with proper optimization. Chiral chromatography often provides the highest purity on a small scale. Enzymatic resolutions can also reach very high ee, especially when the reaction is stopped at or near 50% conversion.[6] Diastereomeric salt crystallization may require several recrystallization steps to achieve maximum optical purity.[7]
-
Q4: I need to produce kilograms of a single enantiomer. Which method should I choose? A4: For large-scale production, diastereomeric salt crystallization is often the most practical and economically viable choice due to its scalability and the lower cost of resolving agents compared to chiral columns or large quantities of enzymes.[3] The unwanted enantiomer can often be racemized and recycled to improve the overall process yield.[8]
Detailed Experimental Protocols
Method A: Classical Diastereomeric Salt Resolution
This protocol assumes the starting material has been hydrolyzed to the racemic carboxylic acid.
Principle: A racemic acid (R/S-Acid) is reacted with a pure chiral base (e.g., R-Base) to form two diastereomeric salts (R-Acid·R-Base and S-Acid·R-Base). Due to their different 3D structures, these salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.
Step-by-Step Protocol:
-
Enzyme Selection: Immobilized Candida antarctica Lipase B (CALB), often sold as Novozym 435, is an excellent starting point due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents. [9][10]Other lipases from Pseudomonas cepacia or Candida rugosa can also be effective. [11][12]2. Reaction Setup:
-
In a flask, suspend the racemic ethyl ester (e.g., 100 mg) in a mixture of a phosphate buffer (e.g., 10 mL, pH 7.0) and a co-solvent like tert-butanol or toluene if solubility is an issue. [6]Non-polar solvents are often preferred for lipases. [1] * Add the immobilized lipase (e.g., 10-50 mg, 10-50% by weight of substrate).
-
Stir the suspension at a controlled temperature, typically between 30-40°C.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture.
-
Analyze the aliquots by chiral HPLC to determine the conversion percentage and the ee of the remaining ester and the product acid.
-
The goal is to stop the reaction as close to 50% conversion as possible to achieve the theoretical maximum ee for both components.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Extract the (S)-carboxylic acid product into the aqueous phase using a mild base (e.g., 1M NaHCO₃ solution).
-
Separate the layers. The organic layer contains the unreacted (R)-ethyl ester. Wash it with brine, dry over Na₂SO₄, and concentrate to purify.
-
Acidify the aqueous layer with 2M HCl to pH ~1-2, and extract the (S)-carboxylic acid with ethyl acetate. Dry and concentrate the organic layer to obtain the product.
-
Troubleshooting Hub & FAQs
| Problem / Question | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Diastereomeric Crystallization Fails or Yields an Oil | 1. Incorrect Solvent Choice: The solvent may be too good, keeping both salts in solution, or too poor, causing both to crash out as an amorphous solid or oil. 2. Supersaturation Issues: The solution may be too concentrated, or cooling may be too rapid. 3. Solid Solution Formation: The two diastereomeric salts may be co-crystallizing into a single solid phase, which is a known challenge in chiral resolutions. [13] | Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water). The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution. [5]Control Cooling: Allow the solution to cool to room temperature slowly over several hours before further cooling in an ice bath. Scratching the inside of the flask can initiate nucleation. Phase Diagram Analysis: For persistent issues, constructing a ternary phase diagram of the two salts and the solvent can help identify the optimal conditions for separation. [2][14] |
| Low Enantiomeric Excess (ee) after Crystallization | 1. Incomplete Separation: The crystallized salt is contaminated with the more soluble diastereomer. 2. Suboptimal Resolving Agent: The chosen chiral amine may not provide sufficient physicochemical differentiation between the diastereomeric salts. | Recrystallize: Perform one or more recrystallizations of the diastereomeric salt. Each step should enrich the solid in the less soluble diastereomer. [7]Screen Resolving Agents: Test different chiral resolving agents. The structural compatibility between the acid and the base is crucial for forming a well-ordered, easily separable crystalline lattice. [8] |
| Enzymatic Reaction is Too Slow or Stalls | 1. Enzyme Inhibition/Inactivation: The substrate, product, or solvent may be inhibiting or denaturing the enzyme. 2. Suboptimal Conditions: The pH or temperature may not be ideal for the specific lipase. 3. Mass Transfer Limitations: If using an immobilized enzyme, poor mixing can limit the substrate's access to the active sites. | Solvent Engineering: The choice of solvent can dramatically affect enzyme activity. [15]Screen different organic co-solvents (e.g., hexane, toluene, MTBE). Optimize pH and Temperature: Most lipases work well between pH 6-8 and 30-50°C. Perform small-scale experiments to find the optimal conditions for your specific substrate. [6]Improve Agitation: Ensure the immobilized enzyme beads are well-suspended in the reaction medium to maximize surface area contact. |
| Low Enantioselectivity (Low ee) in Enzymatic Resolution | 1. Reaction Past 50% Conversion: As the reaction proceeds far beyond 50%, the enzyme will begin to convert the less-preferred enantiomer, reducing the ee of both the product and remaining substrate. 2. Suboptimal Temperature: Enantioselectivity is temperature-dependent. Higher temperatures increase reaction rate but can decrease selectivity. [15] 3. Poor Enzyme Choice: The selected lipase may not be highly selective for your specific substrate. | Careful Monitoring: Stop the reaction precisely at or near 50% conversion based on chiral HPLC analysis. Lower the Temperature: Try running the reaction at a lower temperature (e.g., room temperature or 20°C). This often enhances enantioselectivity, though it will slow the reaction rate. [15]Screen Other Enzymes: Test different lipases (e.g., from P. cepacia, C. rugosa, A. niger) as their active sites have different shapes and may offer better stereochemical recognition for your substrate. [6][11][12]Protein engineering can also be used to improve selectivity. [16][17] |
| Poor Peak Resolution in Chiral HPLC Analysis | 1. Incorrect Chiral Stationary Phase (CSP): The chosen column is not suitable for separating the enantiomers. 2. Suboptimal Mobile Phase: The solvent composition (e.g., hexane/isopropanol ratio) or additive (e.g., trifluoroacetic acid) is not optimized. | Screen Columns: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® or CHIRALCEL® series) are excellent starting points for arylpropionic acids. [4][18]Optimize Mobile Phase: Systematically vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Adding a small amount of an acid (like 0.1% TFA) is often necessary when analyzing carboxylic acids to suppress ionization and improve peak shape. [18]Using chiral mobile phase additives with a standard C18 column is another option. [19][20] |
References
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Lomsadze, K., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7. Available at: [Link]
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Tosa, M., et al. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Babeş-Bolyai University. Available at: [Link]
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Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]
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Messori, M., et al. (2018). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. Journal of Biological Chemistry, 293(2), 588-600. Available at: [Link]
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Gao, R., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 799-807. Available at: [Link]
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Bosits, M. H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 226-239. Available at: [Link]
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Ghanem, A., & Z-Q, Xu. (2016). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. Protein & Cell, 7(12), 896-900. Available at: [Link]
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Orzechowska, P., et al. (2015). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment, 23, 513-529. Available at: [Link]
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Zhang, H., et al. (2017). A novel self-activation mechanism of Candida antarctica lipase B. Physical Chemistry Chemical Physics, 19(27), 17886-17893. Available at: [Link]
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Jin, J., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 691763. Available at: [Link]
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Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 474-480. Available at: [Link]
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ResearchGate (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Available at: [Link]
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Zdarta, J., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4448. Available at: [Link]
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Semantic Scholar (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Available at: [Link]
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Hutt, A. J., & Williams, K. M. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Electrophoresis, 25(16), 2625-56. Available at: [Link]
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Rocha, L. C., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5944. Available at: [Link]
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Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]
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Tokunaga, Y., et al. (2022). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 27(21), 7578. Available at: [Link]
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Oketani, R., et al. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Available at: [Link]
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LibreTexts Chemistry (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
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Unchained Labs (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
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Wikipedia (n.d.). Chiral resolution. Available at: [Link]
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LibreTexts Chemistry (2022). Resolution (Separation) of Enantiomers. Available at: [Link]
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BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
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Beilstein Journal of Organic Chemistry (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]
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Daicel (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Available at: [Link]
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LCGC International (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
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Lu, L., et al. (2022). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology, 10, 1032332. Available at: [Link]
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Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]
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Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 101(16), 5716-5722. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Available at: [Link]
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Organic Chemistry Portal (n.d.). Chiral ester synthesis by transesterification. Available at: [Link]
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TU Delft Repository (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic Acid Ethyl Ester
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical science. (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester is a key intermediate in the synthesis of various therapeutic agents, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists for the treatment of type 2 diabetes.[1] The critical nature of its stereochemistry necessitates synthetic routes that are not only high-yielding but also provide excellent enantiomeric purity.
This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yield | Enantiomeric Excess (e.e.) |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield of 50% for the desired enantiomer (without a racemization step), requires screening for a suitable enzyme. | 43-48% | >98% |
| Asymmetric Synthesis via Epoxide | Potentially high enantioselectivity and yield. | May require specialized chiral catalysts or reagents, detailed protocols for this specific target are not widely published. | Data not available | Data not available |
| Classical Chiral Resolution | Well-established and widely applicable technique. | Often requires stoichiometric amounts of a chiral resolving agent, can be laborious, theoretical maximum yield of 50%. | Substrate dependent | >99% (after crystallization) |
Route 1: Enzymatic Resolution of Racemic Ester
This elegant approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the ethyl ester. The underlying principle is the selective hydrolysis of one enantiomer by a lipase, leaving the desired (S)-enantiomer unreacted and thus enriched.
Mechanistic Rationale
Enzymatic kinetic resolution relies on the formation of a diastereomeric transition state between the chiral enzyme and each enantiomer of the substrate. The enzyme's active site creates a chiral environment where one enantiomer fits more favorably, leading to a significantly faster reaction rate for that enantiomer. In the case of the target molecule, a suitable lipase will preferentially hydrolyze the (R)-ester to the corresponding carboxylic acid, allowing for the separation of the unreacted (S)-ester.
Experimental Workflow
The overall process involves two main stages: the synthesis of the racemic ethyl ester and its subsequent enzymatic resolution.
Detailed Experimental Protocol
Part A: Synthesis of Racemic 2-Ethoxy-3-(4-hydroxyphenyl)propionic Acid Ethyl Ester
This synthesis utilizes the Horner-Wadsworth-Emmons reaction to construct the carbon skeleton.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, dissolve benzyl carbamate and glyoxylic acid monohydrate in anhydrous toluene.
-
Chlorination: Heat the solution to 70°C and add phosphorus trichloride dropwise. Stir the reaction mixture at this temperature for approximately 26 hours.
-
Arbuzov Reaction: Add trimethyl phosphite to the mixture and continue stirring at 70°C for an additional 2 hours. This in-situ generation of the phosphonate reagent is a key step.
-
Horner-Wadsworth-Emmons Reaction: In a separate flask, prepare a solution of 4-benzyloxybenzaldehyde in an appropriate solvent. Add the previously prepared phosphonate solution and a suitable base (e.g., sodium hydride) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrogenation: Following workup and purification of the acrylate intermediate, dissolve it in a suitable solvent (e.g., ethanol) and subject it to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. This step removes the benzyl protecting group and reduces the double bond.
-
Purification: After filtration of the catalyst and removal of the solvent, the crude racemic ester is purified by column chromatography to yield the desired product.
Part B: Enzymatic Resolution
-
Enzyme Screening: A crucial first step is to screen a panel of lipases to identify one with high activity and enantioselectivity for the hydrolysis of the racemic ester.
-
Reaction Setup: In a buffered aqueous solution, suspend the racemic ethyl ester.
-
Enzymatic Hydrolysis: Add the selected lipase (e.g., from Candida antarctica B, CALB) to the mixture. The reaction is typically carried out at a controlled temperature (e.g., 30-40°C) and pH.
-
Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid.
-
Workup and Separation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The unreacted (S)-ester is extracted with an organic solvent. The aqueous layer, containing the (R)-acid, can be acidified and extracted separately if recovery of the other enantiomer is desired.
-
Purification: The organic extract containing the (S)-ester is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched product. Further purification can be achieved by chromatography if necessary.
Performance Data
| Parameter | Value | Reference |
| Yield | 43-48% | [4] |
| Enantiomeric Excess (e.e.) | 98.4-99.6% | [4] |
| Reaction Time | Varies with enzyme and conditions | |
| Temperature | Typically 30-50°C |
Route 2: Asymmetric Synthesis via Epoxide Intermediate
An alternative strategy involves the enantioselective synthesis starting from a prochiral precursor, such as a racemic epoxide. This approach has the potential to overcome the 50% yield limitation of kinetic resolution.
Mechanistic Rationale
This method relies on the stereospecific ring-opening of a chiral epoxide. The key is to either start with an enantiomerically pure epoxide or to employ a chiral catalyst that facilitates the ring-opening of a racemic epoxide in an enantioselective manner. For the synthesis of the target molecule, this would likely involve the reaction of a substituted styrene oxide with an ethoxy nucleophile, followed by further functional group manipulations.
While the synthesis of epoxides is a well-established area of organic chemistry, detailed protocols for the enantioselective synthesis of the specific target molecule via this route are not as prevalent in the literature. A new enantioselective approach starting from a commercially available racemic epoxide has been reported, but detailed experimental data is limited.[5][6]
Conceptual Experimental Workflow
Performance Data
Due to the limited availability of detailed experimental procedures for this specific target molecule, a comprehensive performance data table cannot be provided at this time. However, the potential for high yields (approaching 100%) and high enantioselectivity makes this an attractive area for further research and development.
Route 3: Classical Chiral Resolution
Classical resolution via diastereomeric salt formation is a time-tested method for separating enantiomers.[7][8][9] This technique is particularly useful for compounds that possess an acidic or basic functional group.
Mechanistic Rationale
This method involves reacting the racemic carboxylic acid precursor of the target molecule with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure carboxylic acid, which can then be esterified to give the final product.
Experimental Workflow
Detailed Experimental Protocol
-
Salt Formation: Dissolve the racemic 2-ethoxy-3-(4-hydroxyphenyl)propionic acid in a suitable solvent (e.g., isopropyl acetate). Add a sub-stoichiometric amount (e.g., 0.6 equivalents) of a chiral resolving agent, such as (S)-1-(1-naphthyl)ethylamine.
-
Crystallization: Heat the mixture to obtain a clear solution, then cool it slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene). Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylic acid.
-
Extraction: Separate the organic layer containing the enantiomerically enriched carboxylic acid. Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Esterification: Dissolve the enantiomerically pure carboxylic acid in ethanol and add a catalytic amount of a strong acid (e.g., HCl). Heat the solution to reflux to drive the esterification reaction.
-
Purification: After completion of the reaction, cool the solution and crystallize the final product. Filter the crystals and dry them under vacuum.
Performance Data
| Parameter | Value | Reference |
| Yield | Yields can be high for the crystallization and esterification steps, but the theoretical maximum for the resolution is 50%. | |
| Enantiomeric Excess (e.e.) | >97.8% | [3] |
| Chemical Purity | >99% | [3] |
Comparative Analysis and Conclusion
The choice of the optimal synthesis route for (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.
-
Enzymatic resolution stands out for its exceptional enantioselectivity and mild, environmentally friendly reaction conditions. While the theoretical yield is limited to 50%, this can be a highly efficient method, especially if the enzyme is robust and can be recycled. The high enantiomeric excess achieved often minimizes the need for extensive purification of the final product.
-
Asymmetric synthesis via an epoxide intermediate is a promising but less documented route for this specific target. Its main advantage lies in the potential for high yields and enantioselectivity, avoiding the inherent 50% yield limitation of resolution methods. However, the development of a suitable and cost-effective chiral catalyst is a critical challenge.
-
Classical chiral resolution is a robust and well-understood technique. It can provide high enantiomeric purity after crystallization. The main drawbacks are the stoichiometric use of a potentially expensive resolving agent and the 50% theoretical yield limit. However, for large-scale production, this can still be a viable and economical option.
References
- Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 2003.
- (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester - Benchchem.
- A New Enantioselective Synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), Useful Pharmaceutical Intermediates of PPAR Agonists. | Semantic Scholar.
- Horner-Wadsworth-Emmons Reaction - NROChemistry.
- EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy)
- A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis - Benchchem.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Horner–Wadsworth–Emmons reaction - Wikipedia.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Recent advances in enzymatic and chemical deracemis
- A New Enantioselective Synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), Useful Pharmaceutical Intermediates of PPAR Agonists. | Semantic Scholar.
- Horner-Wadsworth-Emmons Reaction - YouTube.
- Chiral resolution - Wikipedia.
- A two-step enzymatic resolution process for large-scale production of (S)- and (R)
- Chiral resolution - chemeurope.com.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- Process Development and Scale-Up of the PPAR Agonist NNC 61-4655.
- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchG
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI.
- Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycid
- CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
- Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and...
- Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds - European Patent Office - EP 0192849 B1 - Googleapis.com.
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Validation of an analytical method for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
An In-Depth Guide to the Validation of an Analytical Method for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester: A Comparative Analysis
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a drug is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. This compound is a chiral molecule where the precise quantification of the (S)-enantiomer and the control of its corresponding (R)-enantiomer as a potential impurity are critical for ensuring safety and efficacy.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The validation framework is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures".[2][3][4][5] Furthermore, this guide extends beyond a single method, offering a comparative analysis with Supercritical Fluid Chromatography (SFC), an increasingly adopted alternative that promises enhanced speed and environmental sustainability.
Part 1: Primary Method Validation: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC with Chiral Stationary Phases (CSPs) is the established gold standard for enantiomeric separations in the pharmaceutical industry due to its robustness and wide applicability.[6] The validation process ensures that the developed method is fit for its intended purpose: to accurately and reliably quantify the enantiomeric purity of this compound.
Method Development Strategy: The Central Role of the Chiral Stationary Phase
The success of any chiral separation hinges on the selection of the CSP.[6] The underlying principle is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
-
Causality of CSP Selection: For initial screening, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the preferred choice.[7][8] Their widespread success stems from their versatile chiral recognition mechanisms, which include hydrogen bonding, dipole-dipole interactions, and steric hindrance, making them effective for a broad range of chiral compounds.[8]
-
Mobile Phase Optimization: The mobile phase composition is meticulously optimized to achieve a baseline separation of the enantiomers with a resolution (Rs) of greater than 1.5. Normal-phase chromatography (e.g., using hexane/ethanol mixtures) often provides superior selectivity for many chiral separations.[9]
Hypothetical Primary HPLC Method
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 278 nm
-
Injection Volume: 10 µL
Validation Workflow Diagram
Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).
Validation Parameters, Protocols, and Experimental Data
The following sections detail the validation of the hypothetical HPLC method. Each parameter is tested according to a defined protocol, and the results are compared against pre-defined acceptance criteria.[10][11]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, or degradation products.[11][12]
-
Experimental Protocol:
-
Inject a solution of the racemic mixture to demonstrate the separation of the (S)- and (R)-enantiomers.
-
Inject a solution of a placebo (all formulation components except the active ingredient) to show no interfering peaks at the retention times of the enantiomers.
-
Subject the (S)-enantiomer to forced degradation conditions (e.g., acid, base, oxidative, thermal, photolytic stress).[10]
-
Analyze the stressed samples to ensure that any degradation products are well-resolved from the (S)- and (R)-enantiomer peaks.
-
-
Data Summary:
| Parameter | Result | Acceptance Criteria |
| Resolution (Rs) between (S)- and (R)-enantiomers | 2.1 | Rs > 1.5 |
| Placebo Interference | No peaks at analyte retention times | No interference |
| Peak Purity (stressed samples) | Pass (Index > 0.999) | No co-elution detected |
Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a given range.[11]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the undesired (R)-enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for this impurity (e.g., 0.1% to 1.5% of the (S)-enantiomer concentration).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Data Summary:
| Concentration Range | Regression Equation | Correlation Coefficient (r²) |
| 0.5 - 7.5 µg/mL | y = 45890x + 150 | 0.9995 |
| Acceptance Criteria | r² ≥ 0.998 |
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[5]
-
Experimental Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval.
-
Data Summary: The validated range for the (R)-enantiomer is established as 0.5 µg/mL to 7.5 µg/mL.
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is typically assessed via recovery studies.
-
Experimental Protocol:
-
Prepare samples of the (S)-enantiomer (drug product matrix) spiked with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).
-
Prepare each concentration level in triplicate (for a total of nine determinations).[13]
-
Calculate the percent recovery for each sample.
-
-
Data Summary:
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% (LOQ Level) | 99.5% | 1.3% |
| 100% (Specification) | 101.2% | 0.9% |
| 150% (High Level) | 100.8% | 1.1% |
| Acceptance Criteria | 98.0% - 102.0% Recovery | RSD ≤ 2.0% |
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level. The analysis should be performed by one analyst on the same day using the same equipment.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument to assess within-laboratory variations.[11]
-
-
Data Summary:
| Precision Level | Mean Found (%) | % RSD |
| Repeatability (n=6) | 1.01% | 1.2% |
| Intermediate Precision (n=6) | 0.99% | 1.5% |
| Acceptance Criteria | RSD ≤ 2.0% |
-
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[14]
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.[14]
-
Experimental Protocol: The LOQ and LOD are typically estimated based on the signal-to-noise ratio (S/N) of the chromatogram (LOQ ≈ 10:1, LOD ≈ 3:1) and confirmed by analyzing samples at these concentrations to demonstrate adequate precision (for LOQ) and detectability (for LOD).
-
Data Summary:
| Parameter | Concentration | S/N Ratio | Precision at LOQ (%RSD) |
| LOD | 0.15 µg/mL | 3.2 | N/A |
| LOQ | 0.50 µg/mL | 10.5 | 1.8% |
| Acceptance Criteria | LOD ~3:1, LOQ ~10:1 | RSD ≤ 5.0% at LOQ |
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[10][12]
-
Experimental Protocol:
-
Analyze a standard sample while introducing small, deliberate changes to critical method parameters, one at a time.
-
Parameters to vary include: Flow Rate (±10%), Column Temperature (±5°C), and Mobile Phase Composition (e.g., Isopropanol ±2%).
-
Assess the impact on system suitability parameters, particularly resolution.
-
-
Data Summary:
| Parameter Varied | Resolution (Rs) | % Change in Resolution |
| Flow Rate (+10%) | 2.0 | -4.8% |
| Flow Rate (-10%) | 2.2 | +4.8% |
| Temperature (+5°C) | 1.9 | -9.5% |
| Isopropanol (+2%) | 1.8 | -14.3% |
| Acceptance Criteria | Rs remains > 1.5 | System Suitability Passes |
Part 2: Comparative Guide: Supercritical Fluid Chromatography (SFC) as a High-Performance Alternative
While chiral HPLC is a validated and reliable technique, it is not without limitations, such as relatively long run times and the use of large volumes of organic solvents.[15] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative that addresses these drawbacks.[16] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[17]
The SFC Advantage: Speed, Efficiency, and Sustainability
The properties of supercritical CO₂, being intermediate between a liquid and a gas, provide significant advantages:
-
Higher Speed: The low viscosity and high diffusivity of the mobile phase allow for much higher flow rates without a loss of chromatographic efficiency, drastically reducing analysis times.[15] Separations can often be completed at least five times faster than with traditional LC.[18]
-
Greener Chemistry: SFC significantly reduces the consumption of toxic organic solvents by replacing the bulk of the mobile phase with environmentally benign CO₂.[16]
-
Reduced Costs: Lower solvent consumption directly translates to reduced purchase and waste disposal costs.[18]
-
Complementary Selectivity: SFC can sometimes provide different or enhanced chiral selectivity compared to HPLC, making it a valuable tool for challenging separations.[15]
Performance Comparison: HPLC vs. SFC
The following table provides an objective comparison between the validated HPLC method and a hypothetical, optimized SFC method for the same chiral analysis.
| Performance Parameter | Validated Chiral HPLC | Alternative Chiral SFC | Rationale for Difference |
| Analysis Time | ~15 min | ~3 min | Higher optimal flow rates in SFC.[15] |
| Solvent Consumption | ~15 mL/run (mostly n-Hexane) | ~1.5 mL/run (mostly Ethanol/Methanol) | CO₂ replaces the bulk of the organic mobile phase.[16] |
| Environmental Impact | Moderate (hydrocarbon solvent) | Low ("Green" Chemistry) | Use of non-toxic, recycled CO₂.[16] |
| Operating Pressure | 80-120 bar | 100-200 bar | Requires back-pressure regulation to maintain supercritical state.[17] |
| Method Transferability | High (standard equipment) | Moderate (requires dedicated SFC system) | SFC instrumentation is more specialized.[17] |
| Cost per Sample | Moderate | Low | Primarily due to savings in solvent and waste disposal.[18] |
Decision Framework: HPLC vs. SFC
Caption: Decision tree for selecting between HPLC and SFC for chiral analysis.
Conclusion
The validation of an analytical method for a chiral compound like this compound is a rigorous, multi-faceted process that is essential for ensuring pharmaceutical quality and safety. This guide has demonstrated that a standard chiral HPLC method can be robustly validated across all critical parameters—specificity, linearity, accuracy, precision, and robustness—in accordance with ICH Q2(R1) guidelines. The presented data confirms the method is suitable for its intended purpose of quantifying enantiomeric purity.
However, the field of analytical chemistry is continually evolving. Supercritical Fluid Chromatography (SFC) presents a compelling alternative, offering significant improvements in speed, cost-effectiveness, and environmental sustainability without compromising analytical performance.[16] While HPLC remains the workhorse of many quality control laboratories, for high-throughput screening in drug discovery or for organizations committed to green chemistry initiatives, SFC is an undeniably superior choice. The ultimate decision between these powerful techniques will depend on specific laboratory needs, throughput requirements, and available instrumentation.
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Supercritical fluid chromatography - Wikipedia.
- Supercritical Fluid Chiral Separations - Pharmaceutical Technology.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Enantiomeric separation in pharmaceutical analysis: A chromatographic approach - JOCPR.
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC - PubMed Central.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem. (2025).
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Analytical Method Validation Parameters: An Updated Review. (2020-03-22).
- Acceptance criteria of validation parameters for HPLC - ResearchGate.
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25).
- A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane - Benchchem. (2025).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007-07-23).
- Chiral methods - ScienceDirect.
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace.
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A Comparative Guide to the Biological Activity of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic Acid Ethyl Ester and Its Analogs
This guide provides an in-depth comparison of the biological activities of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester and its structurally related analogs. We will delve into established experimental data for specific derivatives and propose evaluative frameworks for potential, yet unexplored, biological activities based on well-established structure-activity relationships for this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Core Scaffold and Its Potential
This compound is a chiral molecule featuring a para-substituted phenolic ring, a propionic acid backbone, and an ethoxy group at the alpha-carbon. This structure is reminiscent of several classes of biologically active compounds. The phenolic moiety is a common feature in many natural and synthetic compounds with antioxidant properties[1][2]. The 2-arylpropionic acid core is the defining characteristic of the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs)[3][4]. The specific stereochemistry, the (S)-enantiomer, is often crucial for high-affinity binding to biological targets[5].
While the biological profile of the parent ester is not extensively documented in publicly available literature, recent research into its derivatives has revealed significant therapeutic potential, particularly in the realm of metabolic diseases[6][7][8]. This guide will first explore this known activity and then extrapolate to other probable biological functions, providing the experimental means to validate these hypotheses.
Established Biological Activity: Dual PPARα/γ Agonism
Recent groundbreaking research has focused on a series of analogs of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, where the phenolic hydroxyl group is linked to various monoterpene moieties. These derivatives have been synthesized and evaluated as potential dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ)[6][7][8].
The Significance of Dual PPARα/γ Agonism
PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.
-
PPARα activation primarily leads to a decrease in triglycerides and is the target of fibrate drugs.
-
PPARγ activation improves insulin sensitivity and is the target of thiazolidinedione drugs for type 2 diabetes.
A dual agonist that can modulate both receptors simultaneously is a highly sought-after therapeutic strategy for metabolic syndrome, a condition characterized by a cluster of disorders including obesity, insulin resistance, dyslipidemia, and hypertension[6][7][8].
Comparative Activity of Monoterpene-Conjugated Analogs
A study by Khvostov et al. (2025) synthesized a series of monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acids and tested their ability to activate PPARα and PPARγ in vitro. The results demonstrated that several of these analogs are potent dual agonists.
| Compound ID | Monoterpene Moiety | PPARα Activation (% of Tesaglitazar) | PPARγ Activation (% of Rosiglitazone) |
| 5c | Myrthenyl | ~100% | ~100% |
| 5d | Isopinocampheyl | ~100% | ~100% |
| 5e | Menthyl | ~100% | ~100% |
| 5f | Fenchyl | ~100% | ~100% |
| 5g | Borneol | ~100% | ~100% |
| 5h | Cuminyl | ~100% | ~100% |
| (Data synthesized from Khvostov et al., Molecules, 2025)[6] |
The study identified compound 5h , containing a cumin fragment, as particularly promising due to its pronounced hypoglycemic and hypolipidemic effects in vivo, coupled with a favorable safety profile[6][7][8].
PPAR Signaling Pathway
The following diagram illustrates the general mechanism of action for PPAR agonists.
Caption: Simplified PPAR signaling pathway.
Hypothesized Biological Activity: Antioxidant Properties
Phenolic compounds are well-known for their antioxidant activity, which is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals[1][2][9][10]. The 4-hydroxyphenyl group in the core structure of this compound suggests that it and its analogs likely possess radical scavenging capabilities.
Proposed Experimental Validation: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the in vitro antioxidant capacity of chemical compounds[11].
Caption: Experimental workflow for the DPPH assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation :
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol)[11]. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a DPPH working solution (e.g., 0.1 mM) in the same solvent. This solution should be freshly prepared and protected from light.
-
-
Assay Procedure :
-
Data Analysis :
-
Measure the absorbance of each well at 517 nm using a microplate reader[12].
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample[11].
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Hypothesized Biological Activity: Anti-inflammatory Effects
The 2-arylpropionic acid scaffold is the hallmark of NSAIDs like ibuprofen and naproxen, which exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes[3]. It is plausible that this compound and its analogs could also exhibit COX inhibitory activity.
The COX Pathway and Inflammation
COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has "housekeeping" functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects like gastrointestinal irritation[4].
Caption: The cyclooxygenase (COX) inflammatory pathway.
Proposed Experimental Validation: COX Inhibitor Screening Assay
A fluorometric or colorimetric COX inhibitor screening kit can be used to determine the IC50 values of the test compounds against both COX-1 and COX-2, allowing for an assessment of potency and selectivity.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation :
-
Prepare the test inhibitor at 10 times the desired final concentration in COX Assay Buffer[13]. A known selective COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control[13].
-
Reconstitute the human recombinant COX-2 enzyme and keep it on ice[13].
-
Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions[14].
-
-
Assay Procedure :
-
Add 10 µL of the diluted test inhibitor, positive control, or assay buffer (for enzyme control) to the wells of a 96-well white opaque plate[13].
-
Add 80 µL of the Reaction Mix to each well[13].
-
Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to each well using a multichannel pipette[14].
-
-
Data Analysis :
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C[14].
-
Calculate the rate of reaction from the linear portion of the kinetic plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. A similar protocol would be followed for COX-1 to determine selectivity.
-
Essential Preliminary Analysis: Cytotoxicity Assessment
Before evaluating the specific biological activities of any compound, it is crucial to assess its cytotoxicity to ensure that the observed effects are not due to cell death. The MTT assay is a standard colorimetric method for measuring cell viability.[15][16]
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A Comparative Guide to HPLC-Based Purity Analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
For researchers, scientists, and drug development professionals, ensuring the purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, scientifically grounded approach to the purity analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, a key chiral intermediate. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance against potential alternatives, and provide the experimental rationale to empower you to implement and adapt these methodologies in your own laboratory.
Introduction: The Criticality of Purity in Chiral Molecules
This compound is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. Often, only one enantiomer (the eutomer) exhibits the desired pharmacological activity, while the other (the distomer) may be inactive or even cause undesirable side effects. Therefore, a precise and accurate analytical method to determine both chemical and enantiomeric purity is not just a regulatory requirement but a scientific necessity.
This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely used technique in the pharmaceutical industry for its versatility, robustness, and high resolving power. We will delve into the rationale behind the selection of chromatographic parameters and discuss the validation of the method in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Understanding Potential Impurities
A robust purity analysis method must be capable of separating the main compound from any potential impurities. These can originate from the synthesis process, degradation, or storage. Based on the known synthesis of this compound, potential impurities may include:
-
Starting Materials: Unreacted precursors such as (S)-2-Ethoxy-3-(4-hydroxyphenyl) propanoic acid.
-
Reagents: Residual reagents from the synthesis, for example, acids or bases used as catalysts.
-
By-products: Compounds formed through side reactions during synthesis.
-
Enantiomeric Impurity: The undesired (R)-enantiomer of the target molecule.
-
Degradation Products: Impurities formed due to hydrolysis, oxidation, or other degradation pathways.
Proposed HPLC Method for Purity Analysis
The following HPLC method has been designed for the effective separation of this compound from its potential impurities.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar compounds like the target analyte and its likely impurities. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is proposed to ensure the separation of compounds with a range of polarities. Phosphoric acid is used to control the pH and ensure good peak shape for the phenolic analyte. |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% B | The initial isocratic step allows for the elution of any highly polar impurities. The gradient then elutes the main compound and less polar impurities. A re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 225 nm | The phenolic chromophore in the molecule exhibits strong absorbance at this wavelength, providing good sensitivity for both the main compound and related impurities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and the risk of column overloading. |
Sample Preparation
Dissolve an accurately weighed amount of the sample in the mobile phase (initial composition) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness
To be considered reliable, the proposed HPLC method must undergo validation according to ICH Q2(R1) guidelines.[1][3][4] The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by the baseline resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.[6]
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis: RP-HPLC vs. Alternative Techniques
While RP-HPLC is a powerful tool, it is essential to understand its performance in the context of other analytical techniques.
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, good reproducibility, wide applicability, and compatibility with UV and MS detectors. | May not be suitable for very polar or very non-polar compounds. Chiral separation requires a specific chiral stationary phase. |
| Chiral HPLC | Enantioselective interactions between the analyte and a chiral stationary phase (CSP). | Direct separation of enantiomers without derivatization. | CSPs can be expensive and may have limited stability. Method development can be more complex. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and sensitivity, especially for volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
Experimental Workflow and Data Presentation
The following diagram illustrates the logical workflow for the purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Hypothetical Comparative Data
The following table presents hypothetical data comparing the performance of the proposed RP-HPLC method with a chiral HPLC method for the analysis of a sample containing the (S)-enantiomer and a small amount of the (R)-enantiomeric impurity.
| Parameter | Proposed RP-HPLC Method | Chiral HPLC Method |
| Retention Time (S)-enantiomer | 15.2 min | 12.5 min |
| Retention Time (R)-enantiomer | 15.2 min | 14.8 min |
| Resolution (between enantiomers) | 0 | > 1.5 |
| Assay (% Purity of (S)-enantiomer) | 99.5% (total chemical purity) | 99.0% (enantiomeric purity) |
| LOD | 0.01% | 0.02% |
| LOQ | 0.03% | 0.06% |
| Analysis Time | 30 min | 20 min |
This data illustrates that while the RP-HPLC method is excellent for determining overall chemical purity, a dedicated chiral method is necessary to resolve and quantify the enantiomeric impurity.
Logical Relationships in Method Development
The development of a robust HPLC method involves a series of logical considerations and optimizations, as depicted in the following diagram.
Caption: Logical Flow of HPLC Method Development.
Conclusion
The purity of this compound is paramount for its use in pharmaceutical development. This guide has provided a comprehensive framework for its analysis using a robust and reliable RP-HPLC method. By understanding the principles behind method development, validation, and the comparative strengths of different analytical techniques, researchers can confidently ensure the quality and safety of this important chiral intermediate. The provided methodologies and rationales serve as a strong foundation for implementation in a regulated laboratory environment.
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A Comparative Guide to the Mass Spectrometric Characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Precise Characterization
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, with a molecular formula of C13H18O4 and a molecular weight of 238.28 g/mol , is a small molecule of interest in pharmaceutical development.[1][2] Its structural elucidation and purity assessment are critical milestones in the drug development pipeline. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity, selectivity, and speed. When coupled with liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and providing detailed structural information.[3][4][5] This guide will compare and contrast various MS methodologies to establish an optimal workflow for the comprehensive characterization of this compound.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is pivotal and is dictated by the analytical question at hand—be it confirmation of identity, structural elucidation of unknown impurities, or quantification. Here, we compare two primary approaches: Quadrupole Mass Spectrometry and Time-of-Flight Mass Spectrometry.
Ionization Method: Electrospray Ionization (ESI)
For a polar molecule like this compound, containing a hydroxyl group and ester functionalities, Electrospray Ionization (ESI) is the ionization method of choice.[4][6][7] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass determination.[4] It is highly suitable for analyzing non-volatile and thermally labile compounds, making it a robust tool in pharmaceutical analysis.[4] Both positive and negative ion modes should be evaluated. In positive ion mode, protonated molecules [M+H]+ are readily formed, while in negative ion mode, the phenolic hydroxyl group can be deprotonated to yield [M-H]- ions.[8]
Mass Analyzer Comparison: Quadrupole vs. Time-of-Flight (TOF)
| Feature | Quadrupole Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer | Rationale for this compound |
| Principle | Uses oscillating electric fields to filter ions by their mass-to-charge ratio (m/z).[9][10] | Measures the time it takes for an ion to travel a known distance to determine its m/z.[11][12] | Both are suitable for this molecule's mass range. |
| Resolution | Lower resolution.[10] | High resolution.[10][12] | High resolution of TOF is advantageous for accurate mass measurement and elemental composition determination. |
| Mass Accuracy | Lower mass accuracy.[10] | High mass accuracy (typically <5 ppm).[10] | High mass accuracy is critical for confirming the elemental formula and identifying unknown metabolites or impurities. |
| Scan Speed | Slower scan speeds.[12] | Very fast scan speeds.[12] | Fast scanning is beneficial for coupling with ultra-high-performance liquid chromatography (UHPLC). |
| Primary Application | Targeted quantification (e.g., Single Ion Monitoring - SIM, Multiple Reaction Monitoring - MRM).[10] | Full-scan analysis for identification of unknowns and profiling.[10] | For initial characterization and impurity profiling, TOF is superior. For later-stage quantitative bioanalysis, a triple quadrupole would be the instrument of choice.[13] |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]+) and its subsequent fragmentation through Collision-Induced Dissociation (CID).[14] The resulting product ions provide a "fingerprint" of the molecule's structure.[15]
Collision-Induced Dissociation (CID)
In CID, precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen) in a collision cell.[14] This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of fragment ions.[14] The fragmentation pattern is highly reproducible and characteristic of the molecule's structure.
Predicted Fragmentation Pathway
Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. The presence of two ester groups and an ether linkage provides multiple sites for facile cleavage.
Experimental Protocol: LC-MS/MS Characterization using a Q-TOF Mass Spectrometer
This protocol outlines a self-validating system for the characterization of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with an appropriate solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS analysis. The addition of formic acid promotes protonation in positive ion mode ESI.
Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to effectively elute the analyte and separate it from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
Mass Spectrometry Parameters (Q-TOF)
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive and Negative | To determine the most sensitive ionization mode for the analyte. |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |
| Nebulizer Gas | Nitrogen, 35 psi | Assists in droplet formation. |
| Drying Gas | Nitrogen, 8 L/min at 325 °C | Aids in desolvation of the ESI droplets. |
| Scan Range (MS1) | m/z 50-500 | Covers the expected mass of the parent ion and potential low-mass fragments. |
| Precursor Ion (MS/MS) | [M+H]+ and [M-H]- | Isolate the molecular ions for fragmentation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy ensures the generation of a wide range of fragment ions for comprehensive structural analysis. |
Data Analysis and Interpretation
Expected Results
| Analysis | Expected Outcome |
| Full Scan MS | Accurate mass measurement of the [M+H]+ and/or [M-H]- ions, confirming the elemental composition C13H18O4. |
| MS/MS Fragmentation | A characteristic fragmentation pattern that can be used to confirm the structure. |
Hypothetical Fragmentation Data (Positive Ion Mode)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 239.1283 | 193.1174 | C2H5OH (Ethanol) | Loss of the ethoxy group from the propionic acid moiety. |
| 239.1283 | 165.0861 | C2H5OH + CO (Ethanol + Carbon Monoxide) | Subsequent loss of carbon monoxide. |
| 239.1283 | 107.0497 | C7H12O3 | Cleavage at the benzylic position, resulting in the hydroxyphenylmethyl cation. |
| 239.1283 | 73.0653 | C9H8O3 | Loss of the 4-hydroxybenzyl group. |
Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.
The fragmentation of ethyl esters often involves the loss of the ethoxy group (-OC2H5) or the entire ester group.[16][17] For propionic acid esters, characteristic fragments are also expected.[18][19][20] The presence of the phenolic group can also influence the fragmentation pattern.[8][21][22]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the characterization of this compound.
Caption: Workflow for the LC-MS/MS characterization of the target compound.
Conclusion
This guide has outlined a robust and scientifically sound approach for the comprehensive characterization of this compound using liquid chromatography coupled with high-resolution tandem mass spectrometry. The use of a Q-TOF mass spectrometer with electrospray ionization provides the necessary sensitivity, resolution, and mass accuracy for unambiguous identification and structural elucidation. The detailed experimental protocol and data interpretation guidelines serve as a valuable resource for researchers and scientists in the field of drug development, ensuring the generation of high-quality, reliable data.
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A Comparative Guide to Catalytic Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid Ethyl Ester
This guide provides an in-depth comparison of catalytic strategies for the asymmetric synthesis of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS 222555-06-8)[1][2][3][4]. This chiral α-alkoxy ester is a valuable building block in medicinal chemistry, notably in the development of novel therapeutics for metabolic disorders such as type 2 diabetes, where it serves as a precursor for dual Peroxisome Proliferator-Activated Receptor (PPARα/γ) agonists[5][6]. The precise stereochemistry at the C2 position is critical for biological efficacy, making enantioselective synthesis a key challenge.
This document explores two primary catalytic paradigms: metal-catalyzed asymmetric hydrogenation and lipase-mediated enzymatic kinetic resolution. We will dissect the mechanistic underpinnings of each approach, present comparative performance data from relevant systems, and provide actionable experimental protocols to guide researchers in catalyst selection and process optimization.
Chemo-Catalysis: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[7][8] This approach involves the direct conversion of a prochiral precursor, typically an α,β-unsaturated ester, into the desired chiral product using a chiral catalyst and molecular hydrogen. For the target molecule, this strategy offers the potential for high yield and excellent enantioselectivity in a single chemical step.
Mechanistic Principle & Catalyst Systems
The most successful catalysts for the asymmetric hydrogenation of functionalized alkenes are based on rhodium (Rh) and ruthenium (Ru) complexes coordinated to chiral phosphine ligands.[9][10] Ligands such as DuPhos, BINAP, and their derivatives create a chiral environment around the metal center, which orchestrates the stereoselective addition of hydrogen across the double bond of the substrate.[8][11] The reaction typically proceeds via an inner-sphere mechanism where the substrate coordinates to the metal hydride complex, followed by migratory insertion and reductive elimination to yield the saturated, chiral product.[11]
The general workflow for developing an asymmetric hydrogenation process is outlined below.
Caption: Workflow for Asymmetric Hydrogenation.
Performance Data for Analogous Systems
| Catalyst System | Substrate Type | Solvent | H₂ Pressure | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(COD)-(R,R)-Et-DuPhos]BF₄ | α-(Acylamino)acrylates | MeOH | 1 atm | 25 | >95 | >99 | [8][9] |
| [Rh(COD)-TangPhos]BF₄ | Aryl Enol Acetates | THF | 20 psi | RT | >99 | 92-99 | [8] |
| [Rh-INDOLPHOS] | 2-Hydroxymethylacrylates | Toluene | N/A | -40 | >95 | 98 | [12][13] |
| [Rh-ChenPhos] | α-Alkoxy-α,β-unsatd. acids | CF₃CH₂OH | Mild | N/A | >90 | >90 | [14] |
Note: This table presents data for analogous substrate classes to illustrate the general capability of the catalytic systems.
Representative Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a generalized procedure based on common practices for Rh-DuPhos catalyzed hydrogenations.[8]
-
Catalyst Preparation (In Situ): In a glovebox, to a Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral phosphine ligand (e.g., (R,R)-Et-DuPhos, 1.1 mol%). Add degassed solvent (e.g., methanol) and stir for 20-30 minutes until a homogeneous solution is formed.
-
Reaction Setup: In a separate flask, dissolve the prochiral α,β-unsaturated ester substrate (1.0 eq) in the same degassed solvent.
-
Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with H₂ gas (3-4 cycles). Pressurize the reactor to the desired pressure (e.g., 40 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR by periodically taking aliquots.
-
Work-up: Upon completion, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC.
Bio-Catalysis: Enzymatic Kinetic Resolution (EKR)
Enzymatic catalysis offers a green and highly selective alternative for producing chiral compounds.[15] For the synthesis of the target ester, Enzymatic Kinetic Resolution (EKR) of a racemic mixture is a prominent strategy. In EKR, an enzyme selectively acts on one enantiomer of the racemate, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (unreacted starting material).[16]
Mechanistic Principle & Enzyme Systems
Lipases are the most widely used enzymes for the resolution of chiral esters and alcohols due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[17][18] The principle relies on the enzyme's chiral active site, which preferentially binds one enantiomer over the other. For a racemic ester, this can be applied in two modes:
-
Enantioselective Hydrolysis: The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted.
-
Enantioselective Transesterification/Esterification: The enzyme selectively converts one enantiomer of a racemic alcohol with an acyl donor to form an ester, or one enantiomer of a racemic acid with an alcohol.
Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is a benchmark biocatalyst known for its high efficiency and selectivity in resolving a wide array of substrates.[19][20] Other effective lipases include those from Pseudomonas fluorescens (PFL) and Pseudomonas cepacia (PCL).[19][21]
Caption: Principle of Enzymatic Kinetic Resolution via Hydrolysis.
Performance Data for Analogous Systems
The literature provides extensive data on the lipase-catalyzed resolution of 2-arylpropionic acid derivatives and other chiral esters, which serve as excellent models for the target synthesis.
| Enzyme | Reaction Type | Substrate Type | Conversion (%) | ee (Substrate) | ee (Product) | Reference |
| CAL-B (Immobilized) | Esterification | (R,S)-Flurbiprofen | ~30 | N/A | 89.6% | [16] |
| P. fluorescens Lipase | Hydrolysis | Racemic Aryloxy-Propan-2-yl Acetate | ~50 | >99% | >99% | [21] |
| P. cepacia Lipase (PCL) | Hydrolysis | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 98% | 93% | [22] |
| Novozym 435 (CAL-B) | Transesterification | Racemic 1-(1-naphthyl)ethanol | 48 | N/A | 90% | [17] |
| C. rugosa Lipase | Hydrolysis | Racemic β-Blocker Intermediate | 28.2 | N/A | 96.2% | [18] |
Representative Experimental Protocol: Lipase-Catalyzed Hydrolytic Resolution
This protocol is a generalized procedure based on common practices for lipase-mediated hydrolysis of esters.[21][22]
-
Reaction Setup: To a flask, add the racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (1.0 eq) and a suitable solvent system (e.g., a mixture of phosphate buffer, pH 7, and an organic co-solvent like diisopropyl ether).
-
Enzyme Addition: Add the lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).
-
Incubation: Seal the flask and place it in an orbital shaker incubator at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess by taking samples at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the remaining substrate and the product.
-
Work-up: Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Separation & Analysis: Separate the unreacted (S)-ester from the produced (R)-acid. This is typically achieved by extraction with a basic aqueous solution (to remove the acid) followed by acidification and re-extraction of the acid if desired. The organic layer will contain the desired (S)-ester. Purify the ester by column chromatography and confirm its enantiomeric excess by chiral HPLC.
Comparative Analysis and Discussion
The choice between asymmetric hydrogenation and enzymatic kinetic resolution depends on several factors including available starting materials, desired yield, cost, scale, and environmental considerations.
| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution (EKR) |
| Theoretical Yield | Up to 100% | Max 50% (unless a DKR process is used) |
| Starting Material | Prochiral alkene | Racemic ester/alcohol |
| Selectivity | High ee (>99% often achievable) | Very high ee (>99% common) |
| Catalyst | Homogeneous Rh/Ru complexes | Heterogeneous (often immobilized) lipases |
| Catalyst Cost | High (precious metals, complex ligands) | Moderate (enzymes are reusable) |
| Reaction Conditions | Often requires H₂ pressure, inert atmosphere | Mild (ambient pressure, near-neutral pH) |
| Atom Economy | Excellent (addition reaction) | Poor (separation of desired/undesired products) |
| Environmental Impact | Concerns over heavy metal contamination and organic solvents | "Green" process, biodegradable catalysts, often uses aqueous media |
| Scalability | Well-established in industry | Well-established, especially for pharmaceuticals |
Expert Insights:
-
For directness and yield, asymmetric hydrogenation is superior. If a reliable synthesis for the prochiral α,β-unsaturated precursor exists, hydrogenation is the more direct and atom-economical route, capable of theoretically converting 100% of the starting material to the desired (S)-enantiomer.
-
For selectivity and green chemistry, EKR is often preferred. Lipases operate under exceptionally mild conditions and can exhibit near-perfect enantioselectivity.[16] The major drawback is the 50% theoretical yield limit. However, this can be overcome by integrating a racemization step for the unreacted enantiomer in a process known as Dynamic Kinetic Resolution (DKR), which can push the yield towards 100%.[11][23]
-
Process Considerations: The handling of high-pressure hydrogen gas and the removal of trace heavy metals from the final product are significant considerations for asymmetric hydrogenation.[7] In contrast, the primary challenge in EKR is the efficient separation of the product from the unreacted starting material at the 50% conversion mark.
Conclusion
Both chemo-catalytic and bio-catalytic routes offer effective and high-fidelity pathways for the synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester.
-
Asymmetric hydrogenation , leveraging chiral rhodium or ruthenium catalysts, stands out for its high atom economy and potential for near-quantitative yields, making it an attractive option for large-scale industrial synthesis provided the precursor is accessible.
-
Enzymatic Kinetic Resolution , particularly with robust lipases like CAL-B, provides an environmentally benign, highly selective, and operationally simple method that is exceptionally well-suited for pharmaceutical applications where purity and mild conditions are paramount.
The optimal choice will ultimately be dictated by a project's specific economic, logistical, and environmental goals. Researchers are encouraged to screen a small set of catalysts from both classes to determine the most efficient system for their specific substrate and process constraints.
References
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Amino Alcohols from Asymmetric Transfer Hydrogenation of α-Amido-β-Keto Esters Possessing Olefins. (2014). DiVA portal. Available at: [Link]
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Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency. (2021). Organic Letters - ACS Publications. Available at: [Link]
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Asymmetric Hydrogenation. (2015). Synlett. Available at: [Link]
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Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH. Available at: [Link]
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Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. (n.d.). Semantic Scholar. Available at: [Link]
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). MDPI. Available at: [Link]
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A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (n.d.). MDPI. Available at: [Link]
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Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (n.d.). MDPI. Available at: [Link]
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Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. Available at: [Link]
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Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002). PubMed. Available at: [Link]
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PMC - NIH. Available at: [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2025). PMC - NIH. Available at: [Link]
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A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. (2005). PubMed. Available at: [Link]
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Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation. (n.d.). Scite.ai. Available at: [Link]
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Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (n.d.). Journal of the American Chemical Society. Available at: [Link]
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Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation. (2025). ResearchGate. Available at: [Link]
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Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Available at: [Link]
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(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. (n.d.). MySkinRecipes. Available at: [Link]
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Enzymatic parameters of performed kinetic resolution including... (n.d.). ResearchGate. Available at: [Link]
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2025). PubMed. Available at: [Link]
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Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. (n.d.). PubChem. Available at: [Link]
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Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (n.d.). MDPI. Available at: [Link]
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Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Available at: [Link]
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025). ResearchGate. Available at: [Link]
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Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... (n.d.). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical control to ensure the safety and efficacy of the final product. This guide provides an in-depth comparison of modern chromatographic techniques for determining the enantiomeric purity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, a chiral building block with significance in medicinal chemistry.[1] We will explore the nuances of method selection, development, and validation, grounded in scientific principles and practical expertise.
The Significance of Enantiomeric Purity in Drug Development
The subject of our investigation, this compound, is a chiral molecule with a single stereocenter.[1][2] In drug development, one enantiomer often exhibits the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[3] The "chiral switch," redeveloping a racemic drug as a single enantiomer, is a common strategy to improve therapeutic outcomes.[4] This underscores the critical need for robust analytical methods to quantify the enantiomeric excess (e.e.) and ensure the stereochemical integrity of active pharmaceutical ingredients (APIs).
Our target molecule belongs to the family of 2-arylpropionic acids, similar to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[3] The extensive research into the chiral separation of these "profens" provides a solid foundation for developing a method for our target analyte.[3][5][6][7][8][9]
A Comparative Analysis of Chiral Separation Techniques
The primary tools for enantiomeric purity determination are chiral chromatography techniques. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) depends on the physicochemical properties of the analyte, the desired performance characteristics, and available instrumentation.
| Technique | Principle | Advantages | Limitations | Typical Application for the Target Analyte |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[10] | Well-established, versatile with a wide range of CSPs and mobile phases, high sensitivity.[11] | Longer run times, higher solvent consumption compared to SFC.[12] | Robust and reliable method for routine quality control and release testing. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.[11][12] | Fast separations, reduced solvent consumption ("greener" technique), high efficiency.[11][12][13] | Requires specialized instrumentation, sample solubility in the mobile phase can be a challenge.[12] | High-throughput screening, preparative separations, and as a complementary technique to HPLC. |
| Chiral GC | Differential interaction with a chiral stationary phase in a gaseous mobile phase. | High resolution, suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Less suitable for the target analyte due to its relatively low volatility and the presence of a free hydroxyl group, which would likely necessitate derivatization. |
For this compound, with its moderate polarity and non-volatile nature, chiral HPLC and SFC are the most promising techniques.
Workflow for Chiral Method Development
A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow is recommended:
Caption: Key validation parameters as per ICH Q2(R1) guidelines.
Key Validation Experiments:
-
Specificity: Demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and any potential impurities. This is achieved by analyzing a racemic mixture and spiked samples.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. This is crucial for controlling the level of the unwanted enantiomer in the API.
-
Linearity and Range: Establish a linear relationship between the concentration of the (R)-enantiomer and the detector response over a specified range (e.g., from the LOQ to 120% of the specification limit).
-
Accuracy: Determine the closeness of the measured concentration of the (R)-enantiomer to its true value by analyzing samples with known amounts of the (R)-enantiomer.
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the results under the same operating conditions over a short interval (repeatability) and within the same laboratory on different days with different analysts and equipment (intermediate precision).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, temperature, flow rate) to evaluate the method's reliability during normal use.
Conclusion and Recommendations
Both chiral HPLC and SFC are powerful techniques for the enantiomeric purity determination of this compound. The choice between them will depend on the specific needs of the laboratory.
-
For routine quality control in a regulated environment, a validated chiral HPLC method is often the preferred choice due to its established robustness and widespread availability.
-
For high-throughput screening or when faster analysis times and reduced solvent consumption are critical, chiral SFC presents a compelling alternative. [11][12] A systematic method development approach, starting with a broad screening of chiral stationary phases and mobile phases, followed by optimization and rigorous validation according to ICH Q2(R1) guidelines, will ensure a reliable and accurate method for controlling the stereochemical purity of this important pharmaceutical intermediate.
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A Comparative Benchmarking Guide to the Synthesis of (S)-2-Ethoxy-3-(4-hydroxyphenyl)-propionic acid ethyl ester
Introduction
(S)-2-Ethoxy-3-(4-hydroxyphenyl)-propionic acid ethyl ester is a key chiral intermediate in the synthesis of dual-acting peroxisome proliferator-activated receptor (PPAR) α/γ agonists, such as Ragaglitazar, which are being investigated for the treatment of type 2 diabetes.[1] The precise stereochemistry at the C2 position is crucial for its pharmacological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of three distinct methodologies for the synthesis of this valuable compound: Enzymatic Kinetic Resolution, Williamson Ether Synthesis of a Chiral Precursor, and a Chiral Pool-based Asymmetric Synthesis. Each method is evaluated based on its efficiency, stereoselectivity, scalability, and overall practicality for researchers and drug development professionals.
Methodology 1: Enzymatic Kinetic Resolution of Racemic Ester
This approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture of the ethyl ester, providing access to the desired (S)-enantiomer. A well-documented method involves the enzymatic hydrolysis of racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.[1]
Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate
The racemic starting material can be prepared via a Horner-Wadsworth-Emmons reaction followed by hydrogenation.[1]
-
Horner-Wadsworth-Emmons Reaction: React triethyl 2-ethoxyphosphonoacetate with 4-benzyloxybenzaldehyde in the presence of a strong base like potassium tert-butoxide to yield 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester.
-
Hydrogenation: The resulting acrylic acid ester is then hydrogenated using a suitable catalyst (e.g., Palladium on carbon) to reduce the double bond and simultaneously deprotect the benzyl group, affording the racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.
Step 2: Enzymatic Hydrolysis
-
A solution of the racemic ester is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
A lipase, such as one from Burkholderia sp., is added to the mixture.[2]
-
The reaction is stirred at a controlled temperature (e.g., 25°C) and monitored for conversion. The enzyme selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid.
-
Upon reaching approximately 50% conversion, the reaction is stopped.
Step 3: Separation and Esterification
-
The enzyme is removed by filtration.
-
The aqueous solution is acidified, and the (S)-acid is extracted with an organic solvent. The unreacted (R)-ester remains in the organic phase and can be separated.
-
The purified (S)-acid is then re-esterified using standard methods, such as Fischer esterification (ethanol with a catalytic amount of strong acid), to yield the final product, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester.
Methodology 2: Williamson Ether Synthesis on a Chiral Precursor
This classic S(N)2 reaction is a straightforward approach to introduce the ethoxy group.[3] To ensure enantiopurity, the synthesis starts with an optically pure α-hydroxy ester.
Workflow for Williamson Ether Synthesis
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. The compound (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester (CAS No. 222555-06-8) is one such molecule that, while integral to discovery pipelines, requires meticulous handling from bench to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these essential safety measures.
Part 1: Hazard Assessment & Waste Characterization
Before any disposal action is taken, a thorough hazard assessment is paramount. This initial step dictates the entire disposal pathway. For this compound and its related acidic form, the primary hazards identified are irritation.[2][3]
While this compound is not currently classified as an acutely toxic waste (i.e., it is not on the EPA's P-list), its potential for causing irritation and the general lack of extensive environmental fate data necessitate a cautious approach.[4][5] Therefore, under the precautionary principle and regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), it must be managed as a hazardous waste.[4][6][7][8] Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[4][9]
| Hazard Identification | Classification & Precautionary Action | Source |
| Physical State | Solid. | [10] |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [2][3] |
| Environmental Hazards | No definitive data is available on aquatic toxicity or biodegradability.[5] The absence of data mandates that it should not be released into the environment.[2][3] | [2][3][5] |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][11] |
Part 2: The Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures the safe segregation, containment, and removal of this compound waste from the laboratory.
Step 1: Segregation at the Point of Generation
The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[12][13]
-
Action: Immediately upon generation, designate waste containing this compound as Non-Halogenated Organic Waste .
-
Causality: As an organic ester, this compound is combustible. It must be kept separate from strong oxidizing agents to prevent fire or explosion hazards. Segregating it from strong acids or bases is also crucial to avoid unintended hydrolysis reactions.[12] It is collected in a dedicated container for organic wastes that do not contain halogenated solvents.
Step 2: Proper Containerization
The integrity of the waste stream begins with the container. The container must be compatible with the chemical waste it holds to prevent leaks or degradation.[6][13]
-
Action: Use a clean, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is recommended.
-
Causality: The container must not react with or be degraded by the ester or any other solvents in the waste mixture.[12] The cap must be secure to prevent the release of vapors and to be compliant with EPA regulations that require waste containers to be closed at all times except when adding or removing waste.[4][14] Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]
Step 3: Meticulous Labeling
Clear and accurate labeling is a critical compliance and safety requirement. An improperly labeled container is a significant safety risk and a violation of EPA and OSHA regulations.[4][6][13]
-
Action: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[13]
-
A complete list of all other constituents in the container (e.g., solvents).
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Irritant").[13]
-
The date when waste was first added to the container (Accumulation Start Date).[13]
-
Your name, laboratory, and contact information.
-
-
Causality: This information is vital for your institution's Environmental Health & Safety (EH&S) team to manage and dispose of the waste correctly and is mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[13]
Step 4: Accumulation in a Designated Area
Hazardous waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[4][12][13]
-
Action: Store the labeled, sealed waste container in your lab's designated SAA. This area should be clearly marked, under the control of laboratory personnel, and ideally have secondary containment (e.g., a chemical-resistant tray) to contain potential spills.
-
Causality: The SAA regulation ensures that hazardous waste is managed safely in the laboratory before it is collected. Federal regulations limit the amount of waste that can be stored (typically 55 gallons) and the duration (up to one year, provided the volume limit is not reached).[4][12]
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This must be handled by trained professionals.
-
Action: Once the waste container is full (or you are approaching the time limit for accumulation), contact your institution's EH&S department (or equivalent safety office) to request a waste pickup.[4][14]
-
Causality: EH&S staff are trained to handle, transport, and consolidate waste according to strict federal, state, and local regulations, ensuring it reaches a licensed treatment, storage, and disposal facility (TSDF).[15]
Part 3: Management of Contaminated Materials
The disposal plan must also account for any materials that have come into contact with the chemical.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and wipes should be placed in a designated container for solid hazardous chemical waste. This container must also be clearly labeled as "Hazardous Waste" with the chemical constituents listed.[6]
-
Empty Chemical Containers: An empty container that held this compound must still be managed as hazardous waste. Since this is not an acutely hazardous "P-listed" waste, triple-rinsing is not federally mandated, but it is best practice.[14]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, collect the rinseate as hazardous liquid waste in your non-halogenated organic waste container.[14]
-
Once rinsed, deface or remove the original label, and dispose of the container as clean lab glass or as directed by your institution.[14]
-
Part 4: The Logic of Compliance: A Disposal Workflow
To ensure every step is a self-validating system, the disposal process can be visualized as a decision-making workflow. This diagram illustrates the logical progression from waste generation to final disposal, reinforcing the procedural steps outlined above.
Caption: Disposal decision workflow for laboratory-generated chemical waste.
This systematic approach ensures that from the moment waste is generated, it is handled in a manner that is safe, compliant with OSHA and EPA standards, and environmentally responsible.[15][16]
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Comprehensive Guide to the Safe Handling of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester (CAS No. 222555-06-8).[1][2] The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards.
Hazard Assessment and Immediate Safety Precautions
Based on the hazard statements for a structurally similar compound, this compound should be handled as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][5]
Immediate Actions in Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] If irritation persists, seek medical advice.[3][6] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A written Chemical Hygiene Plan (CHP) is a mandatory requirement by the Occupational Safety and Health Administration (OSHA) for laboratories handling hazardous chemicals.[7][8] This plan must be tailored to the specific hazards present in the laboratory.[8]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][9]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE):
The selection and use of PPE are critical for minimizing exposure.[11] Employers are required to provide appropriate PPE and ensure its proper use.[9][11]
| PPE Category | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling esters and provide good resistance to a range of chemicals.[9][11][12] Always inspect gloves for tears or punctures before use.[13] |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[14] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11][14] |
| Skin and Body Protection | A laboratory coat should be worn at all times to protect against skin contact.[9][14] Ensure the lab coat is buttoned and fits properly.[14] For larger quantities or increased splash potential, a chemical-resistant apron may be necessary.[12] |
| Respiratory Protection | If engineering controls do not maintain exposure below permissible limits, or during a spill, respiratory protection may be required.[14] The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[14] |
Safe Handling Workflow:
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of the Target Compound.
Disposal Plan
Improper disposal of chemical waste is prohibited and poses a significant risk to human health and the environment.[15] All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Storage:
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed container.[16][17] The container must be compatible with the chemical waste.[16] It is advisable to use the original chemical container for waste collection if possible.[16]
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing paper, should be collected in a separate, clearly labeled container.[18]
-
Labeling: All waste containers must be labeled with the full chemical name and a hazardous waste tag as soon as waste accumulation begins.[16][17]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[16] Secondary containment should be used for all liquid waste.[17]
Disposal Procedure:
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.[16][19]
-
Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[6][20]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[20] The cleanup materials should then be collected in a sealed container and disposed of as hazardous waste.[16]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023-09-18). [Link]
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Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem. National Institutes of Health. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
